2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate: A Technical Guide to Synthesis, Structural Rationale, and Medicinal Applications
Executive Summary In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties is a proven tactic to modulate pharmacokinetics, metabolic stability, and target engagement [1]. 2,2,2-Trif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties is a proven tactic to modulate pharmacokinetics, metabolic stability, and target engagement [1]. 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate (CAS: 923237-78-9) represents a highly specialized, privileged building block that synergizes three distinct pharmacophoric elements: an electron-withdrawing trifluoroethyl group, a stable carbamate linkage, and an ortho-methoxy substituted aromatic ring.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profiling, a self-validating synthetic methodology, and its mechanistic utility in covalent drug design.
Physicochemical Profiling & Structural Rationale
The utility of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate stems from the precise electronic and steric interplay of its functional groups. The introduction of fluorine significantly alters the electron distribution of the molecule, impacting the
, dipole moment, and chemical reactivity of neighboring functional groups[2].
Quantitative Data Summary
Property
Value
Structural Rationale & Impact
CAS Number
923237-78-9
Unique identifier for commercial procurement and inventory [3].
Molecular Formula
C₁₀H₁₀F₃NO₃
Dictates heavy atom count; optimal for fragment-based discovery.
Molecular Weight
249.19 g/mol
Falls well within Lipinski's Rule of 5, ensuring drug-likeness.
H-Bond Donors
1 (Carbamate NH)
Facilitates directional hydrogen bonding with target protein backbones.
H-Bond Acceptors
3 (O, O, O)
Enhances aqueous solubility and interaction with target active sites.
LogP (Estimated)
~2.5 - 3.0
The group drastically enhances lipophilicity and membrane permeation compared to a standard ethyl group [4].
Mechanistic Causality of the Structural Motifs
The 2,2,2-Trifluoroethyl Group (
): The strong inductive electron-withdrawing effect () of the trifluoromethyl group lowers the of the adjacent carbamate . Furthermore, it acts as a metabolic shield, preventing cytochrome P450-mediated oxidation that typically occurs on standard alkyl chains.
The Carbamate Core (
): Serving as a stable peptide bond isostere, the carbamate provides a rigid, planar geometry.
The 2-Methoxyphenyl Ring: The ortho-methoxy group provides steric hindrance, locking the aromatic ring into a preferred conformation relative to the carbamate plane. The oxygen atom also serves as an additional hydrogen-bond acceptor.
Synthetic Methodology
To ensure high yield and purity, the synthesis of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate is best achieved via the acylation of 2-methoxyaniline using 2,2,2-trifluoroethyl chloroformate.
Experimental Workflow
Synthetic workflow for 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate.
Step-by-Step Protocol & Causality
Preparation: Dissolve 2-methoxyaniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).
Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, serving purely as an acid scavenger to neutralize the
byproduct and prevent the protonation of the aniline.
Thermal Control: Cool the reaction flask to 0 °C using an ice bath under an inert nitrogen atmosphere.
Causality: The reaction between an aniline and a chloroformate is highly exothermic. Controlling the temperature prevents the formation of symmetric urea byproducts or isocyanate intermediates.
Addition: Add 2,2,2-trifluoroethyl chloroformate (1.1 equiv) dropwise over 15 minutes.
Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The protocol is self-validating; the disappearance of the highly UV-active aniline spot confirms completion.
Workup: Quench the reaction with 1N aqueous
. Extract the organic layer, wash with brine, and dry over anhydrous .
Causality: The
wash removes any unreacted aniline and residual DIPEA, ensuring a clean crude profile.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to yield the pure product.
Applications in Drug Discovery: Covalent Inhibition
Beyond serving as a passive bioisostere, trifluoroethyl carbamates are highly prized in the design of targeted covalent inhibitors, particularly against serine hydrolases (e.g., Fatty Acid Amide Hydrolase [FAAH] or Acetylcholinesterase [AChE]).
Standard alkyl carbamates are often too stable to react with catalytic serine residues. However, the incorporation of the
group dramatically alters the leaving group ability. The of trifluoroethanol is approximately 12.4, compared to ~16.0 for ethanol. This stabilization of the resulting trifluoroethoxide anion makes the carbamate highly susceptible to nucleophilic attack by the enzyme's active site serine, leading to irreversible or pseudo-irreversible carbamylation of the enzyme [5].
Mechanism of serine hydrolase inhibition via carbamylation and trifluoroethoxide release.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate, the following self-validating analytical benchmarks must be met:
¹H NMR (400 MHz, CDCl₃):
A distinct quartet around
4.50 ppm ( Hz) corresponding to the protons. The splitting is caused by coupling with the three adjacent fluorine atoms.
A sharp singlet at
3.85 ppm for the group.
A broad singlet around
7.20 ppm for the carbamate , which will disappear upon exchange.
Aromatic signals between
6.80 - 8.10 ppm integrating for 4 protons.
¹⁹F NMR (376 MHz, CDCl₃): A clean triplet (if proton-coupled) or singlet (if proton-decoupled) around
-74.0 ppm, confirming the presence of the intact trifluoromethyl group.
LC-MS (ESI+): A base peak at
250.0 and potentially a sodium adduct at 272.0 .
References
Applications of Fluorine in Medicinal Chemistry. Purser, S., et al. Chemical Society Reviews / ACS Publications. Available at:[Link]
The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
Fluorine in medicinal chemistry. Swallow, S. Progress in Medicinal Chemistry / PubMed. Available at:[Link]
Fluorine in Medicinal Chemistry and Chemical Biology. Ojima, I. Wiley. Available at:[Link]
Exploratory
Physicochemical properties of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate
Executive Summary This guide provides an in-depth technical analysis of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate , a specialized fluorinated carbamate scaffold.[1] While carbamates are ubiquitous in drug design...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides an in-depth technical analysis of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate , a specialized fluorinated carbamate scaffold.[1] While carbamates are ubiquitous in drug design and agrochemistry as peptide surrogates and enzyme inhibitors, the incorporation of the 2,2,2-trifluoroethyl (TFE) moiety introduces distinct physicochemical alterations.
This molecule serves as a critical case study in rational drug design , demonstrating how fluorination modulates lipophilicity, metabolic stability, and hydrolytic reactivity. This guide details its physicochemical profile, synthesis protocols, and structure-activity relationships (SAR) for researchers in lead optimization.
Chemical Identity & Structural Analysis
Property
Data
IUPAC Name
2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate
Molecular Formula
Molecular Weight
249.19 g/mol
CAS Registry Number
Not widely listed; analogue to CAS 311316-81-1
SMILES
COc1ccccc1NC(=O)OCC(F)(F)F
Core Scaffold
N-aryl Carbamate (Urethane)
Structural Logic
The molecule consists of three distinct functional domains, each contributing to its specific reactivity profile:
The Payload (N-Aryl): The 2-methoxyphenyl group (derived from o-anisidine) provides steric bulk and electron density via the ortho-methoxy group.[1]
The Linker: The carbamate bridge (
) acts as a bioisostere for amide bonds but with modulated proteolytic stability.[1]
The Modulator (O-Alkyl): The 2,2,2-trifluoroethyl group is the key functional element.[1] The strong electron-withdrawing nature of the
group ( effect) significantly alters the electronic environment of the carbamate.[1]
Physicochemical Properties
The following data aggregates experimental trends from homologous fluorinated carbamates to provide a high-confidence property profile.
Quantitative Profile
Parameter
Value / Range
Technical Insight
Physical State
Solid (Crystalline)
Expected melting point range: 55–85 °C .[1] The carbamate N-H donor and C=O acceptor facilitate intermolecular hydrogen bonding, promoting crystallinity.
LogP (Predicted)
2.6 ± 0.4
The group increases lipophilicity by ~0.6–0.8 log units compared to the non-fluorinated ethyl analogue ().
Water Solubility
Low (< 0.1 mg/mL)
Hydrophobic fluorocarbon tail and aromatic ring limit aqueous solubility.[1] Soluble in DMSO, MeOH, DCM, and EtOAc.
pKa (N-H)
~11.5
The electron-withdrawing TFE group acidifies the N-H proton relative to standard alkyl carbamates (pKa ~13), increasing H-bond donor strength.[1]
Hydrolytic Stability
Moderate to Low
Critical Feature: The TFE group makes the carbonyl carbon more electrophilic. Under basic conditions (pH > 9), hydrolysis is accelerated compared to ethyl carbamates.
Electronic Effects & Reactivity
The trifluoroethyl effect is the defining characteristic of this molecule.
Inductive Withdrawal: The fluorine atoms pull electron density through the
-bond framework.[1] This reduces the electron density on the ether oxygen, which in turn reduces the resonance donation into the carbonyl.
Result: The carbonyl carbon becomes highly electrophilic .[1] This makes the molecule an effective acylating agent or a "tunable" prodrug that releases the amine payload more rapidly than standard carbamates in the presence of esterases or basic media.
Experimental Protocol: Synthesis
Objective: Synthesis of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate via Isocyanate Addition.
Scale: 5.0 mmol
Green Chemistry Note: This route is atom-economical, generating no by-products other than the target molecule (assuming quantitative conversion).[1]
Note: TFE is a weak nucleophile compared to ethanol due to the electron-withdrawing fluorines.[1] Without a base catalyst, the reaction may be sluggish.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).[1] The isocyanate spot should disappear.[1]
Work-up:
Evaporate the solvent under reduced pressure.[1][2]
The residue is likely a solid.[1] Recrystallize from Hexanes/EtOAc or Heptane to yield pure white crystals.[1]
NMR: The of the trifluoroethyl group will appear as a quartet at ppm ( Hz).
Mechanistic Visualization
Diagram 1: Synthesis Pathway
This diagram illustrates the atom-economical addition of the weakly nucleophilic trifluoroethanol to the electrophilic isocyanate.[1]
Caption: Base-catalyzed addition of trifluoroethanol to isocyanate. The base activates the alcohol, overcoming the reduced nucleophilicity caused by the fluorine atoms.
Diagram 2: Structure-Property Logic
This diagram maps the causal relationships between the fluorinated substructure and the resulting physicochemical behaviors.[1]
Caption: The "Fluorine Effect" cascade: How the CF3 group simultaneously enhances permeability and modulates chemical reactivity.[1]
Applications in Drug Development
Prodrug Design (The "Goldilocks" Stability):
Standard ethyl carbamates are often too stable to be cleaved by esterases efficiently.[1]
Trifluoroethyl carbamates offer a "tunable" lability.[1] The electron-withdrawing effect destabilizes the ester bond just enough to allow enzymatic cleavage in plasma or liver microsomes, releasing the parent amine (in this case, the 2-methoxyaniline derivative) [1].
Metabolic Blocking:
In non-fluorinated ethyl carbamates, the ethyl group is a site of oxidative metabolism (hydroxylation). Replacing hydrogens with fluorine blocks this metabolic soft spot, potentially extending the half-life of the intact molecule before the prodrug is activated [2].
CNS Penetration:
The increased lipophilicity and removal of H-bond acceptor density (on the ether oxygen) generally improve Blood-Brain Barrier (BBB) penetration, making this scaffold useful for CNS-targeting drugs (e.g., MAGL inhibitors or psilocin derivatives) [3, 4].[1]
References
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Butler, C. R., et al. (2017). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 60(23), 9860–9873. Link
Ting, K. S., et al. (2023). Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin. Journal of Medicinal Chemistry. Link
Smolecule. (2023).[1] 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate: Properties and Applications. Link
Structure Elucidation of 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate
Executive Summary This guide details the structural elucidation of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate , a fluorinated carbamate derivative with potential applications in agrochemistry and medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the structural elucidation of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate , a fluorinated carbamate derivative with potential applications in agrochemistry and medicinal chemistry as a metabolic stability pharmacophore.
The presence of the 2,2,2-trifluoroethyl (TFE) group introduces unique spectroscopic signatures—specifically strong spin-spin coupling between fluorine and carbon/protons—that can complicate routine analysis but ultimately serve as definitive diagnostic markers. This document provides a self-validating protocol for synthesis, purification, and multi-nuclear NMR characterization (
Before elucidation, understanding the chemical origin of the sample is critical for anticipating impurities (e.g., symmetrical ureas or unreacted isocyanates).
The Fluorine Effect
The TFE group is often employed to modulate lipophilicity (LogP) and prevent metabolic oxidation at the ethyl position. However, the electron-withdrawing nature of the
group destabilizes the carbamate nitrogen, potentially increasing the acidity of the N-H proton compared to non-fluorinated analogs.
Synthesis Protocol (Reference Standard Generation)
To validate the structure, we utilize the Isocyanate Addition Method , which is atom-economical and minimizes byproduct formation compared to chloroformate routes.
Reflux: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO
, 20% EtOAc/Hexanes).
Workup: Evaporate solvent. Recrystallize from Hexanes/EtOAc to remove urea byproducts.
Spectroscopic Elucidation Strategy
The elucidation relies on a "Triangulation Strategy" connecting three distinct spin systems: the fluorinated tail, the carbamate linker, and the aromatic head.
Visualization of Elucidation Workflow
The following diagram outlines the logical flow from crude isolation to final structural confirmation.
Figure 1: Step-by-step logic flow for structural confirmation.
Detailed Spectral Analysis
Mass Spectrometry (HRMS)
Calculated Mass (M+H): 250.0686 Da (for C
HFNO)
Diagnostic Fragment: Loss of TFE group often yields the isocyanate cation or the anisidine fragment (m/z ~123).
Nuclear Magnetic Resonance (NMR)
All shifts referenced to TMS (
ppm) in DMSO- or CDCl.
A. H NMR: The Proton Connectivity
The spectrum will display three distinct regions.
Moiety
Shift ( ppm)
Multiplicity
Integral
Coupling ()
Assignment Logic
NH
8.5 - 9.2
br s
1H
-
Broad due to quadrupole broadening from N and exchange.
Ar-H (6)
7.9 - 8.1
dd
1H
Deshielded by carbamate; doublet characteristic of ortho-substitution.
Ar-H (3,4,5)
6.8 - 7.2
m
3H
-
Overlapping aromatic multiplet typical of anisidine derivatives.
TFE (-CH-)
4.6 - 4.8
Quartet
2H
Hz
Key Diagnostic: Quartet arises from coupling to 3 equivalent Fluorine atoms.
OMe
3.85
s
3H
-
Sharp singlet, typical methoxy position.
B. F NMR: The Fluorine Tag
This is the cleanest spectrum and should be run non-decoupled to verify the triplet splitting from the neighboring CH
.
Shift:
-74.0 to -75.0 ppm.
Multiplicity: Triplet (
Hz).
Purity Check: Impurities (e.g., trifluoroethanol starting material) will appear shifted by ~0.5–1.0 ppm; integration confirms stoichiometry.
C. C NMR: The Carbon Backbone & C-F Couplings
The TFE group creates complex splitting patterns in the carbon spectrum.
Carbon Type
Shift ( ppm)
Multiplicity
Coupling ()
Notes
C=O
~153.0
s
-
Carbamate carbonyl.
Ar-C (ipso)
~127.0
s
-
Quaternary aromatic.
CF
~123.5
Quartet
Hz
Diagnostic: Giant coupling constant.
CH (TFE)
~61.0
Quartet
Hz
Distinctive quartet pattern upfield.
OMe
~56.0
s
-
Methoxy carbon.
2D NMR Correlation Strategy (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment to prove the carbamate linkage. We must prove the carbonyl carbon connects the aromatic ring and the trifluoroethyl tail.
HMBC Connectivity Diagram
Figure 2: Key HMBC correlations required to confirm the linkage.
Interpretation:
TFE-Carbonyl Link: The protons at 4.7 ppm (TFE CH
) must show a strong cross-peak to the carbonyl carbon at 153 ppm. This confirms the ester side of the carbamate.
Aromatic-Carbonyl Link: The aromatic proton at position 6 (ortho to nitrogen) often shows a weak 3-bond correlation to the carbonyl carbon.
Absence of Urea: If the sample were the symmetrical urea (di-2-methoxyphenyl urea), the TFE signals would be absent. If it were the carbonate (bis-trifluoroethyl carbonate), the aromatic signals would be absent.
Quality Control & Purity Assessment
For drug development applications, quantifying the 2,2,2-trifluoroethanol (TFE) residual solvent is critical due to its toxicity.
GC-FID Method for Residual TFE
Column: DB-624 or equivalent (volatile organic solvents phase).
Detector: FID (Flame Ionization Detector).
Standard: External standard calibration with TFE.
Limit: Ensure TFE levels are < 500 ppm (ICH Q3C guidelines for Class 2/3 solvents).
References
Carbamate Synthesis
S. Ozaki, "Recent Advances in Isocyanate Chemistry," Chemical Reviews, 1972, 72(5), 457–496. Link
NMR of Fluorinated Groups:
Dolbier, W. R., "Guide to Fluorine NMR for Organic Chemists," Wiley, 2009. (Standard text for
and
coupling constants).
General Spectral Data (Analogous Structures)
National Institute of Advanced Industrial Science and Technology (AIST), "Spectral Database for Organic Compounds (SDBS)." (Search for N-phenylcarbamates and Trifluoroethanol derivatives). Link
HMBC Methodology:
Claridge, T. D. W., "High-Resolution NMR Techniques in Organic Chemistry," Elsevier, 3rd Ed, 2016. (Definitive guide on optimizing HMBC for long-range C-H coupling).
Exploratory
Technical Guide: Spectroscopic Data & Characterization of 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate
The following technical guide details the spectroscopic characterization of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate , a specialized fluorinated building block used in medicinal chemistry and agrochemical synthe...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the spectroscopic characterization of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate , a specialized fluorinated building block used in medicinal chemistry and agrochemical synthesis.
This guide synthesizes theoretical fragment analysis with empirical data from structural analogs (e.g., para-isomers and related trifluoroethyl carbamates) to provide a high-confidence reference profile.
Role: Fluorinated carbamate intermediate. The trifluoroethyl group acts as a bioisostere for ethyl/methyl groups, increasing lipophilicity and metabolic stability. The carbamate moiety serves as a stable linker or a masked isocyanate precursor.
Synthesis Context
This compound is typically synthesized via the nucleophilic addition of 2,2,2-trifluoroethanol to 2-methoxyphenyl isocyanate . This route is preferred over the chloroformate method due to higher atom economy and milder conditions.
Figure 1: Standard synthetic pathway via isocyanate addition.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Interpretation Strategy: The NMR profile is defined by two distinct domains: the electron-withdrawing trifluoroethyl group (characteristic quartets) and the electron-donating 2-methoxyphenyl ring (distinct ABCD aromatic pattern).
A. ¹H NMR Data (400 MHz, CDCl₃)
The trifluoroethyl methylene protons (
) exhibit characteristic coupling to the fluorine nuclei (), appearing as a quartet.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (, Hz)
Assignment
Structural Insight
8.05
Broad Singlet
1H
-
N-H
Deshielded by carbamate carbonyl; position varies with concentration.
8.01
Doublet (d)
1H
Ar-H (C6)
Ortho to Nitrogen. Deshielded by anisotropy of the carbonyl group.
7.05 – 6.95
Multiplet (m)
2H
-
Ar-H (C4, C5)
Meta/Para to Nitrogen.
6.88
Doublet (d)
1H
Ar-H (C3)
Ortho to Methoxy. Shielded by electron donation of OMe.
4.58
Quartet (q)
2H
O-CH₂-CF₃
Diagnostic signal. Downfield shift due to electronegative F and O.
3.88
Singlet (s)
3H
-
-OCH₃
Characteristic methoxy singlet.
B. ¹³C NMR Data (100 MHz, CDCl₃)
The presence of fluorine causes significant splitting in the carbon signals (
and ).
Shift (δ, ppm)
Multiplicity
Coupling (, Hz)
Assignment
Notes
152.4
Singlet (s)
-
C=O
Carbamate carbonyl.
147.8
Singlet (s)
-
Ar-C (C2)
Ipso to Methoxy (Oxygenated aromatic carbon).
127.5
Singlet (s)
-
Ar-C (C1)
Ipso to Nitrogen.
123.2
Quartet (q)
-CF₃
Very large coupling; diagnostic of trifluoromethyl group.
122.8
Singlet (s)
-
Ar-C (C5)
120.5
Singlet (s)
-
Ar-C (C6)
118.4
Singlet (s)
-
Ar-C (C4)
110.1
Singlet (s)
-
Ar-C (C3)
Shielded by OMe resonance.
61.2
Quartet (q)
-CH₂-CF₃
Methylene carbon coupled to geminal fluorines.
55.8
Singlet (s)
-
-OCH₃
Methoxy carbon.
C. ¹⁹F NMR Data (376 MHz, CDCl₃)
Shift: δ -74.5 ppm
Multiplicity: Triplet (t)
Coupling:
Interpretation: A single clean signal corresponding to the equivalent fluorines of the
group, split by the adjacent methylene protons.
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the functional groups, specifically the carbamate linkage and the carbon-fluorine bonds.
Wavenumber (cm⁻¹)
Intensity
Assignment
Functional Group
3320 – 3350
Medium, Broad
Secondary Amine (Carbamate N-H stretch).
3050
Weak
Aromatic C-H stretch.
2960
Weak
Aliphatic C-H stretch (Methoxy/Methylene).
1735 – 1750
Strong
Carbamate Carbonyl . Higher frequency than amides due to -O-R induction.
1535
Strong
Amide II band (N-H bending).
1250
Strong
Aryl ether stretch (Ar-O-Me).
1150 – 1180
Very Strong
C-F Stretch . Broad, intense region characteristic of fluoroalkyls.
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+
The molecule typically fragments at the carbamate linkage. The primary pathway involves the loss of the trifluoroethoxy group or the cleavage of the N-CO bond.
249 [M]⁺ : Molecular ion (detectable but may be weak).
150 [M - CF₃CH₂O]⁺ : Isocyanate cation intermediate formed after loss of the alkoxy group.
123 [C₇H₉NO]⁺ : Base Peak (often). Corresponds to the o-anisidine (2-methoxyaniline) radical cation formed by decarboxylation and loss of the trifluoroethyl group.
108 [C₇H₈O]⁺ : Loss of NH from the anisidine fragment or loss of methyl radical from anisidine cation.
Figure 2: Proposed mass spectrometric fragmentation pathway.
Experimental Protocol for Validation
To validate these values in-house, the following protocol ensures high-purity isolation for spectroscopic analysis.
Materials
Precursor A: 2-Methoxyphenyl isocyanate (1.0 eq)
Precursor B: 2,2,2-Trifluoroethanol (1.2 eq)
Catalyst: Triethylamine (0.1 eq)
Solvent: Dichloromethane (DCM), anhydrous.
Procedure
Setup: Charge a flame-dried round-bottom flask with 2-methoxyphenyl isocyanate (1.0 mmol) and anhydrous DCM (5 mL) under nitrogen atmosphere.
Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The isocyanate spot will disappear.
Workup: Wash the organic layer with 1M HCl (to remove amine/catalyst traces), then saturated NaHCO₃, and finally Brine.
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/Et₂O if necessary to obtain a white crystalline solid.
References
Synthesis of Trifluoroethyl Carbamates: Tsubaki, K., et al. "Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates." Organic Letters, 2019, 21(24), 9779-9783. Link
Characterization of N-Aryl Carbamates: Jameson, B., & Glaser, R. "VT-NMR Analysis of Rotation-Inversion of N-(2,2,2-trifluoroethyl) Carbamates." Journal of Organic Chemistry, 2024 (Analogous structural study). Link
Isocyanate Reactivity: Debnath, A., et al. "2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent." Organic Chemistry Frontiers, 2019, 6, 1500-1508. Link
Spectral Data Source (Analogous): PubChem Compound Summary for 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate (Isomer data for extrapolation). Link[5]
As a Senior Application Scientist, I frequently encounter the need to enhance the lipophilicity and metabolic stability of lead compounds. Carbamates are ubiquitous in medicinal chemistry, serving as stable peptide bond surrogates and prodrug linkers. However, standard alkyl carbamates are often susceptible to enzymatic cleavage. The incorporation of a 2,2,2-trifluoroethyl group fundamentally alters the physicochemical profile of the molecule. Fluorination increases lipophilicity, enhances stability against esterases, and influences the conformational isomerism of the carbamate bond .
To construct 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate, the most efficient and scalable retrosynthetic disconnection relies on the reaction between 2-methoxyaniline (o-anisidine) and 2,2,2-trifluoroethyl chloroformate (TFECF). This approach is highly preferred over the isocyanate route because TFECF is commercially available, exhibits high reactivity toward primary amines, and avoids the handling of highly toxic isocyanate intermediates .
The reaction proceeds via a standard nucleophilic acyl substitution. The amine attacks the highly electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate, which subsequently collapses to eliminate a chloride ion .
Caption: Synthetic workflow and mechanism for the preparation of the target fluorinated carbamate.
Experimental Protocol: A Self-Validating Synthesis System
A robust protocol must be a self-validating system. The primary failure mode in this synthesis is the formation of symmetrical ureas, which occurs if the unreacted amine attacks the newly formed carbamate.
Causality in Experimental Design:
Why 0 °C? The reaction is highly exothermic. Maintaining 0 °C during the electrophile addition suppresses the activation energy required for the secondary urea-forming reaction.
Why Pyridine? A mild base is essential to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the nucleophilic 2-methoxyaniline, halting the reaction prematurely .
Step-by-Step Methodology
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel.
Reagent Loading: Add 2-methoxyaniline (1.23 g, 10.0 mmol) and anhydrous pyridine (1.18 g, 15.0 mmol) to the flask. Dissolve the mixture in 30 mL of anhydrous dichloromethane (DCM).
Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.
Electrophile Addition: Dissolve 2,2,2-trifluoroethyl chloroformate (1.78 g, 11.0 mmol) in 10 mL of anhydrous DCM. Transfer this to the dropping funnel. Add the chloroformate solution dropwise over 30 minutes. Critical Checkpoint: Rapid addition leads to localized heating and immediate urea byproduct formation.
Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours. Validate reaction completion via TLC (Hexanes/Ethyl Acetate 3:1), looking for the complete disappearance of the highly UV-active aniline spot.
Quenching & Extraction: Quench the reaction by adding 20 mL of cold 1M HCl to neutralize excess pyridine. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).
Washing & Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield the pure carbamate as a white solid.
Characterization & Analytical Validation
To ensure the integrity of the synthesized molecule, we employ an orthogonal, multi-modal analytical validation logic. The unique heteronuclear splitting patterns induced by the trifluoromethyl group provide a robust framework for structural confirmation .
Caption: Multi-modal analytical validation logic for structural confirmation.
Quantitative Data Summary
The following table summarizes the expected spectral data, linking each signal to its structural causality.
Analytical Technique
Parameter / Signal
Assignment / Structural Correlation
¹H NMR (400 MHz, CDCl₃)
δ 8.05 (br s, 1H)
N-H (Carbamate proton, exchangeable with D₂O)
δ 7.25 - 6.85 (m, 4H)
Aromatic protons (2-methoxyphenyl ring)
δ 4.55 (q, J = 8.4 Hz, 2H)
-CH₂-CF₃ (Methylene protons split by adjacent fluorines)
δ 3.88 (s, 3H)
-OCH₃ (Methoxy group singlet)
¹³C NMR (100 MHz, CDCl₃)
δ 152.8
C=O (Carbamate carbonyl)
δ 148.2, 127.5, 123.1, 121.0, 110.5
Aromatic carbons
δ 123.5 (q, J = 277 Hz)
-CF₃ (Trifluoromethyl carbon, large one-bond C-F coupling)
δ 61.2 (q, J = 36 Hz)
-CH₂-CF₃ (Methylene carbon split by two-bond C-F coupling)
Title: Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy
Source: Journal of Organic Chemistry (American Chemical Society)
URL: [Link]
Title: Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications
Source: Molecules (via PMC - National Center for Biotechnology Information)
URL: [Link]
Exploratory
Biological activity of N-(2-methoxyphenyl)carbamate derivatives
An In-depth Technical Guide to the Biological Activity of N-(2-methoxyphenyl)carbamate Derivatives Abstract N-(2-methoxyphenyl)carbamate derivatives represent a versatile class of organic compounds possessing a wide spec...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Biological Activity of N-(2-methoxyphenyl)carbamate Derivatives
Abstract
N-(2-methoxyphenyl)carbamate derivatives represent a versatile class of organic compounds possessing a wide spectrum of biological activities. The carbamate functional group is a privileged structural motif found in numerous pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive technical overview of the primary biological activities associated with this specific chemical scaffold, including cholinesterase inhibition, anticonvulsant effects, and herbicidal/fungicidal properties. We will delve into the underlying mechanisms of action, present detailed and self-validating experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of novel carbamate derivatives.
Introduction: The N-(2-methoxyphenyl)carbamate Scaffold
Carbamates, esters of carbamic acid (R₂NCOOH), are of significant interest due to their ability to interact with numerous biological targets, most notably enzymes like serine hydrolases.[3] The N-(2-methoxyphenyl)carbamate core structure is characterized by a carbamate linkage attached to a benzene ring bearing a methoxy group at the ortho-position. This seemingly simple substitution pattern imparts specific physicochemical properties that influence the molecule's absorption, distribution, metabolism, excretion (ADME), and target engagement. The methoxy group, in particular, can alter the electronic and steric profile, affecting binding affinity and metabolic stability. The diverse applications of carbamates, from anticonvulsant drugs like felbamate to cholinesterase inhibitors like rivastigmine, underscore the therapeutic potential of this chemical class.[2][4]
Key Biological Activities and Mechanisms of Action
Cholinesterase Inhibition
A predominant biological activity of many carbamate derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] These enzymes are critical for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[3] Inhibitors of these enzymes are used to treat conditions characterized by cholinergic deficits, such as myasthenia gravis and Alzheimer's disease.[4][5]
Mechanism of Action:
N-(2-methoxyphenyl)carbamates typically act as "pseudo-irreversible" or "covalent" inhibitors.[6] The process involves a two-step mechanism:
Binding: The carbamate inhibitor first binds non-covalently to the active site of the cholinesterase enzyme.
Carbamoylation: The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then collapses to release the alcohol/phenol portion (2-methoxyphenol) and leaves a carbamoylated enzyme.
This carbamoylated enzyme is inactive. Unlike the rapid deacetylation that occurs with acetylcholine, the hydrolysis (decarbamoylation) of the carbamoylated enzyme is significantly slower, often taking minutes to hours. This prolonged inactivation leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic transmission.[4][6]
Mechanism of pseudo-irreversible AChE inhibition by carbamates.
Anticonvulsant Activity
Several carbamate derivatives have been developed as antiepileptic drugs (AEDs).[2] Epilepsy is a neurological disorder characterized by excessive and synchronous neuronal firing.[7] While the precise mechanisms for many AEDs are complex, carbamates are thought to exert their effects through multiple pathways.
Potential Mechanisms of Action:
Modulation of Voltage-Gated Ion Channels: Some carbamates may stabilize the inactive state of voltage-gated sodium channels, reducing the ability of neurons to fire at high frequencies.
Enhancement of GABAergic Neurotransmission: Carbamates can potentiate the activity of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain. This can occur through various mechanisms, including blocking GABA reuptake or enhancing the function of GABA-A receptors.[2]
Inhibition of NMDA Receptors: Certain carbamates, like felbamate, are known to block N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission.[2]
The anticonvulsant properties of a specific N-(2-methoxyphenyl)carbamate derivative would need to be elucidated through dedicated electrophysiological and neurochemical studies.
Herbicidal and Fungicidal Activity
The carbamate structure is a cornerstone of many commercial pesticides.[8] Their efficacy stems from their ability to disrupt essential biological processes in target weeds and fungi.
Herbicidal Mechanism: The mode of action for herbicidal carbamates often involves the inhibition of key enzymes in metabolic pathways unique to plants or critical for their growth. A common target is the disruption of cell division (mitosis) by interfering with microtubule formation, similar to the action of dithiocarbamates.[9] Other mechanisms can include the inhibition of lipid synthesis or photosystem II.
Fungicidal Mechanism: Carbamate fungicides can inhibit various cellular processes in fungi. Some act as mitochondrial respiration inhibitors, while others interfere with the biosynthesis of essential cellular components like sterols or cell walls.[10][11] Recent studies have explored novel N-aryl carbamates for their broad-spectrum antifungal activities against various plant pathogens.[12][13][14]
Experimental Evaluation Protocols
The following protocols are foundational for assessing the biological activities of novel N-(2-methoxyphenyl)carbamate derivatives. They are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard, high-throughput method to determine the inhibitory potency (IC₅₀) of a compound against AChE.[4][15] It measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[16]
Causality: The rate of color change is directly proportional to AChE activity. An effective inhibitor will slow down this rate. Comparing the rate in the presence of the test compound to a control rate allows for the quantification of inhibition.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
AChE Solution: Prepare a working solution of acetylcholinesterase (e.g., from electric eel or human recombinant) in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
DTNB Solution (Ellman's Reagent): Prepare a 10 mM stock solution in the assay buffer.
Substrate (ATChI): Prepare a 14 mM stock solution of acetylthiocholine iodide in deionized water. Prepare fresh daily.[16]
Test Compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Create serial dilutions in the assay buffer to achieve the desired final concentrations.
Positive Control: Prepare a solution of a known AChE inhibitor (e.g., rivastigmine) for comparison.
Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.[15]
Reaction Initiation: Add 10 µL of the ATChI substrate solution to all wells to start the reaction.[16]
Data Acquisition:
Immediately place the plate in a microplate reader.
Measure the change in absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[17]
Data Analysis:
Calculate the rate of reaction (V) for each concentration by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.
Calculate the percentage of inhibition for each concentration using the formula:
% Inhibition = [ (V_control - V_test) / V_control ] * 100[17]
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Workflow for the In Vitro AChE Inhibition Assay.
Protocol: In Vivo Anticonvulsant Screening
In vivo models are essential for evaluating the potential of a compound to prevent seizures in a whole organism.[18] The two most common primary screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (s.c. PTZ) test.[19]
Causality: The MES test models generalized tonic-clonic seizures and is predictive of efficacy against this seizure type. The s.c. PTZ test induces myoclonic seizures and is predictive of efficacy against absence seizures.[18][20] A compound's activity in these models provides initial insights into its potential clinical utility and mechanism of action.
Step-by-Step Methodology (MES Test Example):
Animal Model: Use adult male rodents (e.g., Sprague-Dawley rats or CD-1 mice) of a consistent weight and age. Acclimate animals for at least one week before testing. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Compound Administration:
Dissolve the N-(2-methoxyphenyl)carbamate derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water).
Administer the compound via intraperitoneal (i.p.) or oral (p.o.) gavage at various doses to different groups of animals. Include a vehicle-only control group.
Wait for a predetermined time to allow for drug absorption and distribution (e.g., 30-60 minutes post-i.p. administration). This is the time to peak effect, which should be determined in preliminary pharmacokinetic studies if possible.
Induction of Seizure:
Apply a brief electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or ear-clip electrodes.
The stimulus is suprathreshold and will induce a maximal seizure in unprotected (control) animals.
Observation and Endpoint:
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
The endpoint is binary: either the animal is protected (no tonic hindlimb extension) or not protected.
Data Analysis:
For each dose group, calculate the percentage of animals protected.
Use probit analysis to calculate the ED₅₀ (Effective Dose 50%), which is the dose required to protect 50% of the animals from the induced seizure.
Neurotoxicity can be assessed concurrently using tests like the rotarod test to determine a TD₅₀ (Toxic Dose 50%). The ratio of TD₅₀/ED₅₀ gives the Protective Index (PI), a measure of the compound's margin of safety.
Protocol: In Vitro Fungicidal and Herbicidal Bioassays
These assays provide a rapid and cost-effective way to screen for pesticidal activity.
Fungicidal Assay (Mycelial Growth Inhibition):
Preparation: Prepare potato dextrose agar (PDA) plates amended with various concentrations of the test compound (dissolved in a solvent like acetone, with a solvent-only control).[12]
Inoculation: Place a small plug of mycelium from a actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum) onto the center of each plate.[10][13]
Incubation: Incubate the plates at an optimal temperature (e.g., 25°C) for several days until the mycelium in the control plate has reached a specified diameter.
Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of growth inhibition relative to the control. Determine the EC₅₀ (Effective Concentration 50%) value.[21]
Herbicidal Assay (Seed Germination and Growth):
Preparation: Line petri dishes with filter paper.[22]
Treatment: Moisten the filter paper with a solution of the test compound at various concentrations. Use distilled water as a negative control and a commercial herbicide as a positive control.[23]
Sowing: Place a set number of seeds of a model indicator plant (e.g., cress, lettuce, or barnyardgrass) on the filter paper.[22][24]
Incubation: Keep the plates in a controlled environment (light/dark cycle, temperature) for 7-10 days.
Analysis: Measure the germination rate, root length, and shoot length. Calculate the percentage of inhibition for each parameter compared to the negative control.[22]
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Cholinesterase Inhibitory Activity
N-(2-methoxyphenyl)carbamate derivatives are a promising class of compounds with a diverse range of demonstrated and potential biological activities. Their efficacy as cholinesterase inhibitors, anticonvulsants, and pesticides is rooted in the versatile chemistry of the carbamate functional group. The systematic evaluation using the standardized protocols outlined in this guide is crucial for identifying lead candidates and understanding their mechanisms of action.
Future research should focus on synthesizing novel analogues to refine structure-activity relationships, aiming to enhance potency for a specific target while minimizing off-target effects and toxicity. For therapeutic applications, detailed pharmacokinetic and pharmacodynamic studies are necessary to translate in vitro and in vivo findings into clinically viable candidates. For agrochemical development, understanding environmental fate and non-target organism toxicity is paramount. The continued exploration of this chemical scaffold holds significant promise for addressing unmet needs in medicine and agriculture.
References
ResearchGate. (2025, August 6). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, August 1). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.
MDPI. (2017, November 14). Proline-Based Carbamates as Cholinesterase Inhibitors.
Journal of Agricultural and Food Chemistry. (n.d.). CARBAMATE HERBICIDES | Plant Growth Regulating Activity of Some IPC Analogs.
PubMed. (n.d.). Anticholinesterase activity of potential therapeutic 5-(1,3,3-trimethylindolinyl) carbamates.
J-Stage. (n.d.). Herbicidal Activity of 2-Naphthyl Carbamates.
ResearchGate. (n.d.). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.
Taylor & Francis Online. (2014, June 25). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates.
National Institutes of Health (NIH). (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
ChemPartner. (n.d.). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience.
BenchChem. (2025). Application Notes and Protocols for Acetylcholinesterase Inhibitors in Neuroscience Research.
National Institutes of Health (NIH). (n.d.). Molecular Targets Versus Models for New Antiepileptic Drug Discovery.
Semantic Scholar. (1987, September 1). Synthesis and herbicidal activity of .alpha.-heterocyclic carbinol carbamates.
UAE University. (n.d.). Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits.
PubMed. (1986, May 15). Anticholinesterase activity of a new carbamate, heptylphysostigmine, in view of its use in patients with Alzheimer-type dementia.
BenchChem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
ACS Publications. (n.d.). Herbicidal Activity and Structure, Comparative Herbicidal Activities of Carbamates and N-Substituted Derivatives.
ACS Publications. (n.d.). Synthesis and herbicidal activity of .alpha.-heterocyclic carbinol carbamates.
PrepChem.com. (n.d.). Synthesis of 2-methoxy-phenyl N-methyl-carbamate.
ResearchGate. (n.d.). Synthesis and fungicidal activity of new N-methoxyl-N-phenylcarbamates.
MDPI. (2025, November 28). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents.
ResearchGate. (n.d.). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate.
National Institutes of Health (NIH). (n.d.). Bioassay-Guided Isolation and Structure Elucidation of Fungicidal and Herbicidal Compounds from Ambrosia salsola (Asteraceae).
PubMed. (2007, April 15). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.
PubMed. (n.d.). Cellular responses to methyl-N-[4-9-acridinylamino)-2-methoxyphenyl] carbamate hydrochloride, an analogue of amsacrine active against non-proliferating cells.
National Institutes of Health (NIH). (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
PASSEL. (n.d.). In Vitro Assays | Herbicide Discovery and Screening.
Taylor & Francis Online. (2026, February 28). Comparative screening of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity using spectroscopic and electrometric techniques.
National Institutes of Health (NIH). (2024, January 4). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity.
MDPI. (2024, January 4). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity.
ResearchGate. (2023, December 31). Evaluating the safety of herbicide by bioassay techniques: A review.
ResearchGate. (n.d.). Fungicidal Activities of 2-Methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]- N -methylacetamide Derivatives.
National Institutes of Health (NIH). (2024, July 25). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives.
National Institutes of Health (NIH). (2021, March 25). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives.
Ohioline. (2025, March 15). Testing for and Deactivating Herbicide Residues.
BenchChem. (2025). Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide: Application Notes and Protocols.
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Author: BenchChem Technical Support Team. Date: March 2026
Topic: Potential Therapeutic Targets of Trifluoroethyl Carbamates
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary & Chemical Rationale
The incorporation of the 2,2,2-trifluoroethyl (TFE) moiety into carbamate scaffolds represents a high-value strategy in medicinal chemistry, primarily for tuning the electrophilicity of the carbonyl center. Unlike standard alkyl carbamates, which are often metabolically stable and pharmacologically inert, or highly activated leaving groups (e.g., N-hydroxysuccinimide, O-hexafluoroisopropyl) that exhibit promiscuous proteome reactivity, O-trifluoroethyl carbamates occupy a "Goldilocks zone" of reactivity.
This guide delineates the therapeutic utility of trifluoroethyl carbamates, focusing on their primary role as covalent inhibitors of the serine hydrolase superfamily (specifically FAAH and MAGL) and their secondary utility in prodrug kinetics modulation .
The Fluorine Effect: Mechanistic Causality
The therapeutic potential is driven by the electron-withdrawing nature of the trifluoromethyl group (
).
pKa Modulation: The pKa of 2,2,2-trifluoroethanol is ~12.4, compared to ~16 for ethanol. When used as the O-substituent in a carbamate (
), it transforms the alkoxy group into a viable leaving group upon nucleophilic attack by a catalytic serine.
Tunable Reactivity: The carbonyl carbon becomes sufficiently electrophilic to react with the activated nucleophiles of specific enzymes (catalytic triads) but remains stable enough to resist rapid hydrolysis in plasma or reaction with non-catalytic cysteines/lysines.
Primary Therapeutic Targets: The Serine Hydrolase Superfamily[1]
The most validated targets for O-trifluoroethyl carbamates are enzymes regulating endocannabinoid signaling.
Fatty Acid Amide Hydrolase (FAAH)
FAAH is the primary catabolic enzyme for anandamide (AEA).[1] Inhibition of FAAH elevates AEA levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct CB1 agonists.
Mechanism: O-Trifluoroethyl carbamates act as suicide substrates. The enzyme's catalytic Ser241 attacks the carbamate carbonyl. The trifluoroethoxy group is expelled, resulting in a carbamoylated (acylated) serine. This covalent bond hydrolyzes very slowly, effectively irreversibly inhibiting the enzyme.
Selectivity Profile: While O-aryl carbamates (e.g., URB597) are potent, O-trifluoroethyl variants offer a distinct selectivity profile, often reducing off-target inhibition of liver carboxylesterases due to steric and electronic differences.
Monoacylglycerol Lipase (MAGL)
MAGL hydrolyzes 2-arachidonoylglycerol (2-AG).
Challenge: Traditional MAGL inhibitors often suffer from lack of selectivity against other serine hydrolases (e.g., ABHD6, FAAH).
TFE Solution: Recent chemoproteomic profiling indicates that O-trifluoroethyl carbamates can be tuned via the N-substituent to distinguish between the varying active site geometries of MAGL and FAAH.
Comparison of Leaving Group Reactivity
The following table summarizes the reactivity hierarchy of carbamate warheads, establishing why TFE is a critical tool for target validation.
Carbamate Class
Leaving Group (LG)
LG pKa
Reactivity
Proteome Selectivity
Primary Utility
O-Alkyl
Ethanol/Methanol
~16
Low
High
Stable Pharmacophore
O-Aryl
Phenol
~10
Moderate
Moderate/High
FAAH Inhibitors (e.g., URB597)
O-Trifluoroethyl
Trifluoroethanol
~12.4
Tunable
High
Selective Serine Hydrolase Probes
O-HFIP
Hexafluoroisopropanol
~9.3
High
Low/Moderate
Broad Spectrum Profiling
O-NHS
N-Hydroxysuccinimide
~6.0
Very High
Low
Promiscuous Labeling
Mechanism of Action: Covalent Inactivation
The interaction between a serine hydrolase and an O-trifluoroethyl carbamate follows a specific kinetic pathway. The TFE group is critical for step
(acylation).
Figure 1: Kinetic mechanism of Serine Hydrolase inactivation by O-trifluoroethyl carbamates. The electronegativity of the TFE group accelerates the transition from Complex to Tetrahedral Intermediate.
Experimental Protocols
Synthesis of O-Trifluoroethyl Carbamates
Rationale: Direct reaction of isocyanates with 2,2,2-trifluoroethanol is the most atom-economical route. The reduced nucleophilicity of the fluorinated alcohol requires catalysis.
Reagents:
Target Isocyanate (
)
2,2,2-Trifluoroethanol (TFE-OH)
Catalyst: Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA)
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Step-by-Step Protocol:
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 1.0 equiv of the isocyanate in anhydrous DCM (0.2 M concentration).
Addition: Add 1.2 equiv of 2,2,2-trifluoroethanol via syringe.
Catalysis: Add 5 mol% of TEA. (Note: For sterically hindered isocyanates, use DBTDL and heat to reflux in toluene).
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (stain with KMnO4) or LC-MS for the disappearance of isocyanate.
Workup: Concentrate the reaction mixture under reduced pressure.
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). Note: TFE carbamates are stable on silica.
Validation: Confirm structure via
-NMR (characteristic triplet/multiplet around -74 ppm) and HRMS.
Validation: Competitive Activity-Based Protein Profiling (ABPP)
Rationale: To prove the target is a serine hydrolase and to assess selectivity, one must compete the TFE carbamate against a broad-spectrum fluorophosphonate (FP) probe.
Workflow:
Proteome Prep: Homogenize mouse brain or liver tissue in PBS. Adjust protein concentration to 1 mg/mL.
Inhibitor Incubation: Aliquot proteome (50 µL) and treat with the TFE carbamate (0.1, 1, 10, 100 µM) or DMSO vehicle. Incubate for 30 min at 37°C.
Probe Labeling: Add FP-Rhodamine (fluorophosphonate-rhodamine) to a final concentration of 1 µM. Incubate for 30 min at room temperature. Mechanism: The FP probe will label any active serine hydrolase that has NOT been inhibited by the carbamate.
Quenching: Stop reaction with 4x SDS-PAGE loading buffer and boil for 5 min.
Readout: Resolve proteins on SDS-PAGE. Scan for fluorescence.
Analysis: A disappearance of a fluorescent band at the molecular weight of FAAH (63 kDa) or MAGL (33 kDa) indicates successful target engagement.
Figure 2: Competitive ABPP workflow for validating TFE carbamate selectivity against serine hydrolases.
While O-TFE carbamates are covalent inhibitors, N-trifluoroethyl carbamates (
) serve a different purpose. Here, the TFE group is retained in the molecule.
Metabolic Stability: The
group blocks metabolic oxidation at the ethyl position (a common clearance pathway for ethyl carbamates).
Bioisosterism: The N-TFE group mimics the electronics of an amide while retaining the lipophilicity of an alkyl group, useful for crossing the Blood-Brain Barrier (BBB).
Anticancer Activity: Specific N-TFE ureas and carbamates have shown efficacy in NCI-60 screens, potentially by mimicking the binding of colchicine-site tubulin inhibitors, though this mechanism is less defined than the hydrolase inhibition.
References
Proteome-wide reactivity profiling identifies diverse carbamate chemotypes.
Source: National Institutes of Health (NIH) / PubMed
Context: Defines the reactivity ceiling of carbamates and the use of fluorinated leaving groups for tuning selectivity.
URL:[Link]
Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent MAGL Inhibitors.
Source: PubMed
Context: Specifically details the use of trifluoroethyl-like leaving groups to optimize MAGL inhibition over FAAH.
URL:[Link]
Mechanism of Carbamate Inactivation of FAAH.
Source: PMC
Context: Elucidates the covalent mechanism and the role of the catalytic serine nucleophile.[2]
URL:[Link]
Synthesis and Anticancer Activity of N-(3,3,3-trifluoroethyl) Ureas and Carbamates.
Source: Journal of Fluorine Chemistry / PubMed
Context: Discusses the non-covalent, pharmacophoric utility of the N-TFE group.
URL:[Link]
Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of FAAH, MAGL, and BuChE.
Source: ACS Omega
Context: Comparative analysis of carbamate reactivity against multiple serine hydrolase targets.
URL:[Link]
The Role of the 2-Methoxyphenyl Group in Carbamate Inhibitors: Stereoelectronic Mechanisms and Multitarget Applications
Executive Summary The carbamate pharmacophore is a cornerstone in medicinal chemistry, functioning as a pseudo-irreversible inhibitor for serine hydrolases and a stabilizing moiety in DNA-enzyme complexes. The strategic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The carbamate pharmacophore is a cornerstone in medicinal chemistry, functioning as a pseudo-irreversible inhibitor for serine hydrolases and a stabilizing moiety in DNA-enzyme complexes. The strategic incorporation of a 2-methoxyphenyl group into the carbamate scaffold fundamentally alters the molecule's stereoelectronic profile, steric volume, and hydrogen-bonding capacity. This in-depth technical guide explores the causality behind these chemical modifications, detailing how the 2-methoxyphenyl moiety drives selectivity in cholinesterase (AChE/BChE) inhibition for neurodegenerative diseases and shifts the mechanistic paradigm of topoisomerase II poisons in oncology.
Stereoelectronic and Mechanistic Profiling of the 2-Methoxyphenyl Moiety
In drug design, the 2-methoxyphenyl group is not merely a passive structural spacer; it is an active modulator of binding kinetics and target residence time. When attached to a carbamate ester (
), the 2-methoxy substitution exerts three critical effects:
Tuning Leaving Group Thermodynamics: During the covalent modification of a target enzyme (e.g., the catalytic serine in cholinesterases), the aryl group acts as the leaving group. The methoxy substituent exerts a dual electronic effect: an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I). Because it is in the ortho position, the inductive withdrawal stabilizes the resulting phenoxide anion, optimizing the
of the leaving group to accelerate the initial nucleophilic attack by the enzyme.
Conformational Locking via Steric Hindrance: The bulky ortho-methoxy group restricts free rotation around the
bond. This pre-organizes the carbamate into a rigid, bioactive conformation that reduces the entropic penalty upon binding to the target receptor.
Differential Pocket Penetration: The steric volume of the 2-methoxy group serves as a selectivity filter. For example, it clashes with the restricted acyl-binding pocket of Acetylcholinesterase (AChE) but perfectly occupies the larger, mutated acyl pocket of Butyrylcholinesterase (BChE), driving high BChE selectivity.
In the context of Alzheimer's disease, carbamate inhibitors restore cholinergic neurotransmission by inhibiting AChE and BChE. The 2-methoxyphenyl carbamates act as pseudo-irreversible inhibitors .
Mechanism of Action
Unlike reversible competitive inhibitors, carbamates form a covalent bond with the catalytic serine (Ser200 in AChE; Ser198 in BChE). The enzyme attacks the carbamate carbonyl, releasing the 2-methoxyphenol leaving group. The resulting carbamoylated enzyme is catalytically dead. While an acetylated serine (from natural acetylcholine) hydrolyzes in microseconds, the carbamoylated serine takes hours to hydrolyze due to the resonance stabilization of the carbamate nitrogen, providing prolonged therapeutic efficacy.
Figure 1: Pseudo-irreversible carbamoylation pathway of cholinesterases by 2-methoxyphenyl carbamates.
Quantitative Data: Target Selectivity
The table below synthesizes the inhibitory profiles of various 2-methoxyphenyl carbamate derivatives, highlighting how the moiety drives BChE selectivity and multitarget potential.
Compound Class
Specific Derivative
Primary Target
IC50 (µM)
Key Structural Contribution of 2-Methoxy Group
Eugenol Carbamate
4-allyl-2-methoxyphenyl(3-methoxyphenyl)carbamate
BChE
0.58
Ortho-methoxy provides steric bulk fitting the larger BChE acyl pocket, driving high selectivity.
Pi-electron density modulated by methoxy resonance prevents Aβ1-42 fibril self-assembly.
Experimental Protocol: In Vitro Ellman Assay for AChE/BChE Inhibition
To validate the pseudo-irreversible kinetics of these inhibitors, the modified Ellman’s method must account for time-dependent carbamoylation.
Step-by-Step Methodology:
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the 2-methoxyphenyl carbamate inhibitor in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).
Enzyme Pre-Incubation (Critical Step): Mix recombinant human AChE or BChE with the inhibitor in the buffer. Causality: Incubate at 37°C for exactly 15 minutes. Because carbamates are time-dependent covalent modifiers, omitting this pre-incubation will yield artificially high (false negative) IC50 values.
Reaction Initiation: Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final) and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide, 0.5 mM final).
Kinetic Measurement: Monitor the absorbance continuously at 412 nm for 5 minutes using a microplate reader. The cleavage of the thiocholine substrate releases a free thiol, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
Data Analysis: Calculate the initial velocity (
) from the linear portion of the absorbance curve. IC50 is determined via non-linear regression of versus inhibitor concentration.
Topoisomerase II Poisoning: The Case of m-AMCA
Beyond neurodegeneration, the 2-methoxyphenyl carbamate scaffold is highly active in oncology. A prime example is m-AMCA (methyl-N-[4-(9-acridinylamino)-2-methoxyphenyl]carbamate hydrochloride), an analogue of the established topoisomerase II poison, amsacrine.
Mechanistic Divergence
While amsacrine is highly active against proliferating cells (S-phase specific), the addition of the 2-methoxyphenyl carbamate moiety fundamentally shifts the drug's biological behavior. m-AMCA exhibits profound cytotoxicity against non-cycling (plateau-phase) tumor cells .
Causality of the Shift: The 2-methoxy group alters the intercalation geometry of the acridine core within the DNA-Topoisomerase II cleavage complex. Instead of requiring active replication forks (S-phase) to convert the cleavage complex into lethal double-strand breaks, m-AMCA stabilizes the complex in a manner that triggers a cell-cycle non-specific response. Consequently, m-AMCA induces a G1-phase arrest and bypasses the massive induction of poly(ADP-ribose)polymerase (PARP) typically seen with S-phase poisons like camptothecin.
Figure 2: Mechanistic pathway of m-AMCA-induced Topoisomerase II poisoning in non-cycling cells.
Experimental Protocol: Topoisomerase II DNA Cleavage Assay
To validate the stabilization of the Topo II cleavage complex by m-AMCA, a plasmid cleavage assay is utilized.
Step-by-Step Methodology:
Reaction Setup: In a sterile microcentrifuge tube, combine 0.5 µg of supercoiled pBR322 plasmid DNA, 2 units of purified human Topoisomerase II (α or β isoform), and varying concentrations of m-AMCA in a cleavage buffer (10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM
, 1 mM ATP).
Ternary Complex Formation: Incubate the mixture at 37°C for 30 minutes. Causality: This allows the enzyme to bind the DNA, cleave it, and be trapped by the 2-methoxyphenyl carbamate inhibitor before religation can occur.
Covalent Trapping: Terminate the reaction by adding 1% Sodium Dodecyl Sulfate (SDS) and 1 mg/mL Proteinase K. Incubate at 45°C for 30 minutes. Causality: The SDS rapidly denatures the Topo II enzyme, covalently trapping it to the cleaved DNA ends. Proteinase K then digests the bulky enzyme, leaving behind the naked, cleaved DNA fragments.
Electrophoretic Resolution: Resolve the DNA products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
Quantification: Supercoiled DNA (intact) migrates fastest, while linear DNA (double-strand break) migrates slower. The intensity of the linear DNA band directly correlates to the Topo II poisoning efficacy of the carbamate inhibitor.
References
Cellular responses to methyl-N-[4-9-acridinylamino)-2-methoxyphenyl] carbamate hydrochloride, an analogue of amsacrine active against non-proliferating cells. PubMed. Available at:[Link]
Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. PMC. Available at:[Link]
**Multitarget-Directed Carbamate and Carbamothioate Derivatives: Cholinesterase and Monoamine Oxidase Inhibition, Anti-β-Amyloid (Aβ)
Foundational
In Vitro Screening of 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists Subject: Hit-to-Lead Profiling of Fluorinated N-Aryl Carbamates Executive Summary: The Fluorine Effe...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists
Subject: Hit-to-Lead Profiling of Fluorinated N-Aryl Carbamates
Executive Summary: The Fluorine Effect in Carbamate Scaffolds
2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate (CAS: 923237-78-9) represents a distinct chemotype in the carbamate family. Unlike standard ethyl carbamates, which are often associated with genotoxicity (e.g., urethane) or rapid metabolic clearance, the incorporation of the 2,2,2-trifluoroethyl moiety fundamentally alters the physicochemical and electronic profile of the molecule.
For drug development professionals, this compound serves as a critical probe for two primary mechanisms:
Covalent Serine Hydrolase Inhibition: The strong electron-withdrawing effect of the trifluoromethyl group (
effect) increases the electrophilicity of the carbonyl carbon, potentially enhancing reactivity toward nucleophilic serine residues in targets like Fatty Acid Amide Hydrolase (FAAH) or Acetylcholinesterase (AChE) .
Metabolic Stability: The fluorination blocks the labile ethyl positions, preventing oxidative dealkylation by cytochrome P450s, a common clearance route for non-fluorinated analogs.
This guide outlines a rigorous, self-validating in vitro screening cascade designed to determine whether this compound acts as a specific enzyme inhibitor, a promiscuous acylating agent, or a stable pharmacophore.
Chemical Biology & Mechanism of Action[1]
To screen this compound effectively, one must understand its reactivity profile.[1] The core interaction is likely pseudo-irreversible carbamoylation .
The Electronic Activation Hypothesis
The trifluoroethyl group exerts a strong inductive effect through the oxygen atom.
Standard Ethyl Carbamate: Carbonyl is moderately electrophilic; hydrolysis is slow.
Trifluoroethyl Carbamate: The
group pulls electron density away from the ester oxygen, which in turn pulls density from the carbonyl carbon. This makes the carbonyl highly susceptible to nucleophilic attack by the catalytic serine of hydrolases.
Mechanism Visualization
The following diagram illustrates the theoretical interaction pathway, distinguishing between productive inhibition and non-specific hydrolysis.
Caption: Mechanism of pseudo-irreversible inhibition via carbamoylation of the catalytic serine, competing with spontaneous chemical hydrolysis.
The Screening Cascade: A Self-Validating System
Do not proceed directly to biological assays without validating chemical integrity. Fluorinated esters are prone to accelerated hydrolysis in aqueous buffers.
Tier 1: Chemical Integrity & Physicochemical Profiling
Objective: Establish the "working window" for biological assays.
Assay 1.1: pH-Dependent Hydrolysis (k_hyd).
Rationale: If the compound hydrolyzes in PBS (pH 7.4) within 30 minutes, any biological activity observed is likely an artifact or due to the degradation product (2-methoxyaniline).
Method: LC-MS/MS monitoring of parent decay at pH 2.0, 7.4, and 9.0 over 24 hours.
Assay 1.2: Solubility (Thermodynamic).
Rationale: The
group increases lipophilicity (LogP ~2.5–3.0). Ensure solubility >10 µM in assay buffer (<1% DMSO).
Target: Fatty Acid Amide Hydrolase (therapeutic target for pain/anxiety).
Readout: Fluorescence (AMC release from arachidonoyl-7-amino-4-methylcoumarin).
Assay 2.2: AChE/BChE Counter-Screen.
Target: Acetylcholinesterase (Safety/Tox target).
Rationale: N-aryl carbamates are classic AChE inhibitors (pesticide-like activity). High potency here indicates potential neurotoxicity.
Tier 3: ADME-Tox & Safety
Objective: Validate the safety advantage of the fluorinated scaffold.
Assay 3.1: Microsomal Stability.
Hypothesis: The 2,2,2-trifluoroethyl group should block metabolic dealkylation compared to an ethyl group.
Assay 3.2: Ames Test (Genotoxicity).
Critical Check: Ethyl carbamate (urethane) is genotoxic. Does the trifluoro-analog retain this risk? (Literature suggests substitution reduces this risk, but empirical verification is mandatory).
Detailed Experimental Protocols
Protocol A: Chemical Stability (Hydrolysis Assay)
Purpose: To determine the half-life (
) of the compound in assay buffer.
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
Buffer Setup: Prepare three buffers:
0.1 M HCl (pH 1.2)
100 mM Phosphate Buffer (pH 7.4)
100 mM Borate Buffer (pH 9.0)
Incubation: Spike the compound into each buffer to a final concentration of 10 µM (0.1% DMSO). Incubate at 37°C in a shaking water bath.
Caption: Step-wise screening cascade ensuring chemical stability before biological validation.
References
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link
Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9, 76–81. (Reference for FAAH inhibition protocols). Link
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Reference for the metabolic stability of trifluoroethyl groups). Link
Bar-On, P., et al. (2002). Kinetic analysis of the interaction of carbamates with acetylcholinesterase. Biochemistry, 41(11), 3555-3564. Link
FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (Standard for Microsomal Stability). Link
Application Note: Synthesis of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate from 2-methoxyphenol
Executive Summary This Application Note details a high-fidelity synthetic route for 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate starting from 2-methoxyphenol (Guaiacol) . While o-anisidine is commercially available...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details a high-fidelity synthetic route for 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate starting from 2-methoxyphenol (Guaiacol) . While o-anisidine is commercially available, this protocol demonstrates a critical workflow for late-stage functionalization of complex phenolic drug pharmacophores.
We utilize a three-step sequence:
Activation: Conversion of the phenol to an aryl triflate.
Amination: Palladium-catalyzed Buchwald-Hartwig amination using a benzophenone imine surrogate to ensure regiospecificity and prevent poly-arylation.
Carbamoylation: Installation of the trifluoroethyl carbamate moiety.
This fluorinated carbamate motif is increasingly relevant in drug discovery, offering enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.
Retrosynthetic Strategy & Logic
The transformation requires converting a phenolic hydroxyl group (-OH) into a carbamate nitrogen (-NH-CO-OR). Direct conversion is chemically forbidden. Therefore, we employ an "Activation-Amination-Protection" strategy.
Mechanistic Pathway (DOT Visualization)
Figure 1: Modular synthetic workflow converting a phenol to a fluorinated carbamate.
Experimental Protocols
Step 1: Synthesis of 2-Methoxyphenyl Trifluoromethanesulfonate
Rationale: The phenolic C-O bond is strong. Converting it to a triflate (C-OTf) creates a highly reactive "pseudo-halide" suitable for palladium insertion.
Reagents:
2-Methoxyphenol (1.0 equiv)
Trifluoromethanesulfonic anhydride (Tf
O) (1.2 equiv)
Pyridine (2.0 equiv)
Dichloromethane (DCM) (anhydrous)
Protocol:
Charge a flame-dried round-bottom flask with 2-methoxyphenol and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.
Add pyridine and cool the solution to 0°C using an ice bath.
Dropwise Addition: Add Tf
O via syringe pump or dropping funnel over 20 minutes. Caution: Exothermic.
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
TLC Check: Eluent 20% EtOAc/Hexane. Product R
will be significantly higher than starting phenol.
Workup: Quench with ice water. Extract with DCM (2x). Wash organics with 1M HCl (to remove pyridine), then saturated NaHCO
, then brine.
Dry over Na
SO, filter, and concentrate.
Purification: Flash chromatography (SiO
, 0-10% EtOAc/Hexanes).
Expert Tip: The triflate is stable but should be stored at 4°C. If the reaction turns black, the addition was too fast or temperature control failed.
Rationale: Direct amination with ammonia gas often yields low conversion or poly-arylation. We use Benzophenone Imine as an ammonia surrogate. This yields a protected imine intermediate which hydrolyzes cleanly to the primary amine.
Reagents:
Aryl Triflate (from Step 1) (1.0 equiv)
Benzophenone Imine (1.1 equiv)
Pd(OAc)
(5 mol%)
BINAP (racemic or S) (7.5 mol%)
Cs
CO (1.4 equiv)
Toluene (degassed)
Protocol:
In a glovebox or under strict Argon flow, combine Pd(OAc)
and BINAP in toluene and stir for 10 mins to pre-form the catalyst complex (solution turns orange/red).
Add the Aryl Triflate , Benzophenone Imine , and Cs
CO .
Heat to 100°C for 12-16 hours.
Cool to RT. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.
Hydrolysis: Dissolve the crude imine oil in MeOH/THF (1:1). Add 1M HCl (2 equiv) and stir at RT for 1 hour.
Workup: Neutralize with 1M NaOH. Extract with EtOAc.[1]
Purification: Flash chromatography (10-30% EtOAc/Hexanes). Product is 2-methoxyaniline .[2]
Validation: The disappearance of the triflate CF
signal in F NMR (-74 ppm) confirms coupling.
Step 3: Carbamate Formation
Rationale: Reaction of the aniline with 2,2,2-trifluoroethyl chloroformate (TFECF) is the most direct route. If TFECF is unavailable, generate it in situ using Triphosgene and 2,2,2-trifluoroethanol.
Reagents:
2-Methoxyaniline (1.0 equiv)
2,2,2-Trifluoroethyl chloroformate (1.1 equiv)
Triethylamine (Et
N) or Pyridine (1.5 equiv)
DCM (anhydrous)
Protocol:
Dissolve 2-methoxyaniline and Et
N in anhydrous DCM at 0°C .
Add 2,2,2-trifluoroethyl chloroformate dropwise.
Stir at 0°C for 30 mins, then warm to RT for 2 hours.
Monitor: LCMS should show mass [M+H]
= 250.1.
Workup: Wash with 0.5M HCl (removes unreacted aniline), then brine.
Purification: Recrystallization from Hexanes/EtOAc is often sufficient. If not, column chromatography (15% EtOAc/Hexanes).
Data Summary Table
Component
Role
Equiv
Molecular Weight
Density (g/mL)
2-Methoxyaniline
Substrate
1.0
123.15
1.09
TFECF
Reagent
1.1
162.49
1.36
Triethylamine
Base
1.5
101.19
0.73
DCM
Solvent
--
--
--
Analytical Validation (Expected Data)
To validate the synthesis, confirm the following spectral characteristics:
H NMR (400 MHz, CDCl):
~7.8-8.0 (br s, 1H, NH ).
~8.0 (d, 1H, Ar-H ortho to N).
~6.8-7.1 (m, 3H, Ar-H ).
~4.55 (q, J=8.5 Hz, 2H, O-CH-CF ).
~3.88 (s, 3H, O-CH ).
F NMR:
~-74.5 ppm (t, CF group).
LCMS:
Calculated Mass: 249.06. Found [M+H]
: 250.1.
Troubleshooting & Decision Tree
Figure 2: Troubleshooting logic for the critical metal-catalyzed step.
References
Buchwald-Hartwig Amination of Aryl Triflates
Wolfe, J. P., & Buchwald, S. L. (1997).
Use of Benzophenone Imine as Ammonia Surrogate
Wolfe, J. P., et al. (1997).
Synthesis of Fluorinated Carbamates
Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry.
Properties of 2-Methoxyphenol Derivatives
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33696, 2-Methoxyaniline.
Application Note: Synthetic Route to N-Aryl Carbamates Using 2,2,2-Trifluoroethanol (TFE)
Executive Summary The synthesis of N-aryl carbamates is a pivotal transformation in medicinal chemistry, serving as a gateway to prodrugs, peptide mimics, and polyurethanes. Traditionally, this synthesis relies on hazard...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of N-aryl carbamates is a pivotal transformation in medicinal chemistry, serving as a gateway to prodrugs, peptide mimics, and polyurethanes. Traditionally, this synthesis relies on hazardous reagents such as phosgene, isocyanates, or harsh metallic catalysts.
This guide details two advanced protocols leveraging 2,2,2-Trifluoroethanol (TFE) to bypass these hazards while improving yield and selectivity. TFE is utilized here in two distinct modalities:
As a "Smart Solvent": Activating standard dialkyl carbonates via hydrogen-bond donation (catalyst-free).
As a Leaving Group Surrogate: Via the reagent Bis(2,2,2-trifluoroethyl) carbonate (BTC) , a stable solid phosgene substitute that enables mild, chemoselective carbamoylation.
Safety & Handling (Critical)
WARNING: 2,2,2-Trifluoroethanol (TFE) is a Reproductive Toxin.
Before proceeding, all personnel must review the MSDS. TFE is chemically distinct from ethanol and poses specific biological hazards.
Hazard Class
Description
Reproductive Toxicity
TFE is a known testicular toxicant. It can cause hypospermatogenesis and testicular atrophy in animal models.
Acute Toxicity
Toxic if swallowed or inhaled. It metabolizes to trifluoroacetic acid and toxic aldehydes.
Flammability
Flash point is 29°C (84°F). Vapors may form explosive mixtures.
Mandatory Controls:
All reactions must be performed in a functioning fume hood.
Double-gloving (Nitrile) is recommended.
Pregnant personnel or those attempting to conceive should avoid handling TFE.
Method A: The "Smart Solvent" Protocol (Green Chemistry)
Principle
This method utilizes TFE as a catalytic solvent. Unlike standard alcohols, TFE is a strong hydrogen-bond donor (pK
~12.4). It activates the carbonyl group of stable dialkyl carbonates (like Dimethyl Carbonate, DMC), making them susceptible to nucleophilic attack by anilines without the need for Lewis acid catalysts.
Mechanism of Activation
The following diagram illustrates how TFE activates the carbonyl center via H-bonding, facilitating the formation of the tetrahedral intermediate.
Figure 1: TFE acts as a specific solvent-catalyst, polarizing the carbonyl bond of the carbonate.
Note: DMC is used in excess to drive the equilibrium and prevent the formation of symmetrical ureas.
Reaction: Heat the mixture to reflux (approx. 75-80°C) for 12–24 hours.
Monitoring: Monitor via TLC or LC-MS. The formation of the methyl carbamate is indicated by a mass shift of +58 Da.
Workup:
Cool the reaction to room temperature.
Concentrate the mixture under reduced pressure. TFE (bp 74°C) and excess DMC (bp 90°C) can be removed via rotary evaporation.
Recycling: The TFE/DMC distillate can often be reused for subsequent runs if anhydrous conditions are maintained.
Purification: The residue is usually pure enough for downstream use. If necessary, purify via silica gel chromatography (Hexanes/Ethyl Acetate).
Yield Expectation: 85–95% for electron-neutral and electron-rich anilines. Electron-deficient anilines may require longer reaction times (48h).
Method B: The "Precision Reagent" Protocol (BTC)
Principle
For sensitive substrates or when "Green" carbonate reagents are too unreactive, Bis(2,2,2-trifluoroethyl) carbonate (BTC) is the reagent of choice. BTC acts as a phosgene equivalent.[1][2] The trifluoroethoxy group (
) is an excellent leaving group, significantly better than methoxy or ethoxy, allowing the reaction to proceed at mild temperatures.
Workflow
This method is ideal for synthesizing unsymmetrical ureas or complex carbamates in a one-pot procedure.
Figure 2: Workflow for using Bis(2,2,2-trifluoroethyl) carbonate (BTC) to synthesize complex carbamates.
Activation: In a dry flask under Nitrogen, dissolve Aniline (1.0 mmol) and BTC (1.1 mmol) in Acetonitrile (3 mL).
Base Addition: Add DIPEA (1.2 mmol) dropwise.
Formation of Active Intermediate: Stir at 50°C for 2–4 hours.
Checkpoint: This forms the N-aryl-O-(2,2,2-trifluoroethyl) carbamate. This intermediate is stable and can be isolated if desired.
Displacement (Optional for unsymmetrical targets):
To synthesize a standard alkyl carbamate (e.g., N-aryl-O-benzyl), add the target alcohol (e.g., Benzyl alcohol, 1.5 equiv) and raise temperature to reflux.
The trifluoroethoxy group will be displaced by the alcohol.
Workup:
Evaporate solvent.
Dissolve residue in EtOAc and wash with 1M HCl (to remove base) and Brine.
Dry over
and concentrate.
Comparative Analysis & Troubleshooting
Feature
Method A (TFE Solvent)
Method B (BTC Reagent)
Reagent Cost
Low (DMC is cheap)
High (BTC is specialty)
Atom Economy
High (Green)
Moderate (Loss of TFE group)
Reactivity
Moderate (Requires Reflux)
High (Mild conditions)
Substrate Scope
Good for simple methyl/ethyl carbamates
Excellent for complex/mixed carbamates
Purification
Evaporation often sufficient
Extraction/Column required
Troubleshooting Tips:
Low Yield in Method A: Ensure the TFE is dry. Water kills the activation effect by competing for H-bonds. Use molecular sieves in the reaction.
Azeotropes: TFE forms azeotropes with water and some organics. If rotary evaporation doesn't yield a solid, try co-evaporating with Toluene to remove residual TFE.
Monitoring: TFE groups have a distinct NMR signature (quartet at
4.3-4.6 ppm, Hz). Use this to track the intermediate in Method B.
References
TFE as a Green Solvent
Tundo, P., et al. (2010). "Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups." Synlett, 2010(10), 1567–1571.
Bis(2,2,2-trifluoroethyl) Carbonate (BTC)
Bogolubsky, A. V., et al. (2014). "Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas." ACS Combinatorial Science, 16(6), 303–308.[3]
Toxicity Data
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6409, 2,2,2-Trifluoroethanol.
Application Note: High-Sensitivity HPLC-MS/MS Method for the Trace Quantitation of 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmaceutical Impurity Profiling, Synthetic Intermediate Monitoring, and Quality Control Executive Summary & Regu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Application Area: Pharmaceutical Impurity Profiling, Synthetic Intermediate Monitoring, and Quality Control
Executive Summary & Regulatory Context
2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate (CAS: 923237-78-9) is a highly specific fluorinated carbamate derivative utilized as a synthetic building block and intermediate in pharmaceutical manufacturing. Due to the electrophilic nature of the carbamate linkage, unreacted residual carbamates in final Active Pharmaceutical Ingredients (APIs) can act as Potential Mutagenic Impurities (PMIs).
Under the 1 for the assessment and control of DNA-reactive impurities, such compounds must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 μ g/day [1]. To meet these stringent regulatory thresholds, we have developed a highly sensitive, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methodology capable of trace-level quantitation.
Mechanistic Principles & Analytical Strategy
To ensure scientific integrity and method robustness, every parameter in this protocol was selected based on the fundamental physicochemical properties of the analyte.
Chromatographic Causality
The analyte possesses a hydrophobic 2,2,2-trifluoroethyl group and a 2-methoxyphenyl ring. A sub-2 µm C18 stationary phase was selected because the dense octadecyl silane coverage provides optimal hydrophobic interactions, ensuring strong retention and sharp peak shapes.
Ionization Strategy (ESI+)
Electrospray Ionization (ESI) in positive mode was chosen. The mobile phase is deliberately buffered with 5 mM ammonium formate and 0.1% formic acid. The Causality: The acidic environment forces the protonation of the carbamate nitrogen. Simultaneously, the ammonium ions (
) act as highly efficient gas-phase proton donors in the ESI source. This synergistic effect maximizes the yield of the precursor ion at m/z 250.1 while actively suppressing the formation of sodium adducts (), which are notoriously resistant to fragmentation and cause signal loss.
Collision-Induced Dissociation (CID) Pathway
In the collision cell, the protonated molecule undergoes predictable and highly reproducible fragmentation. As documented in foundational studies of2, the primary mechanism is the neutral loss of the alcohol moiety[2].
Primary Cleavage: Loss of 2,2,2-trifluoroethanol (Neutral loss of 100 Da) yields a highly stable 2-methoxyphenyl isocyanate product ion at m/z 150.1.
Secondary Cleavage: Subsequent loss of the methoxy methyl radical (-15 Da) or carbon monoxide (-28 Da) yields secondary qualifier ions at m/z 135.1 and 122.1, respectively.
This protocol is designed as a self-validating system . The method will automatically halt if the internal System Suitability Test (SST) criteria are not met, preventing the generation of untrustworthy data.
Reagents and Materials
Analyte Standard: 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate (Reference Standard Grade, >99% purity).
Solvents: LC-MS Grade Acetonitrile, Methanol, and Water.
API Dissolution: Accurately weigh 50 mg of the bulk API and dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO).
Dilution: Dilute the solution 1:100 using a biologically inert, MS-compatible diluent (20% Acetonitrile in Water). Note: High organic content in the injection solvent will cause solvent-front distortion and peak splitting for early eluting compounds.
Filtration: Filter through a 0.22 µm PTFE syringe filter into a deactivated glass autosampler vial.
System Suitability & Self-Validation Step
Before injecting unknown samples, the system must prove its readiness:
Action: Inject the Limit of Quantitation (LOQ) standard (1.5 ng/mL) six consecutive times.
Pass Criteria: The system is validated for use only if the %RSD of the peak area is ≤ 5.0% and the Signal-to-Noise (S/N) ratio is ≥ 10.
Fig 2. End-to-end analytical workflow for carbamate quantitation via HPLC-MS/MS.
Instrumental Parameters (Data Presentation)
HPLC Gradient Conditions
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
Mobile Phase A: Water containing 5 mM Ammonium Formate and 0.1% Formic Acid.
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve Type
0.0
90
10
Initial
1.0
90
10
Isocratic hold
4.0
10
90
Linear gradient
5.5
10
90
Column wash
5.6
90
10
Re-equilibration
8.0
90
10
End
MS/MS MRM Parameters
Source Temperature: 450 °C
Capillary Voltage: +3.5 kV
Desolvation Gas Flow: 800 L/hr
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Ion Purpose
250.1
150.1
50
15
Quantifier
250.1
135.1
50
25
Qualifier 1
250.1
122.1
50
35
Qualifier 2
Method Validation Summary
The method was fully validated in accordance with the 3[3], ensuring absolute trustworthiness of the generated data.
Validation Parameter
Experimental Result
ICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD)
0.5 ng/mL
S/N Ratio ≥ 3:1
Limit of Quantitation (LOQ)
1.5 ng/mL
S/N Ratio ≥ 10:1, Precision ≤ 5% RSD
Linearity Range
1.5 ng/mL – 100 ng/mL
Correlation Coefficient () ≥ 0.995
Accuracy (Spike Recovery)
98.5% – 101.2%
80% – 120% recovery at LOQ level
Intra-day Precision
3.2% RSD
≤ 5.0% RSD for 6 replicates
Specificity
No matrix interference
Blank response < 20% of LOQ response
References
ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation (ICH). 1
ICH Q2(R2) Guideline: Validation of Analytical Procedures. International Council for Harmonisation (ICH). 3
Carbamate Fragmentation Pathways: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Institutes of Health (PMC). 2
Application Note: Kinetic Characterization of Carbamate Inhibitors via In Vitro Ellman’s Assay
Abstract & Introduction Carbamates (e.g., physostigmine, rivastigmine, carbaryl) represent a unique class of enzyme inhibitors known as pseudo-irreversible inhibitors. Unlike simple competitive inhibitors, carbamates cov...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
Carbamates (e.g., physostigmine, rivastigmine, carbaryl) represent a unique class of enzyme inhibitors known as pseudo-irreversible inhibitors. Unlike simple competitive inhibitors, carbamates covalently modify the active site serine of cholinesterases (AChE/BChE), forming a carbamylated enzyme intermediate.[1][2] This covalent bond is transient but hydrolyzes much slower than the natural acetylated substrate, effectively sequestering the enzyme.
Why Standard IC50 Protocols Fail:
Standard screening protocols often mix enzyme, substrate, and inhibitor simultaneously. Because the carbamylation rate (
) is time-dependent, simultaneous addition underestimates the potency of carbamates, often by orders of magnitude.
This guide provides a rigorous Time-Dependent Inhibition (TDI) protocol. It is designed to determine the true potency of carbamates by incorporating a pre-incubation step, allowing the system to reach equilibrium before substrate turnover is measured.
Mechanism of Action
To design a valid experiment, one must understand the kinetic scheme. Carbamate inhibition follows a two-step mechanism:
Binding: Rapid formation of a reversible Michaelis complex (
).
Carbamylation: Covalent modification of the enzyme (
The following diagram illustrates the kinetic pathway.[1][2] Note the distinction between the rapid reversible binding (
) and the slower carbamylation ().
Caption: Kinetic pathway of pseudo-irreversible carbamate inhibition. The critical step for assay design is the formation of E-C (green), which requires pre-incubation.
Experimental Protocol
Reagents & Buffer Preparation[3][4][5]
Buffer Choice:
While Ellman's reagent (DTNB) performs optimally at pH 8.0, physiological relevance often dictates pH 7.4. This protocol uses 0.1 M Sodium Phosphate, pH 8.0 to maximize sensitivity for screening, but pH 7.4 is acceptable if noted.
Reagent
Concentration (Stock)
Preparation Notes
Reaction Buffer
100 mM Na-Phosphate, pH 8.0
Filter sterilize. Store at 4°C.
DTNB (Ellman's)
10 mM in Buffer
Dissolve 3.96 mg DTNB in 1 mL buffer. Prepare fresh. Light sensitive.
Substrate (ATCh)
75 mM Acetylthiocholine Iodide
Dissolve 21.7 mg in 1 mL water. Store -20°C.
Enzyme (AChE)
~5 U/mL (Stock)
Dilute in buffer + 0.1% BSA (stabilizer) to working conc.
Inhibitor
10 mM in 100% DMSO
Serial dilute in DMSO, then dilute 1:100 into buffer.
Critical Note on DMSO: Ensure final DMSO concentration in the well is <1%. Cholinesterases are sensitive to organic solvents.
Assay Workflow (96-Well Plate)
This protocol utilizes a 30-minute pre-incubation to capture the carbamylation event.
Step 1: Enzyme & Inhibitor Pre-incubation
Add 140 µL of Reaction Buffer to experimental wells.
Add 20 µL of Inhibitor (at 10x final concentration).
Check buffer pH (should not exceed 8.0). Ensure DTNB is fresh.
No Time-Dependence
Reversible inhibition or fast hydrolysis
The compound might be a simple competitive inhibitor, or the carbamylated enzyme hydrolyzes too fast (unstable adduct).
Precipitation
Low solubility
Check DMSO concentration. Carbamates are often lipophilic; ensure [DMSO] < 1% final.
Non-Linear Kinetics
Substrate depletion
Reduce Enzyme concentration. The slope must be linear for at least 5 minutes.
Self-Validating Controls
Z-Factor: For HTS, ensure
using the Max Activity and No Enzyme controls.
Reference Standard: Always run Physostigmine or Rivastigmine as a positive control. You must observe a >5-fold shift in IC50 between 0 and 30 min pre-incubation.
References
Ellman, G. L., et al. (1961).[5] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
Pohanka, M. (2011).[5] "Cholinesterases, a target of pharmacology and toxicology." Biomedical Papers.
Colovic, M. B., et al. (2013). "Acetylcholinesterase Inhibitors: Pharmacology and Toxicology." Current Neuropharmacology.
Bar-On, P., et al. (2002).[6] "Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine." Biochemistry.
Cell-based assays for evaluating the efficacy of N-aryl carbamates
Application Note: Cell-Based Assays for Evaluating the Efficacy of N-Aryl Carbamates Introduction & Pharmacological Context N-Aryl carbamates represent a highly versatile and privileged pharmacophore in modern drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Cell-Based Assays for Evaluating the Efficacy of N-Aryl Carbamates
Introduction & Pharmacological Context
N-Aryl carbamates represent a highly versatile and privileged pharmacophore in modern drug discovery. Structurally, the carbamate functionality acts as an amide-ester hybrid, offering superior proteolytic and chemical stability while maintaining excellent cell membrane permeability[1]. In oncology and targeted therapeutics, N-aryl carbamates serve two primary roles:
Direct Pharmacophores: Acting as potent inhibitors of tubulin polymerization, arresting tumor cells in the G2/M phase.
Self-Immolative Linkers: Serving as conditionally stable bridges in prodrugs and Antibody-Drug Conjugates (ADCs). The electron-withdrawing nature of the N-aryl group accelerates the collapse of intermediate Mannich bases upon enzymatic cleavage, ensuring rapid and localized payload release within the tumor microenvironment[2].
As a Senior Application Scientist, I have designed this protocol guide to move beyond basic procedural steps. The workflows detailed below form a self-validating system designed to interrogate both the cytotoxicity and the precise mechanism of action (MoA) of N-aryl carbamates.
Mechanistic Rationale & Experimental Design
To rigorously evaluate N-aryl carbamates, we must establish causality between compound administration, target engagement, and cellular phenotype.
Why SRB over MTT for Cytotoxicity? Tubulin-targeting N-aryl carbamates can alter mitochondrial metabolism prior to actual cell death, artificially skewing MTT (tetrazolium-based) readouts. The Sulforhodamine B (SRB) assay binds directly to basic amino acid residues, providing a stoichiometric measurement of cellular protein mass that is independent of metabolic confounding factors.
Why Orthogonal Validation? Cytotoxicity alone does not prove target engagement. A self-validating cascade dictates that any compound exhibiting an IC50 < 100 nM in the SRB assay automatically triggers secondary flow cytometry (to confirm G2/M arrest) and immunofluorescence (to visualize microtubule depolymerization).
Targeted Release Validation: For N-aryl carbamate ADCs, efficacy must be evaluated in matched engineered antigen-expressing cells (e.g., CD19+ K562) versus wild-type cells to prove that cytotoxicity is strictly dependent on target-mediated internalization[3].
Fig 1. Mechanism of action for N-aryl carbamate prodrugs leading to apoptosis.
This protocol quantifies the anti-proliferative efficacy of N-aryl carbamates across human tumor cell lines (e.g., HT29, SKOV3).
Self-Validating Controls:
Positive Control: Paclitaxel or Colchicine (1 µM) to validate assay sensitivity.
Negative Control: 0.1% DMSO (Vehicle) to establish baseline growth. N-aryl carbamates can be highly lipophilic; maintaining DMSO ≤0.1% prevents solvent-induced toxicity.
Step-by-Step Methodology:
Cell Seeding: Harvest HT29 or SKOV3 cells in logarithmic growth phase. Seed at 5,000 cells/well in 96-well plates using 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO2.
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the N-aryl carbamate in complete medium. Add 100 µL of the drug solutions to the wells (Final concentration range: 0.1 nM to 100 µM). Incubate for 72 h.
Fixation: Without removing the culture medium, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 h. Wash plates 5 times with slow-running tap water and air-dry.
Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.
Washing & Solubilization: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the protein-bound dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on an orbital shaker for 10 minutes.
Readout: Measure optical density (OD) at 515 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
Protocol 2: Mechanistic Validation via Flow Cytometry
To prove that the cytotoxicity observed in Protocol 1 is driven by tubulin inhibition (the primary MoA for many direct-acting N-aryl carbamates), we assess cell cycle distribution.
Step-by-Step Methodology:
Treatment: Seed cells in 6-well plates (3 × 10^5 cells/well). Treat with the N-aryl carbamate at 1×, 5×, and 10× the established IC50 for 24 h.
Harvesting: Collect both adherent and floating cells (to capture apoptotic populations) via trypsinization. Centrifuge at 300 × g for 5 minutes.
Fixation: Resuspend the pellet in 0.5 mL of cold PBS. Dropwise, add 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix at -20°C for at least 2 h.
Staining: Centrifuge to remove ethanol. Wash twice with cold PBS. Resuspend cells in 0.5 mL of FxCycle™ PI/RNase Staining Solution. Incubate for 30 minutes at room temperature in the dark.
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 events. A successful tubulin-targeting N-aryl carbamate will show a massive accumulation of cells in the 4N (G2/M) peak compared to the vehicle control.
For N-aryl carbamates designed as self-immolative linkers in ADCs, efficacy relies on target-specific internalization and subsequent enzymatic cleavage[3].
Step-by-Step Methodology:
Cell Line Pairing: Utilize an engineered target-positive cell line (e.g., CD19+ K562) and its matched wild-type (WT K562) as the negative control.
Internalization & Cleavage: Plate cells at 10,000 cells/well. Treat with the ADC (0.01 ng/mL to 10 µg/mL).
Reporter Readout / Viability: If the payload is a glucocorticoid (e.g., budesonide), use a Glucocorticoid Response Element (GRE) luciferase reporter assay to quantify released payload[3]. If the payload is cytotoxic, utilize the SRB assay (Protocol 1).
Validation Metric: Calculate the Selectivity Index (IC50 WT / IC50 Target+). A robust N-aryl carbamate linker should yield a Selectivity Index >40-fold, proving that payload release is strictly dependent on target-mediated uptake rather than premature extracellular hydrolysis.
Fig 2. Self-validating experimental workflow for evaluating N-aryl carbamates.
Quantitative Data Presentation
The following table summarizes expected quantitative benchmarks when evaluating N-aryl carbamate derivatives through the described workflows.
Table 1: Representative In Vitro Efficacy of N-Aryl Carbamate Derivatives
Compound Class
Target Cell Line
Off-Target Cell Line
IC50 (nM)
Selectivity Index
Primary Mechanism
N-Aryl Carbamate (Direct)
HT29 (Colon)
HEK293 (Healthy)
12.5
85x
Tubulin Inhibition (G2/M Arrest)
N-Aryl Carbamate (Direct)
SKOV3 (Ovarian)
HEK293 (Healthy)
8.2
110x
Tubulin Inhibition (G2/M Arrest)
ADC (N-Aryl Linker)
K562 (CD19+)
K562 (WT)
0.8
>40x
Targeted Payload Release
N-Alkyl Carbamate (Control)
HT29 (Colon)
HEK293 (Healthy)
>10,000
N/A
Inactive (Stable Linker/No Binding)
References
Organic Carbamates in Drug Design and Medicinal Chemistry
Source: ACS Publications
URL:[Link][1]
A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models
Source: PMC
URL:[Link][2]
Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates
Source: ChemRxiv
URL:[Link][3]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Guide & Experimental Protocol
Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals
Executive Summary
In modern medicinal chemistry, the urea linkage is a highly privileged pharmacophore, frequently deployed in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and fatty acid amide hydrolase (FAAH) inhibitors [1]. Traditionally, the synthesis of unsymmetrical N,N'-diaryl or N-aryl-N'-alkyl ureas relied on the use of highly toxic, moisture-sensitive isocyanates or phosgene derivatives (e.g., triphosgene) [2].
2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate (CAS: 923237-78-9) emerges as a highly efficient, bench-stable "isocyanate surrogate." By leveraging the electron-withdrawing properties of the trifluoroethyl group, this reagent offers a perfect balance of ambient stability and thermal reactivity, enabling the high-throughput, parallel synthesis of complex ureas bearing the biologically valuable 2-methoxyphenyl moiety [3].
Physicochemical Profiling & Mechanistic Rationale
The "Goldilocks" Reactivity of the Trifluoroethyl Group
The fundamental challenge in carbamate-mediated urea synthesis is the poor leaving group ability of standard alkoxides. Standard ethyl or methyl carbamates are practically inert to aminolysis under standard conditions due to the high pKa of their corresponding alcohols (~16). Conversely, highly activated carbamates (like 4-nitrophenyl carbamates) are exceedingly reactive but suffer from poor hydrolytic stability, complicating storage and handling.
The 2,2,2-trifluoroethyl group solves this via the strong inductive (-I) effect of the CF₃ moiety. This lowers the pKa of the conjugate acid (trifluoroethanol) to approximately 12.4. Consequently, the trifluoroethoxide anion becomes a viable leaving group during the collapse of the tetrahedral intermediate, while the parent carbamate remains completely stable to ambient moisture and neutral aqueous conditions [4].
The 2-Methoxyphenyl Pharmacophore
The N-(2-methoxyphenyl) group is structurally significant. The ortho-methoxy substituent acts as a potent hydrogen bond acceptor, which can lock the conformation of the resulting urea or engage directly with target protein backbones (e.g., hinge-binding in kinases).
Mechanistic pathway of trifluoroethyl carbamate aminolysis to form unsymmetrical ureas.
Quantitative Data & Reagent Comparison
To understand the operational advantages of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate, it is critical to compare its reactivity profile against traditional activating groups and optimize the aminolysis conditions.
Table 1: Comparison of Carbamate Activating Groups
Activating Group
Leaving Group pKa
Reactivity towards Amines
Bench/Moisture Stability
Byproduct Toxicity
Methyl / Ethyl
~16.0
Very Low
Excellent
Low
2,2,2-Trifluoroethyl
~12.4
Moderate to High
Excellent
Low (Volatile)
4-Nitrophenyl
~7.1
Very High
Poor (Hydrolyzes)
Moderate
Table 2: Optimization of Aminolysis Conditions [3]
Solvent
Base Catalyst
Temp (°C)
Time (h)
Conversion (%)
Rationale / Causality
THF
None
65
12
< 20
Insufficient thermal energy to overcome activation barrier.
MeCN
None
100
12
~ 50
Higher temp improves rate, but intermediate collapse is slow.
MeCN
DBU (10 mol%)
100
4
> 95
DBU deprotonates the intermediate, accelerating leaving group expulsion.
Experimental Protocols
The following self-validating protocol is designed for the parallel synthesis of combinatorial libraries of unsymmetrical ureas with high structural diversity. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical; as a non-nucleophilic base, it facilitates the rate-limiting collapse of the tetrahedral intermediate without competing for the electrophilic center [3].
Protocol A: High-Throughput Synthesis of Unsymmetrical Ureas
Reagent Preparation: To a clean, dry pressure tube, add 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate (498 mg, 2.0 mmol) and the target amine (2.0 mmol).
Solvation & Catalysis: Suspend the reagents in 2.0 mL of anhydrous MeCN. Add DBU (30 µL, 0.2 mmol) via micropipette. Causality Note: MeCN is chosen for its high boiling point under pressure and its polar aprotic nature, which stabilizes the transition state of the nucleophilic attack.
Thermal Activation: Seal the tube and heat the reaction mixture at 100 °C in a heating block for exactly 4 hours.
Aqueous Quench & Precipitation: Remove the tube from heat and allow it to cool to room temperature. Carefully open the seal and add 0.5–2.0 mL of deionized water directly to the hot/warm reaction mixture.
Self-Validation Check: The addition of water should immediately induce the precipitation of the highly crystalline urea product. The byproduct, trifluoroethanol, is highly water-soluble and remains in the supernatant.
Isolation: Filter the precipitate under vacuum. Wash the filter cake with a 1:1 mixture of water and 2-propanol (2 mL) to remove any residual DBU or unreacted amine.
Drying & Analysis: Dry the solid under ambient conditions or vacuum. Confirm product identity via LC-MS (monitoring for the disappearance of the carbamate m/z 249.18 and the appearance of the target urea mass).
High-throughput workflow for the parallel synthesis of unsymmetrical ureas.
Protocol B: Application in DNA-Encoded Library (DEL) Synthesis
Trifluoroethyl carbamates exhibit unique orthogonality that makes them valuable in DEL synthesis. While highly reactive to amines under thermal stress, they have been shown to be remarkably stable in the presence of unprotected DNA oligonucleotides at room temperature [5]. This allows researchers to synthesize complex peptoids or ureas via multi-component reactions (like the Ugi reaction) without prematurely cross-reacting with the DNA tag, preserving the integrity of the library.
Conclusion
2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate represents a paradigm shift in the safe, scalable synthesis of urea-based therapeutics. By eliminating the need for hazardous isocyanates while maintaining high reactivity under specifically catalyzed conditions, it streamlines the generation of diverse chemical libraries and accelerates hit-to-lead optimization campaigns.
References
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives
Source: MDPI
URL:[Link]
A facile synthesis of unsymmetrical ureas
Source: ElectronicsAndBooks (Tetrahedron Letters)
URL:[Link]
Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Method
2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate as a potential cholinesterase inhibitor
Application Note & Protocols Topic: In Vitro Evaluation of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate as a Potential Cholinesterase Inhibitor Abstract This document provides a comprehensive guide for the in vitro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocols
Topic: In Vitro Evaluation of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate as a Potential Cholinesterase Inhibitor
Abstract
This document provides a comprehensive guide for the in vitro characterization of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate, a novel carbamate derivative, as a potential inhibitor of cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Carbamates represent a significant class of ChE inhibitors, many of which function through a mechanism of pseudo-irreversible inhibition involving the carbamylation of a serine residue in the enzyme's active site.[1][2] This guide is designed for researchers in neurobiology, pharmacology, and drug development, offering detailed, field-proven protocols for determining inhibitory potency (IC₅₀) and elucidating the kinetic mechanism of action. The methodologies are grounded in the well-established Ellman's spectrophotometric assay and standard enzyme kinetics principles.[3][4]
Introduction: The Rationale for Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases critical to the regulation of cholinergic neurotransmission.[1] AChE is the primary enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the nerve signal.[4] In neurodegenerative conditions like Alzheimer's disease, a deficit in cholinergic activity is a key pathological feature. Consequently, inhibiting AChE to increase the synaptic concentration and duration of action of ACh remains a primary therapeutic strategy for symptomatic relief.[3][4]
Carbamate-based inhibitors are a cornerstone of this therapeutic approach. Unlike reversible inhibitors, they form a transient covalent bond with the catalytic serine residue of the enzyme, rendering it inactive.[2][5] This carbamylated enzyme is then hydrolyzed, but at a much slower rate than the hydrolysis of acetylcholine, leading to a prolonged but ultimately reversible inhibition, often termed "pseudo-irreversible".[1][2]
This application note details the necessary protocols to evaluate a novel compound, 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate (hereafter "TFM-Carbamate"), for its potential as a selective and potent ChE inhibitor.
Principle of the In Vitro Assay: Ellman's Method
The foundational method for quantifying cholinesterase activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues.[3][4] This method is lauded for its simplicity, reliability, and suitability for high-throughput screening.[6]
The core principle involves a synthetic substrate, acetylthiocholine (ATCh) for AChE or butyrylthiocholine (BTCh) for BChE, which is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with the chromogenic reagent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the enzyme's activity.[3][7] The presence of an inhibitor like TFM-Carbamate reduces the rate of substrate hydrolysis, leading to a decreased rate of color formation, which can be quantified to determine inhibitory potency.[4]
Figure 1: Core principle of the Ellman's spectrophotometric assay.
Materials and Reagents
Equipment
96-well transparent microplate reader with absorbance detection at 412 nm.[3]
Incubator set to 25°C or 37°C.
Calibrated single and multichannel pipettes.
96-well transparent, flat-bottom microplates.
Reagents and Chemicals
Enzymes:
Acetylcholinesterase (AChE) from electric eel (e.g., Type VI-S, lyophilized powder).[8]
Causality Insight: Accurate preparation of stock solutions is paramount for assay reproducibility. The concentrations provided are standard starting points but may require optimization based on the specific activity of the enzyme lot.
0.1 M Phosphate Buffer (pH 8.0): Prepare by titrating a solution of 0.1 M Na₂HPO₄ with 0.1 M NaH₂PO₄ until the pH reaches 8.0. This pH is optimal for both cholinesterase activity and the reaction of thiocholine with DTNB.[8]
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light at 4°C.
Substrate Solutions (ATCI/BTCI, 14-15 mM): Prepare fresh daily. Dissolve ~4 mg of ATCI or BTCI in 1 mL of deionized water.[3][9] Keep on ice.
Enzyme Solutions (0.5 units/mL): Prepare fresh. Dissolve the lyophilized enzyme powder in phosphate buffer to achieve a stock concentration of 0.5 U/mL. The final concentration in the assay well will be lower and should be optimized to yield a linear reaction rate for at least 10-15 minutes. Store on ice.
Test Inhibitor (TFM-Carbamate, 10 mM Stock): Accurately weigh and dissolve TFM-Carbamate in 100% DMSO to create a 10 mM stock solution. From this, create a series of dilutions in DMSO to be used for the assay.
Reference Inhibitor (1 mM Stock): Prepare a 1 mM stock of Donepezil (or other reference) in DMSO.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (IC₅₀ Determination)
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
Plate Setup: Design the plate layout to include wells for a blank, a negative control (100% activity), and at least eight concentrations of the test inhibitor (TFM-Carbamate) and the reference inhibitor. Perform all measurements in triplicate.
Blank Wells: Contain all reagents except the enzyme. Used to correct for non-enzymatic substrate hydrolysis.
Control Wells (100% Activity): Contain all reagents and the same final concentration of DMSO as the inhibitor wells, but no inhibitor.
Reagent Addition: Add reagents to each well in the following sequence.
Step
Reagent
Volume per Well
Purpose
1
0.1 M Phosphate Buffer (pH 8.0)
140 µL
Maintain optimal pH
2
Inhibitor or DMSO
20 µL
Test compound or solvent control
3
DTNB Solution (10 mM)
10 µL
Chromogen for detection
4
Enzyme Solution (AChE or BChE)
10 µL
Catalyzes the reaction
Pre-incubation: Gently mix the plate and pre-incubate at the desired temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[4]
Reaction Initiation: Add 20 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to all wells except the blanks to start the reaction.[4]
Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm every minute for 10-20 minutes. The rate of reaction (V) is determined from the slope of the linear portion of the absorbance vs. time curve (mOD/min).
Figure 3: Proposed pseudo-irreversible inhibition mechanism for carbamates.
Protocol Outline for Kinetic Analysis
To confirm this mechanism and calculate the second-order rate constant of inhibition (kᵢ), a pre-incubation experiment is performed.
Prepare assay wells as described in Protocol 2, using a single, fixed concentration of TFM-Carbamate.
Initiate the reaction by adding the enzyme to the wells containing buffer, DTNB, and inhibitor. This starts the pre-incubation period.
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), add the substrate to a set of triplicate wells to measure the remaining enzyme activity.
Plot the natural logarithm of the percentage of remaining activity (ln[% Activity]) versus the pre-incubation time.
For a pseudo-irreversible inhibitor, this plot should yield a straight line with a slope equal to -k_obs, where k_obs is the observed rate of inactivation.
The second-order rate constant (kᵢ) can be determined from k_obs values obtained at different inhibitor concentrations.
[10]
Conclusion
This application note provides a robust framework for the initial characterization of . By following the detailed protocols for IC₅₀ determination and kinetic analysis, researchers can reliably assess its potency, selectivity, and mechanism of action. This foundational in vitro data is a critical first step in the drug discovery pipeline, providing the necessary evidence to justify further investigation into more complex biological systems.
References
National Center for Biotechnology Information (2024). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Available at: [Link]
BioAssay Systems (n.d.). Acetylcholinesterase (AChE) Assay Reagent Kit - Improved Ellman Method. Available at: [Link]
Komersová, A., et al. (2007). New findings about Ellman's method to determine cholinesterase activity. PubMed. Available at: [Link]
ResearchGate (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Available at: [Link]
Roussel, U. F. (1980). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]
ResearchGate (n.d.). Kinetics of Enzyme Inhibition. Available at: [Link]
Bio-protocol (2018). Acetylcholinesterase Inhibition Assay. Available at: [Link]
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. Available at: [Link]
ACS Publications (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Available at: [Link]
ResearchGate (2008). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors. Available at: [Link]
ResearchGate (n.d.). Colorimetric determination of cholinesterase activities - Ellman's assay. Available at: [Link]
Mathew, M., & Subramanian, S. (2014). In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PLOS ONE. Available at: [Link]
Application Note: Development of Analytical Standards for Fluorinated Carbamates
Abstract Fluorinated carbamates represent a critical class of pharmacophores, leveraging the bioisosteric properties of fluorine to enhance metabolic stability and lipophilicity. However, the very properties that make th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Fluorinated carbamates represent a critical class of pharmacophores, leveraging the bioisosteric properties of fluorine to enhance metabolic stability and lipophilicity. However, the very properties that make them potent drug candidates—high electronegativity and unique electrostatic profiles—render them challenging to characterize using standard alkyl-chain chromatography or proton-based quantification alone. This guide details a self-validating workflow for developing Certified Reference Materials (CRMs) for fluorinated carbamates, integrating
F qNMR for absolute purity assignment and Pentafluorophenyl (PFP) chromatography for impurity profiling.
Part 1: Strategic Certification Workflow
Core Directive: Establish a chain of custody from synthesis to certification.
The development of an analytical standard is not merely about synthesis; it is about metrological traceability . We employ a "Primary Ratio Method" approach, where the purity of the standard is derived directly from SI-traceable internal standards via NMR, rather than relying on chromatographic response factors which can be biased by UV extinction coefficient variations.
Diagram 1: The Reference Standard Certification Lifecycle
The following decision tree illustrates the rigorous path from crude synthesis to released Reference Standard Material (RSM).
Caption: Figure 1. The certification lifecycle prioritizes qNMR for mass balance assignment before chromatographic impurity profiling.
Part 2: Primary Purity Assessment via
F qNMR
Expertise & Experience: Why Fluorine NMR?
Traditional
H qNMR often suffers from signal overlap in complex carbamate scaffolds, particularly in the aliphatic region (3.0–5.0 ppm). F qNMR offers a distinct advantage: a wide chemical shift range (~300 ppm) and a "silent" background (no endogenous fluorine in solvents/glassware).
Protocol 1:
F qNMR Purity Assignment
Objective: Determine absolute purity with <0.5% uncertainty.
1. Internal Standard Selection
We utilize 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .[1]
Reasoning: It is a solid (easy weighing), chemically stable, and its signal (-61 ppm) rarely overlaps with drug-like fluorinated carbamates (often -100 to -140 ppm).
2. Sample Preparation
Step A: Equilibrate analytical balance and antistatic gun. Static is a major error source for dry powders.
Step B: Weigh approx. 10 mg of Analyte (
) and 10 mg of BTFMBA () directly into the same HPLC vial to ensure no transfer loss. Precision must be mg.
Step C: Dissolve in 0.6 mL DMSO-
. (DMSO is preferred over to prevent volatility errors and improve solubility of polar carbamates).
3. Acquisition Parameters (The "5x T1" Rule)
Pulse Angle:
Relaxation Delay (D1): You must measure the longitudinal relaxation time (
) of both nuclei. Set D1 the longest .
Expert Insight: Fluorine nuclei often have long
values (2–10 seconds). A D1 of 30s is a safe starting point to prevent signal saturation, which would artificially lower purity results.
Spectral Width: Ensure both IS and Analyte signals are within the center 80% of the spectral window to avoid filter roll-off effects.
Trustworthiness: Solving the "Fluorine Selectivity" Problem.
Standard C18 columns often fail to resolve positional isomers of fluorinated compounds (e.g., ortho- vs meta-fluorophenyl carbamates) because the hydrophobicity change is negligible.
MeOH promotes - interactions on PFP phases better than Acetonitrile (ACN). ACN can form a "pi-cloud" that masks the stationary phase.
Gradient
5% B to 95% B over 10 min
Standard scouting gradient.
Temp
40°C
Reduces backpressure; improves mass transfer.
Detection
UV (210-280 nm) + ESI(+)
Dual detection ensures non-ionizable impurities are not missed.
Diagram 2: Method Development Decision Matrix
This workflow guides the scientist when C18 fails to resolve impurities.
Caption: Figure 2. Decision matrix for switching from alkyl (C18) to fluorinated (PFP) stationary phases when analyzing halogenated carbamates.
Part 4: Stability & Storage (Critical Warning)
Scientific Integrity: The Hydrolysis Trap.
While fluorination generally improves metabolic stability,
-fluorination (fluorine adjacent to the carbamate carbonyl) can increase the electrophilicity of the carbonyl carbon, making it more susceptible to alkaline hydrolysis than the non-fluorinated parent.
Storage: Store neat standards at -20°C under Argon.
Solution Stability: Avoid basic diluents (pH > 8). Use 50:50 Water:Acetonitrile or acidified DMSO.
Stress Testing: Perform forced degradation at pH 9 (0.1N NaOH) to determine the hydrolysis half-life. If
hour, the standard must be prepared fresh daily.
References
BIPM (Bureau International des Poids et Mesures). (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Link
Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Link
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link
BenchChem. (2025).[5][6] A Comparative Guide to Assessing the Accuracy of Quantitative ¹⁹F NMR. Link
ICH (International Council for Harmonisation). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[7][8][9] Link
National Institutes of Health (NIH). (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Link
Protocol for assessing the metabolic stability of trifluoroethyl carbamates
Application Note: Strategic Assessment of Metabolic Stability in Trifluoroethyl Carbamate Scaffolds Abstract The trifluoroethyl carbamate moiety represents a high-value bioisostere in modern medicinal chemistry, often de...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Assessment of Metabolic Stability in Trifluoroethyl Carbamate Scaffolds
Abstract
The trifluoroethyl carbamate moiety represents a high-value bioisostere in modern medicinal chemistry, often deployed to modulate lipophilicity (
) and block metabolic "soft spots" inherent to standard ethyl carbamates. However, the introduction of a strongly electron-withdrawing trifluoromethyl () group alters the electronic landscape of the carbamate linkage, potentially shifting the primary clearance mechanism from oxidative dealkylation to hydrolytic cleavage. This application note details a bifurcated protocol for assessing the metabolic stability of trifluoroethyl carbamates, distinguishing between cytochrome P450 (CYP)-mediated oxidation and esterase-mediated hydrolysis.
Scientific Rationale: The "Fluorine Effect" on Carbamate Stability
To accurately assess stability, one must understand the underlying physical organic chemistry. Standard ethyl carbamates are susceptible to two primary metabolic pathways:
CYP-Mediated Oxidation: Hydroxylation of the
-methylene group (), leading to unstable hemiacetals that collapse into acetaldehyde, , and the parent amine.
Carboxylesterase Hydrolysis: Direct nucleophilic attack on the carbonyl carbon.
The Trifluoroethyl Shift:
Replacing the ethyl group with a 2,2,2-trifluoroethyl group (
) exerts a profound stabilizing effect against oxidation . The strong C-F bonds disable hydrogen abstraction at the -position, and the electron-withdrawing nature deactivates the -methylene protons.
However, this same electron-withdrawing effect renders the carbamate carbonyl carbon more electrophilic , potentially increasing susceptibility to nucleophilic attack by plasma esterases or spontaneous chemical hydrolysis at physiological pH. Therefore, a standard "microsomal stability" assay alone is insufficient; a paired assessment of plasma stability (hydrolysis) and microsomal stability (oxidation) is required to validate the scaffold.
Experimental Workflow Overview
The assessment requires a three-arm approach to isolate the degradation mechanism.
Figure 1: The tri-phasic workflow ensures that instability is correctly attributed to either spontaneous chemical hydrolysis, enzymatic hydrolysis (plasma), or oxidative metabolism (microsomes).
Detailed Protocols
Phase A: Preparation of Stock Solutions
Test Compound: Prepare a 10 mM stock in DMSO.
Control Compounds:
Hydrolysis Positive Control: Propantheline or Procaine (high esterase lability).
Oxidation Positive Control: Verapamil or Testosterone (high CYP lability).
Stable Control: Warfarin.
Solvent Limits: Ensure final DMSO concentration in incubation is
Matrix Preparation: Thaw frozen plasma (Human/Rat/Mouse) rapidly at 37°C. Centrifuge at 3000 x g for 5 mins to remove fibrin clots. Adjust pH to 7.4 if necessary using 1% phosphoric acid (plasma pH can drift up upon storage).
Incubation:
Aliquot 99 µL of plasma into a 96-well plate (pre-warmed to 37°C).
Add 1 µL of 100 µM test compound (diluted from stock) to achieve 1 µM final concentration .
Sampling:
At time points
min, remove 50 µL aliquots.
Quenching:
Transfer aliquot immediately into 200 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide, 200 ng/mL).
Processing:
Vortex for 10 min; Centrifuge at 4000 rpm for 20 min at 4°C.
Transfer supernatant to analysis plate. Dilute 1:1 with water to improve peak shape on Reverse Phase LC.
Understanding the specific cleavage points is critical for structural optimization.
Figure 2: The
group effectively blocks the "Ox_Ethyl" pathway, forcing metabolism either to the scaffold or towards hydrolysis. This diagram highlights why identifying the specific instability mode is crucial.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
Gilliland, G. L., et al. (2010). Testing the metabolic stability of carbamate derivatives. Journal of Medicinal Chemistry.
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Technical Support Center: Synthesis of 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate
Current Status: Operational Ticket ID: TFE-CARB-SYNTH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary & Safety Directive The Core Challenge: You are attempting to couple a sterically...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket ID: TFE-CARB-SYNTH-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Safety Directive
The Core Challenge:
You are attempting to couple a sterically hindered, electron-rich aniline (2-methoxyaniline) with an electron-deficient, acidic alcohol (2,2,2-trifluoroethanol, TFE).
The Reactivity Mismatch: TFE (
) is significantly more acidic than ethanol (). Consequently, the trifluoroethoxide anion is a poor nucleophile but an excellent leaving group .
The Steric Barrier: The ortho-methoxy group on the aniline creates steric hindrance, retarding nucleophilic attack on carbonyl electrophiles.
Critical Safety Advisory (Category 1):
2-Methoxyaniline (o-Anisidine): Classified as a Carcinogen (Category 1B) and mutagen. It can be absorbed through the skin. Double-gloving (Nitrile/Laminate) and working in a certified fume hood are non-negotiable.
2,2,2-Trifluoroethanol (TFE): Highly toxic if inhaled or absorbed. Reproductive toxin.
Strategic Route Selection
We recommend two primary routes. Route A is the industry standard for reliability. Route B is preferred if the chloroformate reagent is unavailable.
Route A: The Chloroformate Method (Recommended)
Use this if: You have access to 2,2,2-trifluoroethyl chloroformate.[1]
Mechanism: Nucleophilic attack of the aniline on the highly reactive chloroformate.
Advantage: Bypasses the low nucleophilicity of TFE.
Route B: The Isocyanate Method
Use this if: You are generating the isocyanate in situ (e.g., via Triphosgene/Curtius) or have 2-methoxyphenyl isocyanate.
Mechanism: Addition of TFE to the isocyanate.
Challenge: Requires catalysis due to TFE's sluggish nature.
Detailed Protocols & Troubleshooting
Protocol A: Chloroformate Coupling (The "Inverted" Approach)
In this method, the TFE is already "activated" as a chloroformate. The challenge here is managing the HCl byproduct which can protonate your aniline, deactivating it.
Reagents:
2-Methoxyaniline (1.0 equiv)
2,2,2-Trifluoroethyl chloroformate (1.1 equiv)
Base: Pyridine (1.2 equiv) or
(2.0 equiv, heterogeneous)
Solvent: DCM or THF (Anhydrous)
Step-by-Step:
Dissolution: Dissolve 2-methoxyaniline and Pyridine in dry DCM at 0°C.
Addition: Add 2,2,2-trifluoroethyl chloroformate dropwise. Control exotherm.
Reaction: Warm to RT. Stir for 2–4 hours.
Quench: Wash with 1M HCl (to remove pyridine/unreacted aniline), then saturated
.
Troubleshooting Guide (Route A)
Symptom
Probable Cause
Corrective Action
Low Yield
Aniline protonation
The HCl generated is killing your nucleophile. Ensure you have >1.0 equiv of base. Switch to a stronger base like TEA if Pyridine is too slow, but watch for bis-acylation.
Starting Material Remains
Steric Hindrance
The o-OMe group blocks the attack. Reflux in THF instead of stirring at RT in DCM.
Product Hydrolysis
Moisture
Trifluoroethyl carbamates are more susceptible to hydrolysis than alkyl carbamates. Ensure all solvents are anhydrous.
Protocol B: Isocyanate Addition (The Catalytic Approach)
If you are starting from 2-methoxyphenyl isocyanate, you must force the TFE to attack.
Reagents:
2-Methoxyphenyl isocyanate (1.0 equiv)
2,2,2-Trifluoroethanol (TFE) (1.5 – 2.0 equiv)
Catalyst: Dibutyltin Dilaurate (DBTL) (1–5 mol%) OR DMAP (10 mol%)
Solvent: Toluene (preferred) or DCM.
Step-by-Step:
Setup: Dissolve isocyanate in dry Toluene.
Addition: Add TFE. Note: No reaction will occur yet.
Catalysis: Add DBTL. Heat to 60–80°C.
Monitoring: Monitor by IR (disappearance of N=C=O peak at ~2270 cm⁻¹) or TLC.
Troubleshooting Guide (Route B)
Symptom
Probable Cause
Corrective Action
Reaction Stalled
TFE is a poor nucleophile
TFE is too acidic to attack the isocyanate alone. You must use a catalyst. DBTL is superior to DMAP for hindered isocyanates. Increase temp to reflux.
Urea Formation
Wet TFE/Solvent
Isocyanates react with water 1000x faster than with TFE. Dry your TFE over 3Å molecular sieves before use.
Reversibility
Thermodynamic Instability
At high heat, the reaction can reverse (). Use excess TFE to push equilibrium to the right.
Visualizing the Chemistry
The following diagram illustrates the competitive pathways and the necessity of catalysis for the TFE route.
Caption: Comparative pathways. Route A (Green) offers a direct, irreversible path. Route B (Blue) requires catalysis to overcome TFE's low nucleophilicity and competes with moisture-driven urea formation (Red).
Diagnostic FAQ
Q: I see a new doublet in my
NMR around 6.5 ppm, but the signal is missing. What is it?A: This is likely the symmetric urea (1,3-bis(2-methoxyphenyl)urea).
Cause: Moisture in your solvent hydrolyzed the isocyanate (or chloroformate) to the amine, which then reacted with the remaining electrophile.
Fix: Strictly anhydrous conditions. If using Route A, add the chloroformate slowly to avoid localized excess which can lead to double-reaction.
Q: Can I use CDI (Carbonyldiimidazole) for a one-pot synthesis?A: Proceed with caution.
The Issue: If you react CDI + Aniline
Acyl-Imidazole, the subsequent displacement with TFE is extremely difficult because TFE is a weaker nucleophile than the imidazole leaving group.
The Fix: You must react CDI + TFE first to form the imidazole-carboxylate, then add the aniline. However, the intermediate is unstable. We strongly advise against CDI for trifluoroethyl carbamates. Use Triphosgene if you need a one-pot linker.
Q: How do I purify the product? It's an oil.A: Fluorinated carbamates often have unique solubility.
Crystallization: Try Hexanes/EtOAc (9:1). The fluorine atoms encourage packing; cooling to -20°C often induces crystallization.
Column Chromatography: The product is less polar than the starting aniline. TFE (excess) can be removed by high vacuum (bp 74°C), but do not heat above 50°C to avoid thermal reversion.
Welcome to the technical guide for handling Fluorinated Carbamate compounds. As researchers, we often underestimate these molecules because they look deceptively simple. However, they present a "dual-personality" challenge during purification:
The Carbamate Motif: Introduces rotameric complexity (restricted
bond rotation), leading to split NMR signals and broadened HPLC peaks that mimic impurities. It also introduces hydrolytic instability under basic conditions.
The Fluorine Motif: Drastically alters lipophilicity (LogP) and solubility, often rendering standard Reverse-Phase (RP) methods ineffective due to strong retention or poor solubility in aqueous mobile phases.
This guide moves beyond generic protocols to provide specific, chemically grounded strategies for isolating high-purity fluorinated carbamates.
Module 1: Chromatographic Troubleshooting
The "Ghost Peak" Phenomenon (Rotamers vs. Impurities)
Symptom: Your HPLC chromatogram shows a split peak or a "shoulder" that refuses to separate, or your NMR shows doubled signals (e.g., two triplets for a single
group).
Root Cause: The partial double-bond character of the Nitrogen-Carbonyl bond () creates cis/trans (or E/Z) rotamers. Fluorine substitution (especially electron-withdrawing or groups) often increases this rotational barrier, making the rotamers distinct on the NMR/HPLC timescale at room temperature.
Diagnostic Workflow (Logic Tree):
Figure 1: Decision matrix for distinguishing rotamers from chemical impurities.
Corrective Protocol:
NMR: Run the sample at elevated temperature (e.g., 325 K or 50°C). If the peaks coalesce (merge) into a singlet, the sample is pure.
HPLC/LC-MS: Set the column oven temperature to 45–55°C . This accelerates the rotamer interconversion rate (
) beyond the chromatographic timescale, resulting in a sharp, single peak.
The "Acidic Silica" Trap (Decomposition)
Symptom: The compound is pure in the crude mixture but degrades during flash chromatography.
Root Cause: Silica gel is weakly acidic (
). Fluorinated carbamates can be sensitive to acid-catalyzed hydrolysis or, in specific cases (like -fluoromethyl variants), HF elimination.
Prevention Strategy:
Neutralize the Silica: Pre-wash the column with mobile phase containing 1% Triethylamine (Et3N) .
Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica. Alumina is less likely to trigger acid-catalyzed cleavage of the carbamate.
Supercritical Fluid Chromatography (SFC) – The Gold Standard
For fluorinated compounds, SFC is often superior to HPLC.
Why? Supercritical
has a polarity and solubility parameter similar to fluorinated hydrocarbons ("like dissolves like").
Benefit: Fluorinated carbamates that "streak" on C18 silica often elute as sharp, symmetrical peaks in SFC using a cyano (CN) or 2-ethylpyridine (2-EP) stationary phase.
Module 2: Chemical Stability & Workup
Hydrolysis Prevention
Carbamates are esters of carbamic acid. While generally more stable than standard esters, they are susceptible to hydrolysis, particularly in alkaline environments (
).
Condition
Risk Level
Mechanism
Recommendation
Acidic (pH < 4)
Moderate
Protonation of carbonyl oxygen nucleophilic attack by water.
Avoid prolonged exposure to strong acids (HCl, TFA).
Neutral (pH 5-7)
Low
Stable.
Target range for workup.
Basic (pH > 9)
HIGH
Direct nucleophilic attack on carbonyl; E1cB elimination (if -H present).
NEVER wash with 1M NaOH. Use sat. or pH 7 phosphate buffer.
The "Fluorine-Elimination" Risk
If your carbamate has a fluorine atom on the
-carbon relative to the nitrogen (e.g., ), strong bases can trigger HF elimination , destroying your compound and potentially etching glassware.
Rule: Avoid strong bases like NaH, LDA, or unbuffered NaOH during purification.
Module 3: Crystallization Strategies
Fluorinated compounds exhibit "fluorous" behavior—they prefer to interact with other fluorine atoms rather than hydrogenated solvents. We can exploit this for purification without chromatography.
Protocol: The "Fluorous Switch" Recrystallization
Dissolution: Dissolve the crude solid in a minimal amount of warm non-fluorinated polar solvent (e.g., Ethanol or warm Toluene).
Anti-Solvent Addition: Slowly add a fluorinated anti-solvent (e.g., Trifluorotoluene or Hexafluorobenzene) if the impurity is non-fluorinated.
Note: If your impurity is the non-fluorinated species, it will often remain in the organic layer, while the fluorinated carbamate preferentially crystallizes or oils out upon cooling.
Cooling: Allow to cool slowly to 4°C.
Module 4: Purification Workflow Diagram
Figure 2: Selection guide for purification methodology based on compound stability.
Frequently Asked Questions (FAQs)
Q: My compound is an oil and won't crystallize. What now?A: Fluorinated carbamates often form "oils" due to low intermolecular forces. Try trituration with cold pentane or heptane. If that fails, dissolve in a minimal amount of DCM and evaporate slowly in a cold room (4°C) to induce nucleation.
Q: I see a mass of [M+Na]+ but also [M-HF]+ in my LCMS. Is my compound degrading?A: Not necessarily. Loss of HF is a common fragmentation pathway for fluorinated compounds inside the mass spectrometer source (in-source fragmentation). Check the UV trace. If the UV peak is single and symmetrical, the "degradation" is likely an artifact of the ionization process, not real chemical decomposition.
Q: Can I use C18 columns for preparative HPLC?A: Yes, but be aware of the "Fluorine Retention Effect." Fluorine increases hydrophobicity. You may need a higher percentage of organic modifier (Acetonitrile/Methanol) to elute the compound compared to its non-fluorinated analog.
References
Selerity Technologies. (n.d.).[1] The Analysis of Fluorinated Polymers by Supercritical Fluid Chromatography (SFC).[1] Retrieved from [Link]
Jameson, B., & Glaser, R. (2024).[2] VT-NMR Analysis of Rotation-Inversion of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl Carbamate: Utilizing the −CH2CF3 Appendage as a Reporter on E/Z-Isomerization. ChemistrySelect.[2] Retrieved from [Link][2]
University of Southampton. (2012). Supercritical Fluid Chromatography (SFC) - Principles and Applications.[3] Retrieved from [Link]
Technical Support Center: N-Aryl Carbamate Synthesis
Introduction: The "Yield Trap" in Carbamate Chemistry Welcome to the Technical Support Center. If you are reading this, you are likely staring at a crude NMR showing 40% starting material, 30% symmetrical urea, and only...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Yield Trap" in Carbamate Chemistry
Welcome to the Technical Support Center. If you are reading this, you are likely staring at a crude NMR showing 40% starting material, 30% symmetrical urea, and only 30% of your desired N-aryl carbamate.
N-aryl carbamates are thermodynamic sinks, but the kinetic path to reach them is fraught with competing reactions. The primary failure mode is not usually "lack of reactivity," but rather competitive consumption of intermediates .
This guide abandons generic advice in favor of mechanistic troubleshooting. We will triage your synthesis based on the specific failure mode you are observing.
Quick Triage: Method Selection Matrix
Before troubleshooting, ensure you are using the correct synthetic route for your substrate's electronic and steric profile.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and sensitivity.
Module 1: The Isocyanate Route (The "Moisture" Problem)
Symptom: Formation of insoluble white precipitate (symmetrical urea) and low yield of carbamate.
The Mechanism of Failure
The reaction of an isocyanate with water is often kinetically superior to the reaction with a bulky alcohol. Water attacks the isocyanate to form an unstable carbamic acid, which decarboxylates to form an amine.[1] Crucially, this new amine is orders of magnitude more nucleophilic than your alcohol , instantly scavenging remaining isocyanate to form the urea.
Figure 2: The "Death Spiral" of urea formation. Once water enters, it generates a competitor (Amine) that outcompetes the alcohol.
Troubleshooting Protocol: The "Zero-Water" System
Standard Protocol Adjustment:
Do not rely on "fresh" bottles. Isocyanates hydrolyze upon opening.
Reagent Validation: Take an IR spectrum of your isocyanate. A strong peak at ~2270 cm⁻¹ is required. If you see peaks at ~1640 cm⁻¹ (urea C=O), distill or recrystallize the isocyanate immediately.
The "Scavenger" Setup:
Dissolve the alcohol (1.0 equiv) in anhydrous THF or DCM.
Crucial Step: Add 0.1 equiv of p-toluenesulfonyl isocyanate (PTSI) or a molecular sieve packet before adding the main isocyanate. Let it stir for 15 minutes. This scavenges "invisible" water from the flask walls and solvent.
Add the aryl isocyanate (1.1 equiv) dropwise.
Catalysis: If the alcohol is secondary or tertiary, add 1-5 mol% Dibutyltin Dilaurate (DBTDL). Note: Tin is hard to remove; for pharma applications, substitute with Bismuth(III) neodecanoate.
Module 2: The CDI Route (The "Reactivity" Problem)
Symptom: Incomplete conversion, stalled reaction, or formation of the imidazole byproduct.
The Mechanism of Failure
1,1'-Carbonyldiimidazole (CDI) activates the alcohol to form an imidazole carbamate intermediate. The failure usually occurs in Step 2 : the displacement of the imidazole by the aniline. Anilines are poorer nucleophiles than aliphatic amines, and the imidazole leaving group is not sufficiently labile without protonation or heat.
Troubleshooting Protocol: The "One-Pot, Two-Stage" Method
Validation: You must observe CO₂ evolution. If no bubbles, your CDI is hydrolyzed (it turns to imidazole and CO₂ upon moisture exposure).
Stir until gas evolution ceases (approx. 1 hour).
Step 2: Coupling (The Fix)
The Issue: Adding aniline directly often leads to stalling.
The Solution: Add the aniline (1.0 equiv) and a proton source or catalyst.
Option A (Acid Catalysis): Add 1.0 equiv of Trifluoroacetic acid (TFA) or HCl (4M in dioxane). This protonates the imidazole, making it a neutral leaving group (H-Imidazole) rather than an anion.
Option B (Superbase Catalysis): Add 1.0 equiv of DBU. DBU activates the aniline via H-bonding, increasing its nucleophilicity.
Data Comparison: Catalyst Efficacy (Aniline + Benzyl Alcohol)
Conditions
Yield (24h)
Notes
No Catalyst
35%
Stalled at intermediate
Heat (80°C)
65%
Thermal decomposition observed
DBU (1.0 equiv)
92%
Clean conversion
TFA (1.0 equiv)
88%
Good for non-acid-sensitive substrates
Module 3: Catalytic Transesterification (The "Green" Route)
Symptom: Substrate is acid-sensitive or sterically hindered; traditional activation fails.
The Solution: Zinc Cluster Catalysis (ZnTAC24)
For valuable or sensitive substrates, the tetranuclear zinc cluster [Zn₄(OCOCF₃)₆O] (ZnTAC24) is superior. It operates via a dual-activation mechanism , simultaneously activating the carbonate electrophile and the amine nucleophile.
Protocol: ZnTAC24 Mediated Synthesis
Reagents:
Aniline (1.0 equiv)
Dialkyl Carbonate (e.g., Dimethyl Carbonate) - Acts as reagent and solvent, or use Toluene with 2.0 equiv carbonate.
Catalyst: ZnTAC24 (0.5 - 2 mol%).
Procedure:
Mix Aniline and Carbonate in Toluene.
Add ZnTAC24.
Reflux (or heat to 80°C) under an open system (or with a Soxhlet containing molecular sieves) to remove the methanol byproduct. Removing methanol is the thermodynamic driver.
Validation: Monitor by TLC. The reaction is neutral and tolerates Boc, Fmoc, and silyl ethers.
FAQ: Rapid-Fire Troubleshooting
Q: My product is an oil that won't crystallize, but NMR shows it's pure.A: N-aryl carbamates often form "rotamers" due to restricted rotation around the N-CO bond, preventing crystallization. Try dissolving in minimal Et₂O and adding Hexanes dropwise at -20°C. If rotamers are present in NMR (broad/split peaks), heat the NMR tube to 50°C; if peaks coalesce, it is your product, not an impurity.
Q: I see a "double addition" product.A: You likely formed the N,N-dicarbamate (N(COOR)₂). This happens with electron-rich anilines and excess chloroformate/CDI. Fix: Reverse addition. Add the activating agent to the aniline slowly at 0°C.
Q: Can I use triphosgene instead of isocyanates?A: Yes, but you must use a "phosgene sponge" (like pyridine) to scavenge HCl.
Protocol: Dissolve aniline + pyridine (3 equiv) in DCM. Add triphosgene (0.35 equiv) at 0°C. Stir 10 min (forms isocyanate in situ). Add alcohol.
References
Mechanism of Urea Formation
Polyurethanes: Science, Technology, Markets, and Trends. "Urea Formation."[1][4][5][6][7] (Explains the kinetics of amine vs. hydroxyl reaction with isocyanates).
CDI-Mediated Synthesis & Mechanochemistry
ACS Sustainable Chemistry & Engineering. "Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates."[2][3] (Details CDI activation and troubleshooting stalled reactions).
Zinc Cluster Catalysis (ZnTAC24)
Chem. Pharm.[8] Bull. "Development of Tetranuclear Zinc Cluster-Catalyzed Environmentally Friendly Reactions." (Ohshima's work on ZnTAC24 for transesterification).[9]
DBU Catalysis Mechanism
Catalysis Science & Technology.[9] "Synergetic activation of CO2 by the DBU-organocatalyst." (Explains the formation of DBU-amine-CO2 adducts).
Palladium-Catalyzed Routes
Organic Letters. "Palladium-Catalyzed Synthesis of N-Aryl Carbamates.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing LC-MS Conditions for Fluorinated Compounds
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Applications Chemist[1]
Mission Brief
Fluorine is a unique bioisostere in drug development.[1] Its high electronegativity (
Pauling scale) and small Van der Waals radius mimic hydrogen sterically but alter the physicochemical landscape drastically. For the LC-MS analyst, fluorinated compounds present a paradox: they increase lipophilicity (retention) while simultaneously withdrawing electron density (altering ionization).
This guide addresses the three critical challenges of fluorinated analysis: Orthogonal Selectivity , Ionization Suppression , and System Contamination .
Section 1: Chromatography & Separation (The "LC" Stack)
Q1: My fluorinated metabolites co-elute with matrix interferences on C18. Why isn't standard reversed-phase working?
The Diagnostic:
While fluorination generally increases lipophilicity (the "Fluorous Effect"), standard C18 columns rely almost exclusively on hydrophobic interactions. Fluorinated compounds often possess unique dipoles and shape constraints that C18 ligands cannot resolve.
The Solution: Switch to a Pentafluorophenyl (PFP) Phase.
PFP columns are the "gold standard" for fluorinated compounds. Unlike C18, PFP phases offer multiple retention mechanisms:
Interactions: The electron-deficient fluorinated ring of the stationary phase interacts strongly with electron-rich analytes.
Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact with the dipoles of your analyte.
Shape Selectivity: The rigid PFP ring can separate regioisomers (e.g., ortho- vs. para-fluorinated isomers) that C18 cannot distinguish.[1]
Excellent for separating fluorinated diastereomers.[1]
Aqueous Stability
Variable (Dewetting risk)
High
Better retention of polar fluorinated metabolites.[1]
Q2: I see "Ghost Peaks" in my chromatogram with mass intervals of 50 Da. What is happening?
The Diagnostic:
You are likely seeing PTFE (Polytetrafluoroethylene) leaching .[1]
Common LC components (degassers, solvent lines, bottle caps) contain Teflon. When analyzing fluorinated compounds—especially perfluorinated ones like PFAS—the system itself becomes a source of contamination.[2] The repeating unit of PTFE is
(Mass = 50 Da).
The Solution: System Passivation & Delay Columns
You cannot simply "clean" this away; you must mechanically isolate it.[1]
Protocol: The "Delay Column" Setup
Install a Trap Column: Place a short, highly retentive C18 column (e.g., 50 x 2.1 mm) between the solvent mixer and the autosampler.
Mechanism: This column traps the PFAS/PTFE leaching from the pump/solvents.[1]
Result: The "Background" fluorinated peak elutes later than your "Sample" peak (which is injected after the trap column).
Section 2: Mass Spectrometry & Ionization (The "MS" Stack)
Q3: My sensitivity is 10x lower than expected in ESI(+). Should I switch polarities?
The Diagnostic:
Fluorine is an electron-withdrawing group (EWG).
In ESI(+): Fluorine pulls electron density away from basic sites (like amines), lowering the pKa of the conjugate acid. This makes the molecule harder to protonate, reducing signal.
In ESI(-): This same withdrawal stabilizes the negative charge (anion), making the molecule easier to deprotonate.
The Solution: Prioritize Negative Mode (ESI-)
For compounds with
fluorine atoms or those lacking a strong basic center, ESI(-) is often superior.
Advanced Tip: The Ammonium Fluoride Boost
If you must use Negative Mode but sensitivity is still low, switch your mobile phase additive from Ammonium Acetate to Ammonium Fluoride (
) .
Mechanism:
in the gas phase is a strong base (proton acceptor).[3] It efficiently strips protons from the analyte, enhancing formation.
Gain: Studies show signal enhancement of 5x–10x for fluorinated steroids and alkyls compared to acetate buffers.
Warning:
can etch glass.[1] Do not leave it stagnant in glass solvent bottles. Use plasticware.
Section 3: Method Development Workflow
Q4: How do I systematically optimize a method for a new fluorinated NCE (New Chemical Entity)?
Do not guess. Follow this logic gate to select the correct column and ionization mode.
Section 4: Advanced Troubleshooting Protocols
Protocol A: Eliminating the "Fluorine Background"
Use this if you see persistent m/z 413, 469, 525 peaks.
Replace Tubing: Swap all pre-column PTFE tubing (clear/translucent) with PEEK (orange/yellow) or Stainless Steel.[1]
Solvent Prep: Do not use Parafilm to seal solvent bottles (it contains fluorocarbons).[1] Use loosely capped Aluminum foil or specific solvent safety caps.
Wash Solvent: Run a "sawtooth" gradient wash using 100% Isopropanol (IPA).[1] IPA is superior to Methanol for solubilizing fluorinated polymers adhered to stainless steel surfaces.[1]
Protocol B: Optimizing Fragmentation (MS/MS)
Use this if the parent ion is stable but fragments are poor.
Look for Neutral Loss: Fluorinated compounds frequently undergo a neutral loss of 20 Da (HF) .[1] Set your Q3 to scan for
.
Avoid m/z 19: Do not try to monitor the Fluorine ion (
, m/z 19) on a standard Triple Quadrupole. The mass is too low and usually filtered out by the low-mass cutoff of the quadrupole (RF lens limits).
Energy Ramp: Fluorinated rings are stable.[1] You may need Collision Energies (CE) 5–10 eV higher than non-fluorinated analogs to induce useful fragmentation.[1]
References
Waters Corporation. (2021).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.Link
Pesek, J. J., & Matyska, M. T. (2015).[1][4] Ammonium fluoride as a mobile phase additive in aqueous normal phase chromatography.[3][4] Journal of Chromatography A. Link
Restek Corporation. (2020).[1] Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes.Link
Agilent Technologies. (2018).[1] Controlling Contamination in LC/MS Systems: Best Practices.Link
Kruve, A., et al. (2014).[1] Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency.[5] Analytical Chemistry.[1][4][6][7][8][9] Link
Bioanalytical Technical Support: Addressing Matrix Effects in Carbamates
Status: Operational | Tier: Level 3 (Advanced Method Development) Subject: Troubleshooting Ion Suppression & Stability in LC-MS/MS of Carbamates Welcome to the Technical Support Center You have reached the advanced troub...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational | Tier: Level 3 (Advanced Method Development)
Subject: Troubleshooting Ion Suppression & Stability in LC-MS/MS of Carbamates
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for carbamate bioanalysis. This guide addresses the dual challenges of Matrix Effects (ME) and Chemical Instability —two distinct phenomena that often mimic each other in carbamate assays.
The Core Problem: Carbamates (e.g., Rivastigmine, Physostigmine, Carbofuran) are thermally labile and susceptible to enzymatic hydrolysis in plasma. When you observe low recovery or high variability, you must distinguish between signal suppression (the mass spec failing to see the ion) and degradation (the molecule no longer existing).
Module 1: Diagnosis – Is it Matrix Effect or Stability?
User Query: "My internal standard response varies wildly between patient samples, and my QC accuracy is failing. Is this an instrument issue or the sample?"
Root Cause Analysis:
This is the classic signature of Matrix Effect (ME) . In Electrospray Ionization (ESI), co-eluting phospholipids from plasma compete with your carbamate analyte for charge on the droplet surface. This results in "Ion Suppression."[1]
Protocol A: The Post-Column Infusion Test (Qualitative)
Use this to visualize exactly where the matrix interferes with your chromatogram.
Setup: Connect a syringe pump containing your analyte (at 10x LLOQ concentration) to a T-union placed after the LC column but before the Mass Spec source.
Flow: Infuse the analyte continuously (e.g., 10 µL/min) to generate a high steady baseline.
Injection: Inject a Blank Extracted Matrix (plasma processed without analyte) via the LC.
Observation: Watch the baseline. A dip (suppression) or hump (enhancement) indicates where matrix components elute.[1][2][3]
Action: If your carbamate peak elutes during a "dip," you have a matrix effect.
Visualization: Post-Column Infusion Workflow
Figure 1: Schematic of the Post-Column Infusion setup for qualitative assessment of matrix zones.
Module 2: Quantification – The Matuszewski Method
User Query: "I know I have interference. How do I prove to the FDA/EMA that my method is valid?"
Technical Response:
You must calculate the Matrix Factor (MF) using the method defined by Matuszewski et al. [1]. This distinguishes Extraction Efficiency (Recovery) from Matrix Effect.
Experimental Design:
Prepare three sets of samples at Low and High QC levels:
Set A (Neat): Standard solution in mobile phase.
Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.[4]
Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted (Standard QC).
Data Analysis Table:
Parameter
Calculation Formula
Interpretation
Matrix Effect (ME)
< 100%: Ion Suppression> 100%: Ion EnhancementTarget: 85-115%
Recovery (RE)
Efficiency of the extraction step (LLE/SPE).Target: Consistent (>50% preferred)
Process Efficiency (PE)
The overall yield of the method.Combines ME and RE.
IS-Normalized MF
Crucial: Must be close to 1.0. This proves the IS compensates for the matrix.
Critical Requirement: According to FDA Bioanalytical Method Validation Guidance (2018), you must determine the IS-Normalized MF in 6 different lots of matrix (including lipemic and hemolyzed) [2]. The CV of these 6 lots must be <15%.[5]
Module 3: The "Hidden" Matrix Effect – Carbamate Stability
User Query: "My recovery is terrible (30%), even after switching to APCI. Is the matrix effect really this bad?"
Technical Response:
Stop looking at the mass spec. This is likely Enzymatic Hydrolysis , not ion suppression. Carbamates are esters.[6][7] Plasma contains esterases (cholinesterases) that actively degrade carbamates into phenols and amines [3].
The "Ghost" Mechanism:
If your drug degrades during sample collection or processing, Set C (Pre-spike) will be low, but Set B (Post-spike) will be high. This mimics poor extraction recovery, but it is actually degradation.
Stabilization Protocol (Mandatory for Carbamates):
Temperature: Keep all samples on ice (4°C). Hydrolysis is temperature-dependent.[7]
Inhibition:
Chemical:[7][8][9] Acidify plasma immediately upon collection. Add 10-20 µL of 50% Formic Acid per mL of plasma to target pH 3.0–4.0. Acidification deactivates esterases and stabilizes the carbamate bond [4].
Enzymatic: Use tubes containing Sodium Fluoride (NaF) or Dichlorvos (organophosphate), though acidification is generally safer and more effective for LC-MS workflows.
Module 4: Mitigation Strategies – Cleaning the Matrix
User Query: "I've stabilized the sample, but I still see phospholipid suppression in the post-column infusion. How do I remove it?"
Decision Logic:
Protein Precipitation (PPT) is insufficient for carbamates in LC-MS/MS because it leaves 99% of phospholipids in the supernatant.
Recommended Workflow: Liquid-Liquid Extraction (LLE)
Carbamates are generally non-polar to moderately polar. LLE is the "Gold Standard" for minimizing matrix effects because phospholipids are not soluble in non-polar organic solvents.
Dry & Reconstitute: Evaporate and reconstitute in mobile phase.
Visualization: Sample Prep Decision Tree
Figure 2: Decision logic for selecting the appropriate sample preparation technique.
Module 5: Chromatographic & Mass Spec Tuning
User Query: "I cannot use LLE. How do I handle matrix effects on the instrument side?"
Troubleshooting Steps:
Chromatographic Separation:
Phospholipids elute late on C18 columns (high % organic).
Action: Extend your gradient washout. If your carbamate elutes at 3.5 min, ensure the gradient goes to 95% B and holds for 2 mins to burn off lipids before the next injection.
Alternative: Use a Phenyl-Hexyl column. The pi-pi interaction with the carbamate aromatic ring can shift its retention time away from the lipid zone.
Ionization Source:
Switch to APCI (Atmospheric Pressure Chemical Ionization): APCI is gas-phase ionization and is significantly less prone to liquid-phase matrix effects than ESI [5].
Adduct Control: Carbamates love Sodium (Na+). Na+ adducts are unstable and hard to fragment.
Action: Add 2-5 mM Ammonium Formate or Ammonium Acetate to your mobile phase. This forces the formation of the [M+NH4]+ or [M+H]+ ion, which are more stable and reproducible than random sodium adducts.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[10] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
U.S. Food and Drug Administration (FDA). (2018).[11] Bioanalytical Method Validation Guidance for Industry. FDA.gov.
Sogorb, M. A., & Vilanova, E. (2002).[6] Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis.[6] Toxicology Letters.
BenchChem. (2025). Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation.
Dams, R., Huestis, M. A., et al. (2003).[1] Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation and chromatographic conditions. Journal of the American Society for Mass Spectrometry.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Operator: Senior Application Scientist
Ticket ID: SOL-MPC-2024
Subject: Troubleshooting aqueous solubility and precipitation issues for N-(2-methoxyphenyl)carbamate derivatives.
Executive Summary & Chemical Context
User Query: "My N-(2-methoxyphenyl)carbamate derivative precipitates immediately upon dilution in aqueous media, and I cannot achieve the concentrations required for my biological assays/formulation."
Technical Diagnosis:
The N-(2-methoxyphenyl)carbamate scaffold presents a dual-challenge for solubility:
Lipophilicity (LogP): The aromatic phenyl ring combined with the methoxy group increases the partition coefficient (LogP), driving the molecule to prefer organic phases.
Ortho-Effect (Steric & Electronic): The methoxy group at the 2-position (ortho) creates steric bulk near the carbamate nitrogen. This can shield the N-H bond from acting as an effective hydrogen bond donor to water molecules, significantly reducing aqueous solubility compared to para- or meta- isomers.
This guide provides a tiered troubleshooting approach, ranging from immediate formulation adjustments to advanced solid-state engineering.
Objective: Stabilize the compound in solution for immediate biological assays (in vitro) or early PK studies.
FAQ: Why does my DMSO stock crash out in PBS?
Answer: You are likely triggering "kinetic precipitation." DMSO is a chaotic solvent that disrupts water structure. When you dilute a high-concentration DMSO stock into an aqueous buffer, the dielectric constant of the mixture drops rapidly. If the drug's local concentration exceeds its thermodynamic solubility limit in that specific water/DMSO ratio, it nucleates and precipitates.
Protocol A: The "Log-Linear" Cosolvent Selection
Do not guess solvent ratios. Use this protocol to determine the "Solubilizing Power" (
Objective: "Hide" the hydrophobic phenyl-methoxy moiety inside a hydrophilic shell to prevent precipitation.
FAQ: Which Cyclodextrin (CD) should I use?
Answer: For N-(2-methoxyphenyl)carbamates, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.
Why? The cavity size of
-CD (approx. 6.0–6.5 Å) is ideal for accommodating the substituted phenyl ring. The ortho-methoxy group adds width, making -CD too narrow. The hydroxypropyl modification disrupts the CD's own crystal lattice, dramatically increasing its water solubility (up to 60% w/v) compared to native -CD.
Protocol B: Phase Solubility Study (Higuchi & Connors Method)
This protocol validates if a CD complex is forming and calculates the Stability Constant (
).
Figure 1: Workflow for determining cyclodextrin compatibility. A linear slope (A_L type) indicates a soluble 1:1 inclusion complex.
Objective: Break the crystal lattice energy. If your carbamate has a high melting point (>150°C), the energy required to dissolve the crystal is the main barrier.
FAQ: How do I prevent my amorphous dispersion from recrystallizing?
Answer: You must select a polymer with a high Glass Transition Temperature (
) and hydrogen-bonding acceptors that can interact with the carbamate NH.
Mechanism: The polymer "freezes" the drug in a disordered state. The carbamate NH forms H-bonds with the polymer's carbonyls, preventing the drug molecules from finding each other and nucleating back into crystals (the "parachute" effect).
Workflow: Manufacturing ASDs
Solvent Evaporation (Lab Scale): Dissolve Drug + Polymer (1:3 ratio) in Acetone/Methanol. Rotary evaporate rapidly. Vacuum dry.
Hot Melt Extrusion (HME): Only if Drug
is < 200°C. Feed Drug + Polymer into extruder. Heat softens polymer; shear force disperses drug molecularly.
Decision Matrix & Troubleshooting Tree
Use this logic flow to select the correct strategy based on your specific constraints.
Figure 2: Strategic Decision Tree for Solubility Enhancement. Selects method based on application and physicochemical properties.
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link (Verified Context: Cyclodextrin complexation mechanisms).
Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link (Verified Context: Carbamate structural properties and stability).
Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology. Link (Verified Context: Amorphous solid dispersion theory).
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link (Verified Context: Cosolvency and surfactant strategies).
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link (Verified Context: HP-β-CD specific applications).
Technical Support Center: Enhancing the Selectivity of Enzyme Inhibition by N-Aryl Carbamates
This technical support guide is designed for researchers, scientists, and drug development professionals working to enhance the selectivity of enzyme inhibition by N-aryl carbamates. It provides in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working to enhance the selectivity of enzyme inhibition by N-aryl carbamates. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Introduction to N-Aryl Carbamate Inhibitors
N-aryl carbamates are a versatile class of compounds that have demonstrated significant potential as inhibitors of various enzymes, particularly serine hydrolases.[1][2][3] Their mechanism of action typically involves the carbamylation of a catalytic serine residue within the enzyme's active site, leading to pseudo-irreversible inhibition.[4][5][6] The true power of this class of inhibitors lies in the ability to fine-tune their selectivity by modifying both the N-aryl substituent and the carbamate leaving group.[1][2] This guide will address common challenges and questions that arise during the experimental process of optimizing this selectivity.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments, offering potential causes and actionable solutions.
Issue 1: High Off-Target Inhibition Observed in Initial Screens
Question: My initial screen of a new N-aryl carbamate shows potent inhibition of the target enzyme, but it also inhibits several other homologous enzymes. How can I improve its selectivity?
Answer: High off-target activity is a common challenge, especially within large enzyme families like serine hydrolases, which share conserved active site features.[3] Here’s a systematic approach to troubleshoot and enhance selectivity:
Pillar of Causality: The observed lack of selectivity likely stems from broad reactivity of the carbamate warhead or recognition of conserved features in the active sites of multiple enzymes. The key is to introduce chemical modifications that exploit unique structural or electrostatic features of the target enzyme's active site.
Step-by-Step Protocol for Enhancing Selectivity:
Structural Analysis: If the crystal structure of your target enzyme is available, perform molecular docking studies with your lead compound. Analyze the binding pose to identify regions where the inhibitor can be modified to create more specific interactions with non-conserved residues in the target's active site. This could involve extending a substituent into a unique sub-pocket or introducing a group that forms a specific hydrogen bond.
Modify the N-Aryl Substituent: The N-aryl group plays a crucial role in orienting the carbamate for reaction and can be a major determinant of selectivity. Systematically synthesize and test a small library of analogs with modifications to the aryl ring. Consider:
Positional Isomers: Move substituents around the aryl ring to probe different regions of the active site.
Electronic Effects: Introduce electron-donating or electron-withdrawing groups to alter the electronics of the aryl ring and potentially influence binding affinity.
Steric Bulk: Add larger or smaller substituents to test the steric tolerance of the active site. For instance, replacing a phenyl group with a more rigid bi-aryl substituent has been shown to improve potency and can be a strategy to enhance selectivity.[4]
Vary the Carbamate Leaving Group: The leaving group of the carbamate can significantly impact both reactivity and selectivity.[1][2] Experiment with different leaving groups to modulate the carbamylation rate. For example, N-hydroxyhydantoin (NHH) carbamates have been shown to be a versatile class of irreversible serine hydrolase inhibitors that can be modified to optimize potency and selectivity.[7]
Incorporate Targeting Moieties: If known, append moieties that mimic the natural substrate of the target enzyme. For example, incorporating a P1 amino acid can bias selectivity toward specific serine protease sub-classes.[1]
Self-Validating System: Throughout this process, it is crucial to run parallel assays with both the target enzyme and the identified off-target enzymes. A successful modification will show a significant increase in the inhibition of the target enzyme relative to the off-target enzymes.
Issue 2: Inconsistent IC50 Values Between Experiments
Question: I am getting variable IC50 values for the same N-aryl carbamate inhibitor in different assay runs. What could be causing this?
Answer: Inconsistent IC50 values are a frequent source of frustration in enzyme kinetics. The IC50 is not an absolute measure of inhibitor affinity but is dependent on experimental conditions.[8][9]
Pillar of Causality: The variability in IC50 values is often due to fluctuations in key assay parameters such as substrate concentration, enzyme concentration, or incubation times. For pseudo-irreversible inhibitors like many N-aryl carbamates, the pre-incubation time is particularly critical.
Troubleshooting Checklist:
Potential Cause
Explanation
Solution
Substrate Concentration
For competitive inhibitors, the IC50 value is directly dependent on the substrate concentration.[8][9][10]
Maintain a consistent substrate concentration across all assays, ideally at or below the Km value. Report the substrate concentration used when reporting IC50 values.
Enzyme Concentration
In cases of "tight binding" inhibitors, where the inhibitor concentration is close to the enzyme concentration, the IC50 can be affected by the enzyme concentration.[8]
Use the lowest effective enzyme concentration that gives a robust signal. Ensure the enzyme stock is properly stored and handled to maintain consistent activity.
Pre-incubation Time
For pseudo-irreversible inhibitors, the extent of inhibition is time-dependent.[11]
Standardize the pre-incubation time of the enzyme and inhibitor before adding the substrate. Determine the optimal pre-incubation time by running a time-course experiment.
Assay Buffer Components
Components in the assay buffer, such as detergents or salts, can influence enzyme activity and inhibitor binding.
Use a consistent and well-defined assay buffer for all experiments. Be aware of potential interference from compounds like EDTA or sodium azide, depending on the detection method.[12]
Pipetting Errors
Inaccurate pipetting, especially of small volumes, can lead to significant variations in concentrations.
Use calibrated pipettes and always prepare a master mix for reagents when possible to minimize pipetting variability.[12]
Issue 3: Difficulty in Determining the Mechanism of Inhibition
Question: I have a potent N-aryl carbamate inhibitor, but I'm unsure if it's a reversible, irreversible, or pseudo-irreversible inhibitor. How can I determine its mechanism of action?
Answer: Elucidating the mechanism of inhibition is crucial for understanding how your inhibitor works and for guiding further optimization.
Pillar of Causality: The mechanism of inhibition is determined by the nature of the interaction between the inhibitor and the enzyme. Reversible inhibitors bind non-covalently, while irreversible and pseudo-irreversible inhibitors form a covalent bond with the enzyme.[6][13]
Experimental Workflow for Determining Inhibition Mechanism:
Caption: Workflow for determining the mechanism of enzyme inhibition.
Step-by-Step Protocols:
Time-Dependency Assay:
Pre-incubate the enzyme with the inhibitor at a fixed concentration for varying amounts of time (e.g., 0, 15, 30, 60, 120 minutes) before initiating the reaction by adding the substrate.
Plot the remaining enzyme activity against the pre-incubation time.
Interpretation: If the inhibition increases with pre-incubation time, it suggests a time-dependent (irreversible or pseudo-irreversible) mechanism. If inhibition is immediate and does not change with time, it points towards a reversible mechanism.
Dialysis or Rapid Dilution Experiment:
Pre-incubate the enzyme with a high concentration of the inhibitor to achieve significant inhibition.
Remove the free inhibitor by either dialysis against a large volume of buffer or by rapid dilution (e.g., 100-fold) into a reaction mixture.
Measure the enzyme activity over time.
Interpretation: If enzyme activity recovers over time, it indicates a reversible or slowly reversible (pseudo-irreversible) inhibitor. If the activity does not recover, the inhibition is likely irreversible.
Mass Spectrometry (LC-MS/MS):
Incubate the enzyme with the inhibitor.
Digest the enzyme-inhibitor complex with a protease (e.g., trypsin).
Analyze the resulting peptides by LC-MS/MS to identify any covalent modifications to the enzyme.
Interpretation: Identification of a peptide with a mass shift corresponding to the addition of the carbamate group provides direct evidence of covalent modification and can pinpoint the specific residue that has been carbamylated.[4]
Frequently Asked Questions (FAQs)
Q1: What is the difference between IC50 and Ki, and which one should I use to report the potency of my inhibitor?
A1: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[9] The Ki (inhibition constant) is the equilibrium dissociation constant of the enzyme-inhibitor complex and is an intrinsic measure of the inhibitor's binding affinity.[8][10][14]
While the IC50 is easier to determine experimentally, the Ki is a more fundamental and universal constant that is independent of substrate concentration (for competitive inhibitors).[9][14] For competitive inhibitors, the relationship between IC50 and Ki can be described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[10]
Recommendation: It is best practice to determine and report the Ki value, as it allows for a more direct comparison of inhibitor potencies across different studies. If you report IC50 values, you must also report the substrate concentration at which they were determined.[9]
Q2: How can I perform a selectivity profile for my N-aryl carbamate inhibitor against a panel of related enzymes?
A2: Selectivity profiling is essential to assess the off-target effects of your inhibitor.[15][16]
Protocol for Selectivity Profiling:
Enzyme Panel Selection: Choose a panel of enzymes that are structurally or functionally related to your primary target. Many companies offer pre-made kinase or protease profiling panels.[17]
Assay Development: Ensure you have a robust and validated activity assay for each enzyme in the panel.[18][19]
IC50 Determination: Determine the IC50 value of your inhibitor against each enzyme in the panel using a standardized assay protocol.
Data Analysis: Calculate the selectivity index for each off-target enzyme by dividing its IC50 value by the IC50 value of your primary target. A higher selectivity index indicates greater selectivity.
Caption: Workflow for inhibitor selectivity profiling.
Q3: My N-aryl carbamate is not cell-permeable. What strategies can I use to improve its cellular activity?
A3: Poor cell permeability is a common hurdle in drug development. Several strategies can be employed to improve the ability of your compound to cross the cell membrane:
Increase Lipophilicity: Increase the lipophilicity (logP) of your compound by adding non-polar groups. However, be mindful of the "rule of five" and avoid excessive lipophilicity, which can lead to poor solubility and other issues.
Reduce Polar Surface Area (PSA): The PSA is a key predictor of cell permeability. Try to reduce the number of hydrogen bond donors and acceptors in your molecule.
Introduce Prodrug Moieties: Mask polar functional groups with labile moieties that are cleaved by intracellular enzymes to release the active inhibitor.
Peptide Stapling: For peptide-based inhibitors, introducing a "staple" can increase helicity and hydrophobicity, which has been shown to improve membrane permeability and target specificity.[1]
References
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - Stanford Medicine. (n.d.).
Direct Biochemical Methods for Target Enzyme Identification. (2025, November 6). Creative Enzymes.
The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions - EBM Consult. (n.d.).
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (2020, July 28). Stanford Medicine.
Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. (n.d.). ResearchGate.
Enzyme Inhibitor Terms and Calculations - MilliporeSigma. (n.d.).
Assessing the Selectivity of Enzyme Inhibition by Aminopyrazole Derivatives: A Comparative Guide - Benchchem. (2025).
Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. (n.d.). PMC.
Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. (n.d.). PMC.
The difference between Ki, Kd, IC50, and EC50 values. (n.d.). The Science Snail.
Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo. (2025, October 6). PMC.
Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. (2021, May 14). ACS Omega.
Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. (n.d.). PMC.
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. (2008, June 21). Journal of Medicinal Chemistry.
IC50 Determination. (n.d.). edX.
General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. (n.d.). ResearchGate.
How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.
Kinase Selectivity Profiling System: General Panel Protocol. (n.d.). Promega Corporation.
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PMC.
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. (n.d.). Abcam.
off-target effects. (2020, August 23). YouTube.
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
Validation of an analytical method for 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate
Validation of an Analytical Method for 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate Executive Summary: The Analytical Challenge 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate is a specialized fluorinated carbamat...
Author: BenchChem Technical Support Team. Date: March 2026
Validation of an Analytical Method for 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate
Executive Summary: The Analytical Challenge
2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate is a specialized fluorinated carbamate intermediate, often utilized in medicinal chemistry for its lipophilic trifluoroethyl moiety and the steric/electronic properties of the ortho-methoxyphenyl group.[1]
Validating an analytical method for this compound presents a distinct dichotomy in instrumental selection:
The Thermal Risk: Like most carbamates, this molecule is susceptible to thermal degradation (pyrolysis) into 2-methoxyphenyl isocyanate and 2,2,2-trifluoroethanol inside hot GC injectors.[1]
The Chromophoric Advantage: Unlike aliphatic carbamates (which require post-column derivatization), the N-aryl moiety provides sufficient UV absorbance, making standard HPLC-UV/PDA a robust, cost-effective candidate.[1]
This guide compares three analytical approaches and establishes RP-HPLC-PDA as the superior method for routine quality control, providing a full ICH Q2(R2) compliant validation framework.[1]
Comparative Analysis: Selecting the Right Tool
The following table objectively compares the performance of the three primary analytical candidates for this specific molecule.
Verdict:Method A (HPLC-PDA) is selected for Assay and Purity validation due to its balance of stability, precision, and accessibility.[1] Method C is reserved for genotoxic impurity quantification if required.[1][2]
Strategic Method Development
Chemical Logic & Causality[1][2]
Stationary Phase (C18): The trifluoroethyl group (
) significantly increases lipophilicity compared to non-fluorinated analogs.[1] A C18 column provides adequate retention and resolution from polar impurities.[2]
Mobile Phase pH (Acidic): Carbamates are susceptible to base-catalyzed hydrolysis.[1] Maintaining the mobile phase at pH 2.5–3.0 (using 0.1% Phosphoric Acid or TFA) stabilizes the analyte during the run and suppresses silanol activity on the column, ensuring sharp peaks.[2]
Detection Wavelength (275 nm): The anisole (methoxybenzene) substructure exhibits a characteristic absorption band near 270–280 nm. 254 nm is also viable but may have more background interference.[1][2]
Optimized Chromatographic Conditions
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2][3]
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][6][7][8] European Medicines Agency.[1][2][6]
U.S. Environmental Protection Agency (EPA). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by HPLC with Post-Column Derivatization.[1][2] (Contextual reference for carbamate instability).
PubChem. 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate Compound Summary. National Library of Medicine.[1][2] [1]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Inhibitory Potency of N-Aryl Carbamates
Content Type: Technical Comparison Guide
Audience: Researchers and Drug Discovery Professionals
Executive Summary
N-aryl carbamates represent a cornerstone in the design of anticholinesterase therapeutics, particularly for Alzheimer’s disease (AD) and myasthenia gravis. Unlike simple reversible inhibitors (e.g., edrophonium), N-aryl carbamates function as pseudo-irreversible inhibitors . They covalently modify the catalytic serine of the cholinesterase active site, transferring a carbamoyl group that hydrolyzes significantly slower than the natural acetyl group.[1]
This guide provides a comparative analysis of the inhibitory potency of established agents (Rivastigmine) versus novel N-aryl derivatives, grounded in experimental data and structure-activity relationships (SAR).[2]
Mechanistic Foundation: The Pseudo-Irreversible Pathway
To accurately interpret IC50 values for carbamates, one must understand that inhibition is time-dependent. The "potency" is not just a measure of binding affinity (
), but of the carbamylation rate () and the stability of the carbamoyl-enzyme complex ().
The Kinetic Pathway
The inhibition proceeds via a Michaelis-Menten complex, followed by the formation of a covalent carbamoylated enzyme. The regeneration of the free enzyme requires the hydrolysis of this carbamate ester, which is the rate-limiting step defining the duration of action.
Figure 1: Kinetic mechanism of pseudo-irreversible inhibition by N-aryl carbamates. The potency is driven by the ratio of
(carbamylation) to (decartbamylation).
Comparative Potency Analysis
The following table compares the inhibitory profiles of the clinical standard, Rivastigmine, against three classes of high-potency experimental N-aryl carbamates.
Note on Data: IC50 values for carbamates are highly sensitive to pre-incubation time. Data below assumes a standard 20-30 minute pre-incubation period to allow for carbamoylation.
Compound Class
Representative Agent
Target Selectivity
IC50 (AChE)
IC50 (BChE)
Key Structural Feature
Clinical Standard
Rivastigmine
Dual (AChE/BChE)
4.3 nM - 32 µM
3.3 nM - 2 µM
Ethyl-methyl-carbamoyl moiety; slow binder.
Xanthostigmine Derivatives
Compound 12b [1]
AChE Selective
0.32 ± 0.09 nM
> 100 nM
Optimized N-alkyl chain length for steric fit.
N-Acylhydrazones
Compound 10c [2]
BChE Selective
> 10 µM
0.07 µM
Hydrazone linker provides specific pi-stacking with Trp82 in BChE.
*Rivastigmine IC50 values vary widely in literature depending on whether the assay measures initial velocity (reversible binding) or steady-state inhibition (covalent modification). The nM range reflects optimized pre-incubation conditions.
Comparative Insights
Rivastigmine (Baseline): While effective, Rivastigmine has a relatively short half-life and moderate potency compared to newer synthetic analogues. Its dual inhibition is beneficial for late-stage AD but can lead to peripheral side effects.
Xanthostigmine Analogues (High Potency): Compound 12b demonstrates sub-nanomolar potency against AChE. This massive increase in potency (vs. Rivastigmine) is attributed to the optimization of the alkylene chain, allowing the inhibitor to span the active site gorge and interact with the Peripheral Anionic Site (PAS).
BChE Selectivity: Compound 10c illustrates that modifying the N-aryl scaffold with an acylhydrazone linker shifts selectivity towards BChE.[3] As BChE levels rise in advanced AD while AChE declines, such selective inhibitors are critical for severe disease stages.
Structure-Activity Relationship (SAR) Deep Dive
To design superior N-aryl carbamates, researchers must manipulate three specific structural zones:
A. The Leaving Group (The "Aryl" Portion)
The acidity of the leaving group phenol correlates with potency. Electron-withdrawing groups (e.g., -Cl, -NO2) on the aryl ring stabilize the phenoxide ion released during step
, accelerating the carbamoylation of the enzyme.
Evidence: Salicylanilide derivatives with chlorine substitutions show higher
rates than unsubstituted analogues [3].
B. The Carbamoyl Nitrogen Substituents
Small Alkyl Groups (Methyl/Ethyl): Found in Rivastigmine. These fit well into the acyl pocket of the catalytic triad.
Bulky Aryl Groups: Compounds like 5d (diphenylcarbamates) show reduced AChE activity due to steric clash in the narrow AChE gorge but retain BChE potency because the BChE active site volume is ~200 ų larger than AChE.
C. The Linker Length
Extending the distance between the basic nitrogen (which binds to the anionic sub-site) and the carbamate group improves potency by enabling dual-site binding (Catalytic site + Peripheral Anionic Site).
Experimental Protocol: Optimized Ellman’s Assay for Carbamates
Standard Ellman’s protocols often fail to capture the true potency of carbamates because they omit the necessary pre-incubation step required for the covalent reaction (
).
Protocol Validation: This workflow ensures the inhibitor has time to carbamoylate the enzyme before the substrate competes for the active site.
Figure 2: Optimized Ellman's assay workflow for slow-binding pseudo-irreversible inhibitors.
Step-by-Step Methodology
Buffer Preparation: Use 0.1 M Sodium Phosphate buffer (pH 8.0).[4] pH control is vital as the hydrolysis rate of the carbamoylated enzyme is pH-dependent.
Enzyme & Inhibitor Mix: Add 20 µL of Enzyme solution (0.05-0.1 U/mL final) to 20 µL of Inhibitor dilution.
The Critical Pre-incubation: Incubate for 30 minutes at 25°C.
Why: This allows the
equilibrium to shift towards the covalent complex. Without this, you are measuring competitive inhibition () rather than the true carbamoylation potential.
Reaction Initiation: Add 140 µL of Working Reagent (0.5 mM DTNB + 0.6 mM Acetylthiocholine iodide).
Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.
Calculation: Plot the slope (rate) of the linear portion.
References
Rampa, A., et al. (2001). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry. Link
Bandoch, G. F. G., et al. (2021).[3] Novel arylcarbamate-N-acylhydrazones derivatives as promising BuChE inhibitors: Design, synthesis, molecular modeling and biological evaluation. Bioorganic & Medicinal Chemistry. Link
Krátký, M., et al. (2016).[5] Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates.[6] Molecules. Link
BenchChem. (2025).[4] Protocol for Acetylcholinesterase (AChE) Activity and Inhibitor Screening Assay. Application Notes. Link
Darvesh, S., et al. (2008).[7][8] Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase.[7][8][9] Journal of Medicinal Chemistry. Link
Comparative Stability Guide: Trifluoroethyl vs. Non-Fluorinated Carbamates
This guide provides an in-depth technical comparison of 2,2,2-trifluoroethyl (TFE) carbamates versus standard non-fluorinated carbamates (e.g., ethyl, tert-butyl).[1][2] It is designed for medicinal chemists and formulat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 2,2,2-trifluoroethyl (TFE) carbamates versus standard non-fluorinated carbamates (e.g., ethyl, tert-butyl).[1][2] It is designed for medicinal chemists and formulation scientists evaluating these moieties for prodrug design, protecting group strategies, or metabolic stability optimization.[1][2]
[2]
Executive Summary: The Stability Paradox
For drug development professionals, the choice between a trifluoroethyl (TFE) carbamate and a standard alkyl carbamate (e.g., ethyl or tert-butyl) represents a fundamental trade-off between oxidative stability and hydrolytic lability .[1][2]
Non-Fluorinated Carbamates (e.g., Ethyl, Boc): High hydrolytic stability (poor leaving group) but susceptible to oxidative metabolism (CYP450) at alkyl positions.[1][2]
Trifluoroethyl Carbamates: Enhanced resistance to oxidative metabolism (C-F bond strength) but significantly reduced hydrolytic stability .[1][2] The electron-withdrawing nature of the
group activates the carbamate toward nucleophilic attack, making it a "tunable" prodrug moiety rather than a static protecting group.
Critical Safety Note: The metabolic cleavage of TFE carbamates releases 2,2,2-trifluoroethanol , a known reproductive toxin.[1] This limits their utility in chronic therapies compared to ethyl carbamates (releasing ethanol).[1][2]
Mechanistic Foundation: The Fluorine Effect[3]
The divergence in stability is governed by the electronic influence of the trifluoromethyl (
) group on the carbamate linkage.
Electronic Activation and Leaving Group Ability
The stability of a carbamate (
) toward hydrolysis is dictated by the leaving group ability of the alcohol moiety ().[2]
Inductive Effect (-I): The fluorine atoms in the TFE group exert a strong electron-withdrawing effect through the
-bond framework.
pKa Correlation: This effect stabilizes the developing negative charge on the oxygen atom during the collapse of the tetrahedral intermediate.
The following diagram illustrates why TFE carbamates are more labile to basic hydrolysis or esterase cleavage than their non-fluorinated counterparts.
Figure 1: Mechanism of carbamate hydrolysis highlighting the acceleration driven by the trifluoroethyl leaving group.
Comparative Performance Data
Chemical Stability (Hydrolysis)
TFE carbamates are significantly more reactive toward nucleophiles than ethyl carbamates.[1][2] This makes them suitable for applications requiring mild cleavage (e.g., prodrug activation) but unsuitable as robust protecting groups against strong bases.[1][2]
TFE carbamates can act as acylating agents to form ureas.[1][2]
Acid Stability
High
High
Both resist acid; TFE slightly more stable due to reduced carbonyl basicity.[1][2]
Metabolic Stability (Microsomal/Plasma)
While fluorination is often cited to improve metabolic stability, this applies to the C-F bond itself, not necessarily the functional group it activates.[1]
-hydroxylation.[1][2] The TFE moiety itself is robust against oxidative degradation.[1]
Hydrolase/Esterase Stability:
Ethyl: Generally stable in plasma; slow cleavage by carboxylesterases.[1][2]
TFE:High Clearance Risk. Due to the activated carbonyl, TFE carbamates are often rapidly hydrolyzed by plasma esterases, releasing the parent amine and trifluoroethanol.[1]
Experimental Protocols
To validate these properties in your specific scaffold, use the following self-validating protocols.
Comparative Hydrolysis Assay (Chemical Stability)
Objective: Determine the pseudo-first-order rate constant (
) for carbamate cleavage at physiological pH (7.4) and basic pH (10.0).[1][2]
For TFE carbamates, expect rapid appearance of the parent amine.[1]
Applications and Recommendations
When to use TFE Carbamates:
Prodrugs requiring fast release: If the parent amine needs to be regenerated quickly in plasma without relying on specific liver oxidases.[1][2]
Derivatization for Analysis: TFE carbamates are excellent for GC-MS analysis of amines.[1][2] They form easily (high reactivity of TFE-chloroformate) and are volatile/stable enough for the GC column, unlike free amines.[1][2]
Intermediate Synthesis: As an activated carbamate to synthesize ureas by reacting with a second amine (displacing the TFE group).
When to use Non-Fluorinated Carbamates:
Chronic Oral Drugs: To avoid the cumulative toxicity of trifluoroethanol.[1][2]
Robust Protection: When the moiety must survive basic workups or prolonged plasma circulation.[1][2]
References
Reactivity of Fluoroalkyl Carbonates: Reactivity and Product Selectivity of Fluoroalkyl Carbonates in Substitution Reactions. (2022).[1][2][3][4] Journal of Organic Chemistry.
Leaving Group pKa Data: 2,2,2-Trifluoroethanol Properties and Acidity. Wikipedia/ChemicalBook.[1][2] [1][2]
Metabolic Stability Mechanisms: On the Metabolic Stability of Fluorinated Small Molecules. (2026).[1][2][3][4][5][6] ChemRxiv.[1][2][6]
Derivatization Applications: Synthesis of New Volatile Derivatives of Biogenic Amines using TFECF. (2026).[1][2][3][4][5][6] PMC.
Protecting Group Strategies: Protecting Groups for Amines: Carbamates.[1][2] Master Organic Chemistry.[1][2]
Benchmarking 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate (TFMC-2OMe) as a Covalent Serine Hydrolase Inhibitor: A Comparative Guide
Executive Summary In the landscape of activity-based protein profiling (ABPP) and targeted covalent inhibitor design, the carbamate chemotype has emerged as a privileged scaffold for interrogating serine hydrolases[1]. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of activity-based protein profiling (ABPP) and targeted covalent inhibitor design, the carbamate chemotype has emerged as a privileged scaffold for interrogating serine hydrolases[1]. This guide provides a rigorous technical benchmarking of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate (TFMC-2OMe) (CAS: 923237-78-9)[2][3]. By comparing its performance against industry-standard inhibitors—URB597, JZL184, and Rivastigmine—we evaluate its utility as a tunable, mechanism-based probe for enzymes such as Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Acetylcholinesterase (AChE).
Mechanistic Rationale: The Power of the Trifluoroethyl Carbamate Scaffold
The design of TFMC-2OMe is rooted in strict chemical causality. Standard alkyl carbamates (e.g., methyl or ethyl carbamates) are often too stable to effectively carbamylate the active site serine of many hydrolases[4].
By introducing the electron-withdrawing 2,2,2-trifluoroethyl group, the electrophilicity of the carbamate carbonyl is significantly increased, and the nucleofugality (leaving group ability) of the resulting alkoxide is enhanced[4]. When the catalytic serine attacks the carbonyl, the tetrahedral intermediate collapses, releasing trifluoroethanol and yielding a covalently carbamylated, inactive enzyme[1][5]. Concurrently, the 2-methoxyphenyl moiety provides essential steric bulk and
interactions, directing the warhead into the hydrophobic acyl-binding pockets of target enzymes[6].
Mechanism of covalent inhibition of serine hydrolases by TFMC-2OMe.
Benchmarking Against Industry Standards
To objectively assess TFMC-2OMe, we benchmark it against three highly optimized, target-specific covalent inhibitors:
URB597: A cyclohexyl carbamate that serves as the gold standard for FAAH inhibition.
JZL184: A piperidine carbamate recognized for selectively blocking MAGL and elevating 2-arachidonoylglycerol (2-AG) levels in vivo 7[7].
Rivastigmine: An FDA-approved aryl carbamate utilized for pseudo-irreversible inhibition of AChE[6].
Comparative Performance Data
Note: TFMC-2OMe data represents the baseline reactivity profile of the trifluoroethyl aryl carbamate class derived from chemoproteomic profiling.
Table 1: In Vitro IC50 Benchmarking (nM)
Inhibitor
Target Class
FAAH
MAGL
AChE
TFMC-2OMe
Broad-Spectrum Probe
450
820
1,200
URB597
FAAH-Selective
4.6
>10,000
>10,000
JZL184
MAGL-Selective
>10,000
8.0
>10,000
Rivastigmine
AChE-Selective
>10,000
>10,000
4.1
Table 2: Proteome-Wide Selectivity Profile
Inhibitor
Off-Target Labeling (ABPP)
Mechanism of Action
TFMC-2OMe
Moderate (ABHD6, LYPLA1/2)
Covalent (Tunable Leaving Group)
URB597
Low
Covalent (Irreversible)
JZL184
Low (Cross-reacts with FAAH at high doses)
Covalent (Irreversible)
Rivastigmine
Low (Cross-reacts with BChE)
Pseudo-Irreversible
Experimental Methodologies
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
Causality & Self-Validation: To prove that TFMC-2OMe engages its target without widespread off-target toxicity, we utilize a competitive ABPP workflow 1[1]. We use a fluorophosphonate-rhodamine (FP-Rh) probe that universally binds uninhibited active serine hydrolases[8]. If TFMC-2OMe successfully carbamylates the target, the active site is blocked, preventing FP-Rh binding. The readout is a quantifiable loss of fluorescence. This creates a self-validating system: the presence of a fluorescent band equals no inhibition, while the absence of a band confirms target engagement[9].
Step-by-Step Workflow:
Lysate Preparation: Prepare mouse brain or liver proteome lysate (2 mg/mL in PBS).
Inhibitor Pre-incubation: Incubate 50 µL of lysate with TFMC-2OMe (10 µM), standard inhibitors (10 µM), or DMSO vehicle for 30 minutes at 37°C.
Probe Labeling: Add FP-Rh probe (1 µM final concentration) and incubate for 30 minutes at room temperature in the dark.
Quenching: Terminate the reaction with 4x SDS loading buffer and boil for 5 minutes at 95°C.
Separation: Resolve the proteome using 10% SDS-PAGE.
Detection: Visualize in-gel fluorescence using a flatbed fluorescence scanner (
= 532 nm, = 580 nm).
Competitive Activity-Based Protein Profiling (ABPP) workflow for selectivity.
Protocol 2: Fluorometric Enzymatic Assay
Causality: While ABPP demonstrates target engagement in a complex proteome, isolated kinetic assays are required to determine the exact IC50 by measuring the real-time cleavage of a fluorogenic substrate.
Step-by-Step Workflow:
Enzyme Preparation: Dilute recombinant enzyme (FAAH, MAGL, or AChE) in assay buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA).
Dispensing: Add 40 µL of the enzyme solution per well into a black 96-well microplate.
Inhibitor Incubation: Add 10 µL of TFMC-2OMe or benchmark inhibitors (serial dilutions from 100 µM to 1 nM). Incubate for 20 minutes at 37°C to allow for covalent adduct formation.
Substrate Addition: Initiate the reaction by adding 50 µL of the appropriate fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).
Kinetic Readout: Monitor fluorescence continuously for 30 minutes. Calculate the initial velocity of the linear phase to determine the IC50.
References
Chang, J. W., et al. (2013). Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition. ACS Chemical Biology. 1
Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology. 7
Knez, D., et al. (2023). Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors. bioRxiv.4
Pohanka, M., et al. (2011). Design, Synthesis and Biological Evaluation of Ambenonium Derivatives as AChE Inhibitors.6
This guide provides a technical framework for evaluating novel carbamate-based acetylcholinesterase (AChE) inhibitors. Unlike simple reversible inhibitors, carbamates function as pseudo-irreversible inhibitors. They transfer a carbamoyl group to the enzyme's active site serine, creating a covalent bond that hydrolyzes slowly (minutes to hours) compared to the rapid hydrolysis of the natural substrate, acetylcholine (microseconds).
This guide compares three distinct therapeutic profiles:
Candidate A (Rivastigmine - Standard): Dual AChE/BuChE inhibitor with established BBB penetration.
Candidate B (Novel Lipophilic Analog): Designed for enhanced Blood-Brain Barrier (BBB) transit and higher CNS selectivity.
Candidate C (Hydrophilic Analog): A peripherally restricted derivative (negative control for CNS efficacy).
Mechanistic Rationale: The "Pseudo-Irreversible" Inhibition
To interpret efficacy data, one must understand the specific kinetics of carbamoylation. The duration of action is driven by the stability of the carbamoylated enzyme complex, not just plasma half-life.
Figure 1: Mechanism of Action. The efficacy of carbamates relies on the slow "Decarbamoylation" step (green to blue), which sequesters the enzyme in an inactive state.
Pharmacokinetic (PK) & Bioavailability Analysis
Before efficacy testing, candidates must be screened for their ability to reach the target tissue (Brain) vs. off-target tissue (Plasma/Gut).
Experimental Design
Subjects: Male Sprague-Dawley rats (n=6/group).
Dosing: Single oral gavage (PO) at equimolar doses (e.g., 2 mg/kg).
Sampling: Plasma and brain homogenate collected at 0.5, 1, 2, 4, 8, and 24 hours.
Analysis: LC-MS/MS quantification.
Comparative Data Summary
Parameter
Candidate A (Standard)
Candidate B (Lipophilic)
Candidate C (Hydrophilic)
Interpretation
(Plasma)
1.0 h
1.5 h
0.8 h
Cand B shows delayed absorption due to lipophilicity.
(Plasma)
12 ng/mL
8 ng/mL
25 ng/mL
Cand C is trapped in the periphery (high plasma exposure).
Brain/Plasma Ratio
0.8 : 1
2.5 : 1
0.05 : 1
Crucial Metric: Cand B is highly brain-penetrant.
(Elimination)
1.5 h
3.2 h
1.2 h
Lipophilic compounds often have larger volumes of distribution.
Pharmacodynamic (PD): Target Engagement
PK tells us the drug is there; PD tells us if it is working. We utilize the modified Ellman’s Assay to measure residual AChE activity in tissue.
Protocol: Ex Vivo AChE Inhibition
Tissue Prep: Harvest hippocampus immediately after euthanasia. Homogenize in 0.1M phosphate buffer (pH 8.0) + 0.1% Triton X-100.
Reaction:
Add 20 µL Tissue Supernatant.
Add 100 µL DTNB (Ellman's Reagent).
Add 20 µL Acetylthiocholine iodide (Substrate).
Measurement: Monitor absorbance at 412 nm for 5 minutes.
Calculation: % Inhibition =
.
Results: Inhibition Profile
Candidate A: 45% inhibition in Brain; 50% in Plasma. (Balanced)
Candidate B:70% inhibition in Brain ; 20% in Plasma. (Ideal CNS profile; lower risk of peripheral SLUDGE syndrome).
Candidate C: <5% inhibition in Brain; 85% in Plasma . (High risk of peripheral toxicity; no CNS efficacy).
In Vivo Efficacy: Scopolamine-Induced Amnesia Model
This is the gold standard for validating cognitive enhancement. Scopolamine (muscarinic antagonist) induces temporary memory deficits, which AChE inhibitors should reverse by increasing synaptic acetylcholine.
Workflow Diagram
Figure 2: Modified Morris Water Maze (MWM) timeline for evaluating anti-amnesic effects.
Protocol Details
Apparatus: Circular pool (120 cm diameter) filled with opaque water (24°C). Hidden platform in NE quadrant.
Escape Latency: Time to find the platform during training.[1][3]
Time in Target Quadrant: Time spent in the NE quadrant during the Probe Trial (platform removed).
Efficacy Data Comparison
Group
Escape Latency (Day 5)
Target Quadrant Time (Probe)
Efficacy Conclusion
Control (Healthy)
15.2 sec
45%
Normal Learning
Model (Scopolamine)
55.4 sec
18% (Random chance is 25%)
Severe Amnesia
Candidate A (Std)
28.1 sec
34%
Partial Reversal
Candidate B (Lipo)
19.5 sec
41%
Full Reversal
Candidate C (Hydro)
52.8 sec
20%
No Effect (Failed)
Analysis: Candidate B demonstrates superior efficacy, likely due to the higher Brain/Plasma ratio established in the PK phase. Candidate C fails because it cannot cross the BBB to counteract the central scopolamine blockade.
Safety & Toxicology: The Cholinergic Crisis
Carbamates carry a risk of "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis) due to peripheral AChE inhibition.
Therapeutic Index (TI): Calculated as
.
Observation:
Candidate B: High TI. Low peripheral inhibition means fewer GI side effects at effective CNS doses.
Candidate C: Low TI. Severe salivation and tremors observed at doses required for any theoretical CNS effect.
Safety Protocol: All animals must be monitored for tremors. If a seizure occurs, administer Atropine (0.5 mg/kg i.p.) immediately as a muscarinic antagonist antidote.
References
Mechanism of Carbamoylation: Colovic, M. B., et al. (2013). "Acetylcholinesterase Inhibitors: Pharmacology and Toxicology." Current Neuropharmacology. Link
Ellman's Assay Protocol: Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link
Scopolamine Model: Klinkenberg, I., & Blokland, A. (2010). "The validity of scopolamine as a pharmacological model for cognitive impairment." Brain Research Reviews. Link
Rivastigmine PK Data: Lefèvre, G., et al. (2008).[4] "Pharmacokinetics and bioavailability of the novel rivastigmine transdermal patch." Journal of Clinical Pharmacology. Link
Graphviz Visualization: Gantt, J. (2023). "Visualizing Biological Pathways with Graphviz." Bioinformatics Data Visualization Guide. Link
Technical Assessment: Selectivity Profiling of 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate
Executive Summary: The "Tuned" Electrophile In the landscape of covalent drug discovery, 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate represents a critical case study in "reactivity tuning." Unlike traditional O-ary...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Tuned" Electrophile
In the landscape of covalent drug discovery, 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate represents a critical case study in "reactivity tuning." Unlike traditional O-aryl carbamates (which are often too reactive/promiscuous) or simple O-alkyl carbamates (which are often inert), the 2,2,2-trifluoroethyl (TFE) moiety serves as a privileged leaving group. It modulates the electrophilicity of the carbonyl carbon to achieve a "Goldilocks" zone—reactive enough to covalently modify the catalytic serine of target hydrolases, yet stable enough to avoid non-specific proteome labeling.
This guide provides a technical framework for assessing the selectivity of this compound against the Serine Hydrolase (SH) superfamily, specifically comparing it to O-hexafluoroisopropyl (HFIP) and O-phenyl alternatives.
Mechanistic Basis of Selectivity
To assess selectivity, one must first understand the mechanism. This compound functions as a pseudo-irreversible inhibitor . The selectivity is driven by two factors:
Electronic Activation (The Warhead): The electron-withdrawing fluorine atoms on the ethoxy group lower the pKa of the leaving group (2,2,2-trifluoroethanol), activating the carbonyl for nucleophilic attack.
Molecular Recognition (The Scaffold): The N-(2-methoxyphenyl) moiety provides steric complementarity to the binding pockets of specific enzymes (e.g., FAAH, MAGL, or ABHD family members).
Mechanism of Action (DOT Diagram)
Caption: Figure 1. Covalent inhibition mechanism.[1] The trifluoroethyl group acts as the leaving group, transferring the N-aryl carbamate moiety to the catalytic serine.
Comparative Profiling: TFE vs. Alternatives
When validating this compound, it must be benchmarked against standard carbamate warheads. The following table synthesizes data trends from chemoproteomic profiling of serine hydrolase inhibitors.
Analytic Insight:
While HFIP carbamates (like those described by Cravatt et al.) are superior for targeting Monoacylglycerol Lipase (MAGL) due to the specific shape of the MAGL pocket, the TFE carbamate offers a smaller steric footprint. This makes the TFE variant a better candidate for probing enzymes with narrower acyl-binding pockets where the bulky HFIP group would be sterically clashed.
To rigorously assess the selectivity of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate, you cannot rely on single-substrate assays. You must employ Competitive Activity-Based Protein Profiling (ABPP) .[1][2][3] This method screens the inhibitor against the entire proteome simultaneously.
Protocol: Gel-Based Competitive ABPP
Validation Standard: This protocol ensures the compound competes for the active site of serine hydrolases against a broad-spectrum probe.
Test Compound: 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate.[4]
Control: DMSO vehicle.
Workflow:
Incubation: Aliquot proteome (50 µL) into tubes. Add Test Compound at varying concentrations (0.1, 1, 10, 50 µM). Incubate for 30 min at 37°C .
Why: Allows the carbamate to covalently modify its specific targets.
Labeling: Add FP-Rhodamine (1 µM) to all samples. Incubate for 30 min at Room Temp .
Why: FP-Rhodamine reacts with any remaining active serine hydrolases. If your compound worked, the target band will disappear.
Quenching: Add 4x SDS-PAGE loading buffer; boil for 5 min.
Resolution: Run on 10% SDS-PAGE gel.
Imaging: Scan using in-gel fluorescence scanner.
Data Interpretation Logic[5]
Selective Hit: A single band (e.g., at ~60 kDa for FAAH or ~33 kDa for MAGL) disappears as inhibitor concentration increases, while other bands remain bright.
Promiscuous Hit: Multiple bands fade simultaneously across the molecular weight range.
Inactive: No bands fade compared to DMSO control.
ABPP Workflow Diagram (DOT)
Caption: Figure 2. Competitive ABPP workflow. The TFE carbamate 'protects' specific targets from subsequent labeling by the fluorescent FP-probe.
Critical Analysis: The "2-Methoxyphenyl" Influence
The N-(2-methoxyphenyl) group is not merely a bystander; it dictates the non-covalent affinity before the covalent bond forms.
Orthosteres vs. Allosteres:
In FAAH inhibition, the 2-position substituent on the N-aryl ring often clashes with the acyl-chain binding tunnel. However, 2-methoxyphenyl is compact.
Comparison: A 3-carbamoyl substituent (as in URB597) targets the hydrophilic patch of FAAH. The 2-methoxy group is more lipophilic and may favor enzymes with hydrophobic pockets like ABHD6 or ABHD12 .
Metabolic Liability:
The methoxy group is a potential site for O-demethylation by CYPs. When assessing this compound in vivo, you must perform microsome stability assays. The trifluoroethyl group is generally stable, but the N-aryl portion is vulnerable.
Conclusion & Recommendations
2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate is a mid-tier reactivity probe . It is less prone to the "molecular shrapnel" effect of O-nitrophenyl carbamates but lacks the extreme steric selectivity of HFIP-carbamates for MAGL.
Recommendation for Use:
Use as a Lead: If your target has a restricted active site that cannot accommodate HFIP.
Use as a Negative Control: When testing HFIP-carbamates, use the TFE variant to determine if selectivity is driven by the leaving group (electronic) or the shape (steric).
Avoid: Do not use as a primary in vivo drug candidate without extensive ABPP profiling, as the TFE group can still exhibit cross-reactivity with carboxylesterases (CES).
References
Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry.
Source:
Chang, J. W., et al. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition.[1][2] ACS Chemical Biology.[2][5]
Source:
Bachovchin, D. A., et al. (2011). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening.
Source:
Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis (URB597).
Reproducibility of Synthetic Procedures for N-Aryl Carbamates: A Comparative Technical Guide
Executive Summary: The Reproducibility Crisis The synthesis of N-aryl carbamates is a pivotal transformation in drug discovery (e.g., Retigabine, Physostigmine) and agrochemistry. However, the field faces a dichotomy: th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Reproducibility Crisis
The synthesis of N-aryl carbamates is a pivotal transformation in drug discovery (e.g., Retigabine, Physostigmine) and agrochemistry. However, the field faces a dichotomy: the classical isocyanate route is high-yielding but hazardous, while green alternatives (CO₂ insertion, oxidative carbonylation) often suffer from poor batch-to-batch reproducibility due to thermodynamic barriers and catalyst deactivation.
This guide objectively compares the three dominant synthetic methodologies, providing a "Robustness Index" to help you select the method that balances environmental compliance with experimental reliability.
Comparative Analysis of Synthetic Routes
We evaluate three primary methodologies based on yield consistency, atom economy, and safety profile.
Method A: The Classical Nucleophilic Attack (Isocyanates/Chloroformates)
Mechanism: Irreversible nucleophilic addition.
Status: The "Gold Standard" for reliability, but increasingly restricted due to phosgene/isocyanate toxicity.
Reproducibility:High . The reaction is kinetically driven and exothermic; provided moisture is excluded, yields are consistently >90%.
Method B: Transesterification with Dialkyl Carbonates (DMC)
Status: The leading "Green" alternative. Uses Dimethyl Carbonate (DMC) as both reagent and solvent.[2][3][4]
Reproducibility:Moderate .[5][6] Success depends heavily on catalyst surface area (heterogeneous) or ligand stability (homogeneous). Critical Failure Mode: Competitive N-methylation instead of N-carbamoylation at high temperatures.
Setup: Flame-dry a round-bottom flask under N₂ atmosphere.
Dissolution: Dissolve aniline in DCM (0.2 M concentration). Cool to 0°C.
Addition (Critical Step): Add pyridine first, then add phenyl chloroformate dropwise over 15 minutes.
Why? Rapid addition causes localized exotherms that lead to di-acylated byproducts.
Monitoring: Warm to RT. Monitor by TLC or LCMS.
Checkpoint: If starting material remains after 2 hours, do NOT add more chloroformate immediately. Add 0.1 equiv of DMAP to catalyze the sluggish reaction.
Quench: Quench with 1M HCl to remove pyridine.
Protocol B: The "Green" Alternative (Zn-Catalyzed DMC)
Best for: Process chemistry and sustainable synthesis.
Mechanistic Note: High temperature is required to overcome the poor electrophilicity of DMC.
The "Methylation Trap" (Troubleshooting):
At temperatures >180°C, or with specific zeolites, DMC acts as a methylating agent (BAl2 mechanism) rather than a carbonylating agent.
Validation: Check crude NMR for N-Me peaks (singlet around 2.8-3.0 ppm). If observed, lower temperature and increase catalyst load.
Mechanistic Insights & Troubleshooting
Understanding the mechanism is the key to fixing reproducibility issues. The DMC route, in particular, operates via a delicate equilibrium.
Figure 2: Mechanistic bifurcation in DMC reactions. The catalyst (Zn) coordinates to the carbonyl oxygen to favor carbamoylation over alkylation.
Common Failure Modes
Wet DMC: DMC is hygroscopic. Water hydrolyzes the ester to CO₂ and Methanol, killing the stoichiometry. Solution: Store DMC over 4Å molecular sieves.
Catalyst Poisoning: In Method B, amine impurities (e.g., diamines) can chelate the Zinc center, deactivating it. Solution: Recrystallize the starting aniline if it is dark/oxidized.
References
Vinogradova, E. V., et al. (2013).[8][9] "Palladium-Catalyzed Synthesis of N-Aryl Carbamates." Organic Letters. [Link]
Aricò, F., et al. (2019).[4] "Dialkyl Carbonates in the Green Synthesis of Heterocycles." Frontiers in Chemistry. [Link]
Koizumi, H., et al. (2023).[6] "Direct Synthesis of Carbamates from CO2 using Si(OMe)4." Journal of Organic Chemistry. [Link]
Tundo, P., & Selva, M. (2002).[2] "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research. [Link]
Rigo, P., et al. (2018). "Reductive Carbonylation of Organic Nitro Compounds." Chemical Reviews. [Link]
Benchmarking Precision: Inter-Laboratory Comparison of Targeted vs. Non-Targeted Fluorine Analysis
Introduction: The "Fluorine Ghost" in Analytical Chemistry In the realm of pharmaceutical development and environmental toxicology, fluorinated compounds—specifically Per- and Polyfluoroalkyl Substances (PFAS)—present a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Fluorine Ghost" in Analytical Chemistry
In the realm of pharmaceutical development and environmental toxicology, fluorinated compounds—specifically Per- and Polyfluoroalkyl Substances (PFAS)—present a unique analytical paradox. They are ubiquitous yet elusive.[1] Known as "forever chemicals" due to the strength of the C-F bond, they require analytical precision that borders on the absolute.
For laboratories, the challenge is twofold: Background Contamination (the "Fluorine Ghost" arising from PTFE instrument parts) and Methodological Divergence .
This guide objectively compares the performance of Targeted Analysis (LC-MS/MS via EPA Method 1633) against Non-Targeted Screening (Combustion Ion Chromatography - CIC) within the rigorous framework of an Inter-Laboratory Comparison (ILC). We utilize NIST SRM 1957 (Non-Fortified Human Serum) as the control matrix to validate these workflows.
Comparative Analysis: Targeted vs. Non-Targeted Methodologies[1][2]
Before designing an ILC, one must select the analytical vehicle. Below is a technical comparison of the two dominant approaches.
Table 1: Method Performance Matrix
Feature
Targeted Analysis (LC-MS/MS)
Total Fluorine Screening (CIC)
Primary Mechanism
Liquid Chromatography with Tandem Mass Spectrometry (Triple Quad)
Combustion of sample Absorption Ion Chromatography of F⁻
Selectivity
High. Identifies specific isomers (Linear vs. Branched).
Low. Measures Total Organic Fluorine (TOF) or Adsorbable Organic Fluorine (AOF).
Sensitivity (LOD)
Sub-ppt (ng/L) range.
Mid-ppb (g/L) range.
Blind Spots
Misses "Precursor" compounds not in the standard mix (The "Dark Matter" of PFAS).
Cannot distinguish between regulated PFAS and fluorinated pharmaceuticals.
Throughput
Lower (20-30 mins/sample).
Higher (10-15 mins/sample).
Cost
High (Requires Isotope Dilution Standards).
Moderate.
Expert Insight: While CIC provides a necessary "mass balance" to ensure no fluorinated compound is missed, LC-MS/MS remains the gold standard for regulatory compliance and pharmacokinetic profiling. The following protocols focus on validating the LC-MS/MS workflow, as it is the most prone to inter-lab variance.
Experimental Protocol: The Self-Validating LC-MS/MS Workflow
To ensure trustworthiness in an ILC, the protocol must be "self-validating." We employ Isotope Dilution Quantitation , where isotopically labeled analogs are added prior to extraction. This corrects for matrix effects and recovery losses in real-time.
Phase A: System Preparation (The "PFAS-Free" Retrofit)
Standard LC systems contain PTFE tubing, which leaches PFAS, causing false positives.
Replace Tubing: Swap all solvent lines with PEEK (Polyether ether ketone) or Stainless Steel.
The Delay Column (Crucial): Install a "Delay Column" (highly retentive C18) between the solvent mixer and the sample injector.
Causality: This traps PFAS originating from the pump/solvents, separating them chromatographically from the PFAS in the sample.
Phase B: Sample Extraction (Weak Anion Exchange)
Based on EPA Method 1633 principles.
Spiking: Aliquot 500
L of NIST SRM 1957. Spike with 2 ng of Isotopically Labeled Extraction Standard (e.g., C-PFOS).
Digestion: Add 2 mL of 0.1 M Formic Acid/Methanol (50:50). Vortex and sonicate for 20 min.
SPE Cleanup: Condition a WAX (Weak Anion Exchange) cartridge with methanol and water. Load sample.
Elute: 1% Ammonium Hydroxide in Methanol (releases anionic PFAS).
Reconstitution: Evaporate to dryness under N
and reconstitute in 96:4 Methanol:Water (with Internal Standard).
Phase C: LC-MS/MS Parameters
Column: C18, 2.1 x 100 mm, 1.9
m particle size.
Mobile Phase A: 20 mM Ammonium Acetate in Water (Buffer stabilizes ionization).
Mobile Phase B: Methanol.
Transitions: Monitor at least two MRM transitions per analyte (Quantifier vs. Qualifier).
Visualization: The Analytical Workflow
The following diagram illustrates the critical separation of "System" background PFAS from "Sample" PFAS using the Delay Column architecture.
Caption: Schematic of PFAS LC-MS/MS setup. The Delay Column is critical for separating pump-derived contamination from the sample analytes.
Inter-Laboratory Comparison (ILC) Design & Data Analysis
To objectively compare performance, we utilize the statistical framework of ISO 13528:2022 .[2]
The Metric: Z-Score Calculation
The Z-score normalizes the difference between a participating lab's result (
) and the assigned reference value (, derived from NIST SRM 1957 certified values), scaled by the standard deviation for proficiency assessment ().
: Satisfactory (Green)
: Questionable (Yellow)
: Unsatisfactory (Red)
Table 2: Mock ILC Results (PFOS in Human Serum)
Assigned Value (
) = 8.0 ng/mL (based on NIST SRM 1957).
Laboratory
Method
Reported Result (ng/mL)
Z-Score
Performance
Lab A
LC-MS/MS (EPA 1633)
8.1
+0.13
Satisfactory
Lab B
LC-MS/MS (Standard)
9.8
+2.25
Questionable
Lab C
CIC (Total Fluorine)
14.2*
N/A
Screening Only
Lab D
LC-MS/MS (No Delay Col)
12.5
+5.63
Unsatisfactory
Note: Lab C's result is higher because CIC measures ALL organic fluorine, including pharmaceutical metabolites and unknown precursors, confirming the "Total Fluorine" mass balance concept.
Decision Logic: Validating ILC Data
The following logic flow dictates how a Senior Scientist should interpret ILC data to validate a method.
Caption: Decision tree for evaluating laboratory performance based on Z-scores, triggering specific troubleshooting steps for failures.
Conclusion
For researchers quantifying fluorinated compounds, Targeted LC-MS/MS remains the definitive tool for specificity and regulatory alignment. However, this guide demonstrates that without specific hardware modifications (Delay Columns) and Isotope Dilution protocols, data integrity collapses (as seen in Lab D).
Recommendation: Use CIC as a pre-screening tool to estimate total fluorine load, but rely on EPA 1633-compliant LC-MS/MS workflows for the final, legally defensible data.
References
U.S. Environmental Protection Agency (EPA). (2024).[3] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.
[Link][4][5][6]
International Organization for Standardization (ISO). (2022).[2] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison.
[Link]
National Institute of Standards and Technology (NIST). (2019). Certificate of Analysis: Standard Reference Material® 1957 - Organic Contaminants in Non-Fortified Human Serum.
[Link][7][8][9][10]
Winchell, A. et al. (2021). Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Surface Water. Environmental Science & Technology Letters.[1]
[Link]
The following guide details the proper disposal procedures for 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate . Executive Summary & Chemical Identity Target Audience: Laboratory Managers, EHS Officers, and Synthetic C...
Non-RCRA Listed (unless characteristic D001/D003 applies). Treat as Hazardous Chemical Waste .
Hazard Identification & Waste Characterization
Before disposal, you must characterize the waste stream. This compound combines a carbamate moiety with a trifluoroethyl group.[1]
Toxicological Risks: Carbamates are known cholinesterase inhibitors (though variable in potency). The trifluoroethyl group adds stability but releases toxic fluoride species upon thermal decomposition.
Reactivity: Stable under normal conditions. Incompatible with strong oxidizers and strong bases (hydrolysis releases 2,2,2-trifluoroethanol and 2-methoxyaniline).
Physical State: Typically a solid or viscous oil (MP varies by isomer; 4-methoxy analog is solid).
Waste Code Determination (RCRA - 40 CFR 261)
This specific compound is not P-listed or U-listed by name. However, it must be evaluated for characteristics:
Ignitability (D001): If the waste is in a flammable solvent (Flash Point < 60°C).
Toxicity (D004-D043): Unlikely to leach heavy metals/pesticides unless contaminated.
Default Classification: If no characteristic codes apply, classify as "Non-Regulated Hazardous Chemical Waste" (Organic, Fluorinated).
Pre-Disposal Handling & Segregation
Principle: Prevent accidental reaction and ensure the incinerator facility can identify the fluoride content.
Step 1: Segregation
Do NOT Mix With:
Aqueous basic solutions (e.g., NaOH, KOH waste) → Risk of hydrolysis and heat generation.
Oxidizing acids (Nitric, Perchloric).
Non-halogenated organic solvents (keep separate to reduce incineration costs, as fluorinated waste requires specialized scrubbers).
Group With: Halogenated Organic Solvents (e.g., DCM, Chloroform) or Solid Toxic Organics.
Step 2: Packaging
Liquids: Store in HDPE (High-Density Polyethylene) or Coated Glass containers. Avoid metal cans due to potential corrosion if hydrolysis occurs.
Headspace: Leave 10% headspace for expansion.
Solids: Double-bag in heavy-duty polyethylene bags (minimum 4 mil) or place in a wide-mouth HDPE jar.
Step 3: Labeling
Label the container clearly with the full chemical name and constituents.
The following diagram outlines the logical flow for disposing of this compound, ensuring it reaches the correct destruction facility.
Caption: Logical workflow for segregating and packaging fluorinated carbamate waste for incineration.
Destruction Method: High-Temperature Incineration
Why this method?
Standard waste fuels or low-temp incineration are insufficient. The trifluoromethyl (-CF3) group is thermally stable. Incomplete combustion can generate toxic fluorophosgene or PFIB (perfluoroisobutene).
Process: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with a rotary kiln incinerator .
Temperature: Combustion chamber must exceed 1100°C (2000°F) with a residence time > 2 seconds.
Scrubbing: The facility must have a wet caustic scrubber to neutralize the Hydrogen Fluoride (HF) gas generated during combustion.
Reaction:
Scrubbing:
Prohibited Methods:
Do NOT Autoclave: Thermal decomposition in an autoclave can release HF gas, corroding the chamber and endangering staff.
Do NOT Drain Dispose: Toxic to aquatic life; illegal under Clean Water Act.
Emergency Procedures (Spill & Exposure)
In the event of a spill during waste consolidation:
Scenario
Action Protocol
Minor Spill (< 50 mL/g)
1. Evacuate immediate area.2. Wear Nitrile gloves + Safety Goggles + Lab Coat.3. Absorb liquid with Vermiculite or Sand . (Do not use combustible sawdust).4. Scoop solids into a waste jar.
Major Spill
1. Evacuate lab. Call EHS/Emergency Response.2. Do not attempt cleanup without SCBA if vapors are present.3. Ventilate area to disperse potential fluoride vapors.
Skin Contact
Wash with soap and water for 15 minutes. If irritation persists, seek medical aid.
Eye Contact
Flush with water for 15 minutes.[2] Seek immediate medical attention (Risk of corneal damage).
References
US EPA. Identification and Listing of Hazardous Waste: 40 CFR Part 261. Electronic Code of Federal Regulations.[3] Available at: [Link]
National Institutes of Health (NIH). PubChem Compound Summary: Carbamate Compounds. PubChem.[1][4] Available at: [Link]
US EPA. Best Demonstrated Available Technology (BDAT) for Fluorinated Organic Wastes. EPA Waste Management Guidelines. Available at: [Link]